Product packaging for Carbaryl(Cat. No.:CAS No. 63-25-2)

Carbaryl

Cat. No.: B1668338
CAS No.: 63-25-2
M. Wt: 201.22 g/mol
InChI Key: CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Description

Carbaryl (1-naphthalenyl methylcarbamate, 63-25-2) is a broad-spectrum carbamate insecticide widely used in agricultural and horticultural applications. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE) via carbamylation of the active-site serine residue, leading to the accumulation of acetylcholine in the nervous system and resulting in insect paralysis and death. Recent research has also identified an additional, previously unknown mechanism, showing that this compound can also directly block adrenergic and serotonin receptors, key neurotransmitters for the proper functioning of the nervous system, even at very low concentrations. This product is an analytical standard supplied as a solution of 100 μg/mL in cyclohexane, suitable for use in HPLC and gas chromatography (GC) analysis. It is designed for research applications in agriculture and environmental science, including monitoring pesticide residues in water and soil, studying ecological impact and toxicity in non-target organisms, and investigating metabolic pathways and nervous system effects. This compound is metabolized in biological systems primarily to 5-hydroxythis compound, 4-hydroxythis compound, and this compound methylol, with key human CYP isoforms involved being CYP1A1, CYP1A2, and CYP3A4. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1668338 Carbaryl CAS No. 63-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-yl N-methylcarbamate
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InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
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InChI Key

CVXBEEMKQHEXEN-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21
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Molecular Formula

C12H11NO2
Record name CARBARYL
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DSSTOX Substance ID

DTXSID9020247
Record name Carbaryl
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Molecular Weight

201.22 g/mol
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Physical Description

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes, decomposes
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Flash Point

193-202 °C
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Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01%
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23
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Vapor Pressure

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg
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Color/Form

Colorless to light tan crystals, White or gray ... solid.

CAS No.

63-25-2, 3197-92-0, 27636-33-5
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Melting Point

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Carbaryl on the Insect Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a broad-spectrum carbamate insecticide, exerts its primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect central nervous system. This guide delineates the molecular mechanism of this compound's action, focusing on its interaction with the cholinergic signaling pathway. It provides a comprehensive overview of the biochemical and physiological consequences of AChE inhibition, supported by quantitative data, detailed experimental protocols for assessing neurotoxicity, and visual representations of the involved pathways and methodologies.

Introduction

The insect nervous system is a primary target for a vast array of insecticides.[1] Among these, carbamates, and specifically this compound, have been widely used for their efficacy against a multitude of pests.[2] A thorough understanding of this compound's mechanism of action is paramount for the development of more selective and environmentally benign pest control strategies, as well as for assessing and mitigating risks to non-target organisms. This technical guide provides an in-depth examination of the neurotoxic effects of this compound, with a focus on the molecular interactions within the insect cholinergic synapse.

The Cholinergic Synapse: The Primary Target of this compound

The primary mode of action of this compound is the disruption of synaptic transmission in the cholinergic pathways of the insect nervous system.[1][3] Acetylcholine (ACh) is a major excitatory neurotransmitter in the central nervous system of insects.[4][5]

Normal Cholinergic Transmission

Under normal physiological conditions, the arrival of an action potential at the presynaptic terminal triggers the influx of Ca2+ ions, leading to the release of acetylcholine (ACh) into the synaptic cleft. ACh then diffuses across the synapse and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[5][6] This binding event opens ion channels, causing a depolarization of the postsynaptic neuron and the propagation of the nerve impulse. To terminate the signal and allow the neuron to repolarize, the enzyme acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate.[3][7]

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Ca2+ Channel Voltage-gated Ca²⁺ Channel Action Potential->Ca2+ Channel 1. Arrival Vesicle Synaptic Vesicle (containing ACh) Ca2+ Channel->Vesicle 2. Ca²⁺ Influx ACh Vesicle->ACh 3. ACh Release ACh Release ACh AChE AChE ACh->AChE 7. ACh Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 4. Binding Choline & Acetate Choline + Acetate AChE->Choline & Acetate Na+ Influx Na⁺ Influx nAChR->Na+ Influx 5. Channel Opening Depolarization Postsynaptic Depolarization Na+ Influx->Depolarization 6. Signal Propagation

Figure 1. Normal Cholinergic Synaptic Transmission in Insects.

Mechanism of this compound Action: Acetylcholinesterase Inhibition

This compound's insecticidal properties stem from its ability to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft.[2][3] This excess ACh continuously stimulates the postsynaptic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[1][2]

Carbamylation of Acetylcholinesterase

This compound acts as a competitive inhibitor of AChE.[7] It binds to the active site of the enzyme, where it carbamylates a serine residue.[3][8] This process is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the resulting carbamylated enzyme is much more stable.

The inhibition of AChE by this compound is a reversible process.[8][9] The carbamyl group can be hydrolyzed from the enzyme's active site, a process known as decarbamylation, which restores AChE activity.[3] However, the rate of decarbamylation is significantly slower than the rate of deacetylation, leading to a prolonged inhibition of the enzyme.[9]

Carbaryl_Inhibition cluster_synapse Cholinergic Synapse with this compound cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Release Continuous ACh Release Excess ACh ACh Release->Excess ACh nAChR nAChR Excess ACh->nAChR 2. Continuous Binding This compound This compound Inhibited AChE Carbamylated AChE (Inactive) This compound->Inhibited AChE 1. Carbamylation AChE (Active) AChE (Active) Inhibited AChE->AChE (Active) Slow Decarbamylation (Spontaneous Hydrolysis) Continuous Depolarization Continuous Depolarization (Hyperexcitation) nAChR->Continuous Depolarization 3. Prolonged Na⁺ Influx

Figure 2. Inhibition of Acetylcholinesterase by this compound.

Quantitative Data on this compound-Acetylcholinesterase Interaction

The efficacy of this compound as an insecticide is determined by its affinity for and the kinetics of its interaction with insect AChE. This is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) and inhibition constants (Ki).

ParameterOrganism/Enzyme SourceValueReference
IC50 Oriental fruit moth (resistant strain)56.0- to 62.5-fold less sensitive than susceptible strain[6]
IC50 Housefly brain AChE (for a this compound derivative)12 µM[10]
IC50 Daphnia magna (Strain 1, 48h)Less sensitive than Strain 2
IC50 Daphnia magna (Strain 2, 48h)More sensitive than Strain 1

Experimental Protocols

The following sections detail standardized methodologies for assessing the neurotoxic effects of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of AChE and the inhibitory effects of compounds like this compound.

Ellman_Method_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Insect Tissue Insect Nervous Tissue (e.g., head homogenate) Homogenization Homogenize in Phosphate Buffer Insect Tissue->Homogenization Centrifugation Centrifuge to obtain supernatant (enzyme source) Homogenization->Centrifugation Incubation Incubate enzyme with varying concentrations of this compound Centrifugation->Incubation Reaction Mix Add DTNB (Ellman's Reagent) and Acetylthiocholine (substrate) Incubation->Reaction Mix Measurement Measure absorbance at 412 nm over time using a spectrophotometer Reaction Mix->Measurement Rate Calculation Calculate the rate of TNB production Measurement->Rate Calculation Inhibition Curve Plot % Inhibition vs. This compound concentration Rate Calculation->Inhibition Curve IC50 Determination Determine the IC50 value Inhibition Curve->IC50 Determination

Figure 3. Workflow for Acetylcholinesterase Inhibition Assay.

Methodology:

  • Enzyme Preparation:

    • Dissect insect nervous tissue (e.g., heads or ganglia) in ice-cold phosphate buffer (pH 7.4).

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 4°C to pellet cellular debris. The resulting supernatant contains the AChE and is used as the enzyme source.

  • Inhibition Assay:

    • In a 96-well microplate, add the enzyme supernatant to wells containing a range of this compound concentrations (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 1%).

    • Include control wells with the enzyme and solvent but no this compound.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Kinetic Measurement:

    • To initiate the reaction, add a solution containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide.

    • Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm over time. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB), the absorbance of which is measured.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Electrophysiological Recording of Neuronal Activity

Electrophysiological techniques, such as intracellular and extracellular recordings, can be used to directly measure the effects of this compound on neuronal function.

Methodology (Adapted from general insect neurophysiology protocols):

  • Preparation of the Insect:

    • Anesthetize the insect (e.g., by chilling).

    • Dissect the insect to expose the central nervous system (e.g., the ventral nerve cord or specific ganglia).

    • Continuously perfuse the exposed nervous tissue with an appropriate insect saline solution.

  • Recording Setup:

    • Use glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) for intracellular recordings or metal electrodes for extracellular recordings.

    • Position the recording electrode in close proximity to or impale a neuron within the ganglion of interest.

    • A reference electrode is placed in the surrounding saline bath.

  • Baseline Recording:

    • Record the spontaneous and/or evoked (e.g., by sensory stimulation) neuronal activity (action potentials) under control conditions (perfusion with normal saline).

  • Application of this compound:

    • Switch the perfusion to a saline solution containing a known concentration of this compound.

    • Continuously record the neuronal activity during and after the application of this compound.

  • Data Analysis:

    • Analyze the recorded traces for changes in the frequency, amplitude, and duration of action potentials.

    • Observe for signs of hyperexcitation, such as an increase in spontaneous firing rate, prolonged bursts of activity, or a complete depolarization block at higher concentrations.

Conclusion

This compound's mechanism of action on the insect nervous system is a well-defined process centered on the reversible inhibition of acetylcholinesterase. The resulting accumulation of acetylcholine leads to uncontrolled nerve firing, paralysis, and death. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the neurotoxicology of this compound and to develop novel insecticides with improved target specificity and reduced environmental impact. Future research should focus on obtaining more comprehensive kinetic data for a wider range of insect species and on elucidating the molecular basis of resistance to this compound in pest populations.

References

The Environmental Fate and Transport of Carbaryl in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl, a broad-spectrum N-methylcarbamate insecticide, has been extensively used in agricultural and residential settings for the control of a wide variety of insect pests.[1] Its widespread application necessitates a thorough understanding of its environmental fate and transport to assess its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the key processes governing the behavior of this compound in soil and water, including its degradation, sorption, and mobility. Detailed experimental protocols for assessing these parameters are provided, along with a compilation of quantitative data from various studies.

Degradation of this compound

This compound is susceptible to degradation in the environment through a combination of chemical and biological processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation. The rate and extent of these processes are influenced by various environmental factors such as pH, temperature, sunlight intensity, and the presence of microbial populations.

Hydrolysis

Hydrolysis is a major pathway for this compound degradation, particularly in alkaline conditions. The ester linkage in the this compound molecule is cleaved, yielding 1-naphthol and methylamine.[2] The rate of hydrolysis is highly pH-dependent. This compound is relatively stable in acidic to neutral water, but its degradation accelerates significantly as the pH increases.

Photolysis

This compound can be degraded by photolysis, the breakdown of molecules by light. Both direct and indirect photolysis can occur.[3][4] In direct photolysis, this compound absorbs sunlight and undergoes transformation. Indirect photolysis involves other substances in the water, such as dissolved organic matter, that absorb light and produce reactive species that in turn degrade this compound.[5] Photolysis results in the formation of various degradation products, including 1-naphthol and different naphthoquinones.[3][4]

Microbial Degradation

Microorganisms in soil and water play a crucial role in the biodegradation of this compound.[3][4] Various bacterial and fungal species have been shown to utilize this compound as a source of carbon and energy.[6][7] The degradation process is generally more rapid in soils with a history of this compound application, suggesting microbial adaptation.[4] The primary step in microbial degradation is often the hydrolysis of the ester bond to form 1-naphthol, which is then further metabolized.[2][6] The rate of microbial degradation is influenced by soil type, moisture, temperature, and aeration.[3][4]

Sorption and Mobility of this compound in Soil

The movement of this compound in the soil is largely controlled by sorption processes, which involve the binding of the chemical to soil particles. The extent of sorption influences its availability for degradation, uptake by plants, and leaching to groundwater.

This compound is considered to have moderate mobility in soil. Its sorption is primarily influenced by the organic matter content of the soil, with higher organic matter leading to greater sorption and reduced mobility. Clay content and the type of exchangeable cations on the clay minerals can also affect this compound sorption.[3] The soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are key parameters used to quantify the sorption of this compound.

Quantitative Data on this compound's Environmental Fate

The following tables summarize key quantitative data on the degradation and sorption of this compound from various studies.

Table 1: Half-life of this compound in Soil

Soil TypeConditionHalf-life (days)Reference
Not SpecifiedAerobic4 - 16
Not SpecifiedAnaerobic72[8]
Sandy LoamAerobic7 - 28[9]
FloodedNot Specified~49[10]
On Soil SurfacesNot Specified16[8]
On Leaf SurfacesNot Specified3.7[8]

Table 2: Half-life of this compound in Water

Water TypepHConditionHalf-lifeReference
Distilled Water5Stable1600 days
Distilled Water7Not Specified12.1 days
Distilled Water9Not Specified3.2 hours
River Water7.3 - 8Natural & Artificial Light< 14 days
Not SpecifiedNot SpecifiedPhotolysis21 days

Table 3: Soil Sorption Coefficients for this compound

Soil TypeKoc (mL/g)Kd (mL/g)Reference
Various Soils230 - 390-[11]
Sediment310 - 420 (estimated after 1 day)2.1 (after 1 day)[11]
Sediment-47.7 (after 28 days)[11]
Loam Soil134.151.27[12]
Loam Soil761.5111.42[12]

Experimental Protocols

Determination of this compound Degradation Rate (Half-life)

A common method to determine the degradation rate of this compound in soil or water is through incubation studies.

  • Sample Preparation: A known concentration of this compound is applied to a series of soil or water samples.

  • Incubation: The samples are incubated under controlled conditions (e.g., constant temperature, moisture, and light).

  • Sampling: Sub-samples are collected at various time intervals.

  • Extraction: this compound and its metabolites are extracted from the soil or water samples using an appropriate solvent (e.g., acetonitrile or a mixture of acetone, water, and phosphoric acid).[13][14]

  • Analysis: The concentration of this compound in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Data Analysis: The concentration of this compound over time is plotted, and a first-order degradation model is typically fitted to the data to calculate the half-life (t½).

Determination of Soil Sorption Coefficients (Kd and Koc)

The batch equilibrium method is widely used to determine the sorption coefficients of this compound in soil.

  • Soil Preparation: Soil samples are air-dried and sieved.

  • Solution Preparation: A series of aqueous solutions with varying concentrations of this compound are prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of a this compound solution in a centrifuge tube. The tubes are shaken for a specific period (e.g., 24 hours) to reach equilibrium.

  • Separation: The soil suspension is centrifuged to separate the solid and liquid phases.

  • Analysis: The concentration of this compound remaining in the supernatant (aqueous phase) is measured using HPLC or a similar analytical technique.

  • Calculation:

    • The amount of this compound sorbed to the soil is calculated by subtracting the amount in the aqueous phase from the initial amount.

    • The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium.

    • The organic carbon-water partition coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil.

Visualizations

Environmental_Fate_of_this compound cluster_soil Soil Compartment cluster_water Water Compartment Carbaryl_Soil This compound in Soil Sorption Sorption to Organic Matter & Clay Carbaryl_Soil->Sorption Binding Degradation_Soil Microbial Degradation Carbaryl_Soil->Degradation_Soil Transformation Leaching Leaching to Groundwater Carbaryl_Soil->Leaching Runoff Runoff to Surface Water Carbaryl_Soil->Runoff Metabolites_Soil Metabolites (e.g., 1-Naphthol) Degradation_Soil->Metabolites_Soil Carbaryl_Water This compound in Water Leaching->Carbaryl_Water Groundwater Contamination Runoff->Carbaryl_Water Hydrolysis Hydrolysis (pH dependent) Carbaryl_Water->Hydrolysis Photolysis Photolysis (Sunlight) Carbaryl_Water->Photolysis Degradation_Water Microbial Degradation Carbaryl_Water->Degradation_Water Metabolites_Water Metabolites (e.g., 1-Naphthol) Hydrolysis->Metabolites_Water Photolysis->Metabolites_Water Degradation_Water->Metabolites_Water

Caption: Environmental fate pathways of this compound in soil and water compartments.

Microbial_Degradation_Pathway This compound This compound Hydrolysis This compound Hydrolase (Microbial Enzyme) This compound->Hydrolysis Naphthol 1-Naphthol Hydrolysis->Naphthol Methylamine Methylamine Hydrolysis->Methylamine Hydroxylation Hydroxylation Naphthol->Hydroxylation Dihydroxynaphthalene 1,2-Dihydroxynaphthalene Hydroxylation->Dihydroxynaphthalene RingCleavage Ring Cleavage Dihydroxynaphthalene->RingCleavage IntermediaryMetabolism Intermediary Metabolism (e.g., Krebs Cycle) RingCleavage->IntermediaryMetabolism CO2 CO2 IntermediaryMetabolism->CO2

Caption: Microbial degradation pathway of this compound.

Sorption_Experiment_Workflow start Start prep_soil Prepare Soil (Dry, Sieve) start->prep_soil prep_solution Prepare this compound Solutions (Varying Concentrations) start->prep_solution mix Mix Soil and Solution (Batch Equilibrium) prep_soil->mix prep_solution->mix equilibrate Equilibrate (Shake for 24h) mix->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate analyze Analyze Supernatant (HPLC) separate->analyze calculate Calculate Kd and Koc analyze->calculate end End calculate->end

Caption: Workflow for a typical soil sorption experiment.

Analytical_Workflow sample Environmental Sample (Soil or Water) extraction Solvent Extraction sample->extraction cleanup Solid Phase Extraction (SPE) (Optional Cleanup) extraction->cleanup analysis Instrumental Analysis (HPLC or LC-MS) cleanup->analysis quantification Quantification (Comparison to Standards) analysis->quantification result Concentration of this compound and Metabolites quantification->result

Caption: General analytical workflow for this compound determination.

References

The Unseen Toll: A Technical Guide to the Toxicological Effects of Carbaryl on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, has been extensively used in agriculture and residential settings for decades to control a wide variety of insect pests. Its mechanism of action involves the reversible inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity in target pests. However, the very efficacy of this compound poses a significant risk to a vast array of non-target organisms, from beneficial insects to vertebrates. This technical guide provides an in-depth analysis of the toxicological effects of this compound on these unintended victims, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the underlying molecular pathways of this compound's toxicity.

Quantitative Toxicological Data

The toxicity of this compound varies significantly across different species and is influenced by factors such as the route of exposure, duration, and environmental conditions. The following tables summarize the acute and chronic toxicity data for a range of non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Organisms
Organism GroupSpeciesEndpointValueUnitsReference(s)
Insects Honey Bee (Apis mellifera)Topical LD501µ g/bee [1]
Aquatic Invertebrates Water Flea (Daphnia magna)48-hour LC506µg/L[1]
Glass Shrimp48-hour LC505.6µg/L[1]
Stonefly48-hour LC501.7 - 5.6µg/L[1]
Fish Atlantic Salmon (Salmo salar)96-hour LC500.25mg/L[1]
Black Bullhead (Ameiurus melas)96-hour LC5020mg/L[1]
Spotted Snakehead (Channa punctata)48-hour LC5015.83µg/L
Fathead Minnow (Pimephales promelas)24-hour TLm>32,000µg/L
Amphibians Green Frog (Rana clamitans)96-hour LC50 (27°C)11.32mg/L[2]
Green Frog (Rana clamitans)96-hour LC50 (17°C)22.02mg/L[2]
Gray Treefrog (Hyla versicolor)4-day LC502.5mg/L[3]
Birds European Starling (Sturnus vulgaris)Oral LD5016mg/kg[2]
Red-winged Blackbird (Agelaius phoeniceus)Oral LD5056mg/kg[2]
Ring-necked PheasantOral LD50>2000mg/kg[1]
Mallard DuckOral LD50>2000mg/kg[1]
Mammals Rat (male)Oral LD50302.6mg/kg[1]
Rat (female)Oral LD50311.5mg/kg[1]
RabbitOral LD50710mg/kg[1]
CatOral LD50125 - 250mg/kg[1]
Rat/RabbitDermal LD50>2000mg/kg[1]
RatInhalation LC50 (4-hr)>3.4mg/L[1]
Table 2: Chronic Toxicity of this compound to Non-Target Organisms
Organism GroupSpeciesEndpointValueUnitsExposure DurationReference(s)
Aquatic Invertebrates Water Flea (Daphnia magna)NOEC (reproduction)2.7mg/L21 days[4]
Fish Fathead Minnow (Pimephales promelas)NOAEL (growth)1mg/L28 days[5]
Birds Coturnix Quail (Coturnix coturnix japonica)----[6]
Mammals Rat2-year NOEL200mg/kg2 years[7]
Rat (male)Two-generation NOAEL92.43 - 124.33mg/kg/dayTwo generations[7]
Rat (female)Two-generation NOAEL110.78 - 135.54mg/kg/dayTwo generations[7]
RabbitDevelopmental NOAEL50mg/kg/dayGestation[2]
Dog-No health effects-1 year[8]

Experimental Protocols

The toxicological data presented in this guide are derived from studies adhering to standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicity data across different studies and chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Test Organism: Typically rats, with a single sex (usually females) used in a stepwise procedure.[9][10]

  • Procedure: A sighting study is first conducted to determine an appropriate starting dose.[11] This initial dose is expected to produce signs of toxicity without causing mortality.[9] Subsequently, groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[11] The test substance is administered as a single dose via gavage.[9]

  • Observations: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[11] Body weight is measured weekly, and a gross necropsy is performed on all animals at the end of the study.[9]

  • Endpoints: The primary endpoint is the identification of a dose causing evident toxicity or no more than one death, which allows for classification of the substance's acute toxicity.[9][12]

Avian Dietary Toxicity Test (OECD 205)

This test evaluates the toxicity of a substance when administered to birds in their diet.

  • Test Organism: Common test species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Procedure: Birds are fed a diet containing the test substance at various concentrations for five consecutive days, followed by a minimum of three days on a normal diet.[6] The test typically includes a control group and several treatment groups.

  • Observations: Mortality, signs of intoxication, abnormal behavior, body weight, and food consumption are recorded daily.[6]

  • Endpoints: The main endpoint is the LC50, the concentration of the test substance in the diet that is lethal to 50% of the test birds over the 8-day period.[13]

Aquatic Invertebrate Acute Immobilisation Test (e.g., Daphnia magna)

This test assesses the acute toxicity of substances to aquatic invertebrates.

  • Test Organism: Daphnia magna, a small freshwater crustacean, is a standard test organism due to its sensitivity and ease of culture.[14]

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.[15] The test is conducted in a controlled environment with specific water quality parameters (e.g., temperature, pH, hardness).[14]

  • Observations: The number of immobilized daphnids (unable to swim) is recorded at 24 and 48 hours.

  • Endpoints: The primary endpoint is the EC50, the effective concentration of the test substance that causes immobilization in 50% of the daphnids.[14]

Fish, Early-Life Stage Toxicity Test (OECD 210)

This test evaluates the effects of chemicals on the early developmental stages of fish.

  • Test Organism: Recommended species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).[16]

  • Procedure: Fertilized fish eggs are exposed to a range of concentrations of the test substance, typically under flow-through conditions, from shortly after fertilization until the early juvenile stage.[16][17] The duration of the test is species-specific.

  • Observations: Daily observations are made for survival, hatching success, and any abnormal appearance or behavior.[2] At the end of the test, larval length and weight are measured.[2]

  • Endpoints: The primary endpoints are the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for lethal and sublethal effects such as reduced growth.[16][17]

Amphibian Metamorphosis Assay (OECD 231)

This assay is designed to screen for substances that may interfere with the thyroid system, which is crucial for amphibian metamorphosis.

  • Test Organism: Tadpoles of the African Clawed Frog (Xenopus laevis) at a specific developmental stage (Nieuwkoop and Faber stage 51) are used.[18][19]

  • Procedure: Tadpoles are exposed to at least three different concentrations of the test chemical and a control for 21 days in a flow-through or semi-static system.[18][20]

  • Observations: Hind limb length, snout-to-vent length, and developmental stage are measured at specific time points (e.g., day 7 and day 21).[20] Mortality and any abnormal development are recorded daily.[18] At the end of the study, thyroid histology is examined.[20]

  • Endpoints: The primary endpoints are effects on developmental rate (hind limb elongation and progression through developmental stages) and thyroid gland pathology.[18][21]

Signaling Pathways and Mechanisms of Toxicity

This compound's toxicity extends beyond its primary mode of action. It can disrupt several critical signaling pathways, leading to a cascade of adverse effects in non-target organisms.

Acetylcholinesterase Inhibition

The principal mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase (AChE).[1][8] AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By reversibly carbamylating the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve and muscle fibers.[1] The resulting overstimulation of the nervous system leads to symptoms such as muscle tremors, paralysis, and ultimately, death.[1]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse (Continuous) ACh_Receptor->Nerve_Impulse Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits

This compound inhibits acetylcholinesterase, leading to nerve overstimulation.
Aryl Hydrocarbon Receptor (AhR) Pathway Activation

This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[1][22] Upon binding to this compound, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[21] While this is a detoxification pathway, its activation can also lead to the production of reactive metabolites and oxidative stress. Computational modeling suggests that this compound can adopt a planar conformation, which is a characteristic of AhR ligands.[22]

AhR_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binds to Carbaryl_AhR This compound-AhR Complex AhR_complex->Carbaryl_AhR Releases Hsp90/XAP2 ARNT ARNT Carbaryl_AhR->ARNT Translocates to Nucleus & Dimerizes with Carbaryl_AhR_ARNT This compound-AhR-ARNT Heterodimer ARNT->Carbaryl_AhR_ARNT XRE Xenobiotic Response Element (XRE) Carbaryl_AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

This compound activates the AhR pathway, inducing gene expression.
Nrf2 Signaling Pathway and Oxidative Stress

This compound exposure can induce oxidative stress in non-target organisms by increasing the production of reactive oxygen species (ROS).[23] This, in turn, can activate the Nrf2-Keap1 signaling pathway, a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its repressor protein, Keap1, which targets it for degradation. However, in the presence of oxidative stress, cysteine residues on Keap1 are modified, leading to the release of Nrf2.[18][24] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and detoxification genes.[4][11] Studies have shown that this compound exposure leads to increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in amphibians.[25]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocates to Nucleus & Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates

References

A Technical Guide to the Physical and Chemical Properties of Carbaryl for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and public health for the control of a wide variety of insect pests.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[2] A thorough understanding of its physical and chemical properties is paramount for researchers and scientists engaged in toxicological studies, environmental fate analysis, and the development of novel pesticide formulations or antidotes. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway of toxic action.

Physical and Chemical Properties of this compound

The following tables summarize the key physical and chemical properties of this compound, providing a comprehensive dataset for research applications.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Appearance White to gray crystalline solid[3]
Odor Odorless[3]
Molecular Formula C₁₂H₁₁NO₂[4]
Molecular Weight 201.22 g/mol [4]
Melting Point 142 °C (288 °F)[5][6]
Boiling Point Decomposes before boiling[3]
Density 1.232 g/cm³ at 20 °C[4]
Vapor Pressure 1.17 x 10⁻⁶ - 3.1 x 10⁻⁷ mmHg at 24-25 °C[6]

Table 2: Solubility and Partitioning Properties of this compound

PropertyValueReference
Water Solubility 40 mg/L at 30 °C[6]
Solubility in Organic Solvents Soluble in acetone, isopropanol, and dimethylformamide[7]
Octanol-Water Partition Coefficient (log Kow) 1.59 - 2.3[6]
Henry's Law Constant Low potential to volatilize from water[2]

Experimental Protocols

The determination of the physical and chemical properties of this compound should be conducted in accordance with standardized methodologies to ensure data accuracy and reproducibility. The OECD Guidelines for the Testing of Chemicals provide a framework of internationally recognized test methods.[1][5][8][9][10]

1. Determination of Melting Point (OECD TG 102)

  • Principle: This method involves heating a small, powdered sample of this compound in a capillary tube within a calibrated apparatus and observing the temperature range over which the substance melts.

  • Apparatus: Melting point apparatus (e.g., Thiele tube or automated instrument), capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperatures at which melting begins and is complete are recorded.

2. Determination of Boiling Point (OECD TG 103)

As this compound decomposes before boiling, a standard boiling point determination is not applicable.[3] The decomposition temperature can be determined using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

3. Determination of Density (OECD TG 109)

  • Principle: The density of solid this compound can be determined using the pycnometer method or a gas comparison pycnometer.

  • Apparatus: Pycnometer, analytical balance, thermostat.

  • Procedure (Pycnometer Method):

    • The weight of the empty, clean, and dry pycnometer is determined.

    • A known weight of this compound is introduced into the pycnometer.

    • The pycnometer is filled with a liquid of known density in which this compound is insoluble.

    • The total weight is measured, and the volume of the solid is calculated by displacement.

    • The density is calculated as mass/volume.

4. Determination of Vapor Pressure (OECD TG 104)

  • Principle: The vapor pressure of this compound can be determined using the gas saturation method (Knudsen effusion) or a vapor pressure balance.[11][12]

  • Apparatus: Knudsen effusion apparatus or vapor pressure balance, vacuum pump, temperature-controlled chamber, analytical balance.

  • Procedure (Knudsen Effusion):

    • A known amount of this compound is placed in a Knudsen cell with a small orifice.

    • The cell is placed in a high-vacuum, temperature-controlled chamber.

    • The rate of mass loss through the orifice due to sublimation is measured over time.

    • The vapor pressure is calculated from the rate of mass loss and the cell parameters.

5. Determination of Water Solubility (OECD TG 105)

  • Principle: The flask method is commonly used, where an excess of this compound is equilibrated with water at a constant temperature, and the concentration in the aqueous phase is determined.

  • Apparatus: Shaking flask, constant temperature water bath, analytical instrumentation (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath until equilibrium is reached.

    • The solution is filtered or centrifuged to remove undissolved solid.

    • The concentration of this compound in the aqueous phase is quantified using a suitable analytical method.

6. Determination of Octanol-Water Partition Coefficient (log Kow) (OECD TG 107 & 117)

  • Principle: The shake-flask method (OECD 107) involves partitioning this compound between n-octanol and water and measuring its concentration in each phase.[13][14] The HPLC method (OECD 117) estimates log Kow based on the retention time on a reversed-phase column.

  • Apparatus (Shake-Flask Method): Separatory funnels, mechanical shaker, analytical instrumentation (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method):

    • n-Octanol and water are mutually saturated.

    • A solution of this compound in either n-octanol or water is prepared.

    • The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

    • The phases are separated, and the concentration of this compound in each phase is determined.

    • The log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE) in the cholinergic synapses of the nervous system.[2][15] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the nerve signal.

Inhibition of Acetylcholinesterase by this compound

The following diagram illustrates the normal function of a cholinergic synapse and its disruption by this compound.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Ca²⁺ influx triggers vesicle fusion Action_Potential Action Potential Action_Potential->Ca_channel Depolarizes membrane AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor Acetylcholine Receptor (AChR) ACh->ACh_receptor Binds This compound This compound This compound->AChE Inhibits Response Postsynaptic Response (Nerve Impulse) ACh_receptor->Response Activates

Caption: Inhibition of Acetylcholinesterase by this compound in a Cholinergic Synapse.

In a normal functioning synapse, an action potential arriving at the presynaptic terminal triggers the influx of calcium ions, leading to the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to its receptors on the postsynaptic membrane, initiating a new nerve impulse. To terminate the signal, acetylcholinesterase rapidly breaks down acetylcholine.

This compound competes with acetylcholine for the active site of acetylcholinesterase. By binding to the enzyme, this compound forms a carbamylated enzyme complex that is much more stable and hydrolyzes very slowly compared to the acetylated enzyme formed with acetylcholine.[16] This effective inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of acetylcholine receptors. This overstimulation disrupts normal nerve function, leading to the toxic effects observed in insects and, at sufficient doses, in mammals.

Experimental Workflow for Assessing Cholinesterase Inhibition

The following diagram outlines a typical experimental workflow for determining the inhibitory effect of this compound on acetylcholinesterase activity.

AChE_Inhibition_Workflow start Start prep_enzyme Prepare Acetylcholinesterase (AChE) solution start->prep_enzyme prep_this compound Prepare this compound solutions (various concentrations) start->prep_this compound prep_substrate Prepare Substrate solution (e.g., Acetylthiocholine) start->prep_substrate prep_reagent Prepare Chromogenic Reagent (e.g., DTNB - Ellman's Reagent) start->prep_reagent incubation Incubate AChE with This compound solutions prep_enzyme->incubation prep_this compound->incubation reaction Initiate reaction by adding Substrate prep_substrate->reaction prep_reagent->reaction incubation->reaction measurement Measure absorbance change over time at 412 nm reaction->measurement analysis Calculate % Inhibition and determine IC₅₀ value measurement->analysis end End analysis->end

Caption: Experimental Workflow for Determining AChE Inhibition by this compound.

This workflow is based on the widely used Ellman's method, where the activity of AChE is measured spectrophotometrically. The rate of the reaction, and thus the change in absorbance, is proportional to the enzyme activity. By measuring the decrease in reaction rate in the presence of varying concentrations of this compound, the inhibitory potency (e.g., IC₅₀ value) can be determined.

Conclusion

This technical guide provides a consolidated resource on the essential physical and chemical properties of this compound for research professionals. The tabulated data offers a quick reference for quantitative parameters, while the outlined experimental protocols, based on internationally recognized OECD guidelines, provide a foundation for accurate and reproducible measurements. Furthermore, the visualization of the cholinergic signaling pathway and the mechanism of its disruption by this compound offers a clear understanding of its toxicological action. This comprehensive information is critical for advancing research in areas ranging from environmental science and toxicology to the development of safer and more effective pest control strategies.

References

The Rise and Regulation of Carbaryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the history, development, and scientific understanding of Carbaryl, a broad-spectrum carbamate insecticide. It details the chemical's discovery and synthesis, its mechanism of action as a potent acetylcholinesterase inhibitor, and its extensive toxicological and environmental fate profile. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering in-depth technical information, including experimental protocols and quantitative data, to support further research and understanding of this significant pesticide.

Introduction and Historical Development

This compound, chemically known as 1-naphthyl methylcarbamate, was discovered by Union Carbide and commercially introduced in 1958 under the brand name Sevin.[1][2][3] It quickly became one of the most widely used insecticides in the United States for agriculture, forestry, and home and garden applications due to its effectiveness against a broad range of insect pests.[1][2][3][4] The development of carbamate insecticides like this compound was considered a significant advancement in pesticide technology, offering a less persistent alternative to the organochlorine pesticides prevalent at the time.[1][3]

Chemical Synthesis

There are two primary industrial methods for the synthesis of this compound.

Methyl Isocyanate (MIC) Process

The original and more cost-effective method involves the reaction of 1-naphthol with methyl isocyanate (MIC).[1] This process, while efficient, is hazardous due to the high toxicity of MIC, a fact tragically highlighted by the 1984 Bhopal disaster, where a leak of MIC from a Union Carbide plant resulted in thousands of fatalities.[1][4]

Experimental Protocol: Laboratory-Scale Synthesis of this compound (MIC Process)

This protocol is adapted from a laboratory experiment for educational purposes and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-naphthol

  • Methyl isocyanate (MIC)

  • Triethylamine (catalyst)

  • Dry ethyl ether

  • Acetone

  • 25-mL ground-joint flask

  • Reflux condenser

  • Boiling stone

  • Filter paper

  • Mortar and pestle

Procedure:

  • Dissolve 2.0 g (0.0139 mole) of 1-naphthol in 4 mL of dry ethyl ether in a 25-mL ground-joint flask.[5][6]

  • Add five drops of triethylamine, a boiling stone, and 4 mL of an acetone solution containing 0.87 g (0.0153 mole) of methyl isocyanate.[5][6]

  • Equip the flask with a reflux condenser and allow the mixture to stand at room temperature. The reaction is slightly exothermic.

  • After the initial reaction subsides, heat the mixture to a gentle reflux for 5-10 minutes to ensure the completion of the reaction.

  • Cool the flask in an ice bath to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration and wash them with two small portions of cold, dry ethyl ether.

  • Air-dry the crystals on a filter paper. The typical yield is approximately 2.5 g with a melting point of 142°C.

Alternative "Green" Synthesis

An alternative, safer synthesis route avoids the direct use of methyl isocyanate.[1] In this process, 1-naphthol is first reacted with phosgene to produce 1-naphthylchloroformate. This intermediate is then reacted with methylamine to yield this compound.[1] While this method uses the same reagents as the MIC process, it avoids the production and storage of large quantities of highly volatile and toxic MIC, representing an early example of "green chemistry" principles.[7]

Logical Relationship of this compound Synthesis Pathways

G cluster_0 Methyl Isocyanate (MIC) Process cluster_1 Alternative 'Green' Synthesis 1-Naphthol_A 1-Naphthol Carbaryl_A This compound 1-Naphthol_A->Carbaryl_A Reaction MIC Methyl Isocyanate MIC->Carbaryl_A 1-Naphthol_B 1-Naphthol Chloroformate 1-Naphthylchloroformate 1-Naphthol_B->Chloroformate Reaction Phosgene Phosgene Phosgene->Chloroformate Carbaryl_B This compound Chloroformate->Carbaryl_B Reaction Methylamine Methylamine Methylamine->Carbaryl_B

Caption: Comparison of the two primary synthesis routes for this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's insecticidal activity stems from its role as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system in both insects and vertebrates. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.[8]

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperactivity of the nervous system, paralysis, and ultimately, death of the insect.[1][3] While organophosphate insecticides also inhibit AChE, their inhibition is typically irreversible. In contrast, the carbamoylated enzyme formed by this compound's interaction with AChE undergoes hydrolysis, albeit at a much slower rate than the acetylated enzyme, leading to a reversible inhibition.[1][3]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Cholinergic Receptors ACh->Receptors Binding ACh_Accumulation ACh Accumulation Choline Choline AChE->Choline Acetic_Acid Acetic Acid AChE->Acetic_Acid Nerve_Impulse Nerve Impulse Termination Receptors->Nerve_Impulse Continuous_Stimulation Continuous Receptor Stimulation This compound This compound AChE_Inhibited Inhibited AChE This compound->AChE_Inhibited Inhibition AChE_Inhibited->ACh_Accumulation Leads to ACh_Accumulation->Continuous_Stimulation Paralysis Paralysis/Death Continuous_Stimulation->Paralysis

Caption: The mechanism of acetylcholinesterase inhibition by this compound.

Toxicology

This compound exhibits moderate to high acute toxicity in mammals and is classified as a likely human carcinogen by the United States Environmental Protection Agency (EPA).[1][9]

Acute Toxicity

The acute toxicity of this compound is primarily due to its inhibition of acetylcholinesterase. Symptoms of acute exposure include nausea, dizziness, confusion, and in severe cases, convulsions, coma, and respiratory failure.[2]

Species Route LD50 (mg/kg) Toxicity Category
Rat (male)Oral302.6Moderate
Rat (female)Oral311.5Moderate
RabbitOral710Low
RatDermal>2000Low
RabbitDermal>2000Low
Ring-necked PheasantOral>2000Practically Non-toxic
Mallard DuckOral>2000Practically Non-toxic

Data sourced from the National Pesticide Information Center and the USDA.[2][10]

Experimental Protocol: Acute Oral Toxicity (LD50) Determination in Rats (Adapted from OECD Guideline 401)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Animals:

  • Healthy, young adult rats of a standard laboratory strain.

  • Animals are acclimatized to laboratory conditions for at least 5 days.

  • Food is withheld overnight prior to dosing.

Procedure:

  • Dose Preparation: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Administration: A single dose is administered to groups of at least 5 animals of the same sex by gavage. A control group receives the vehicle only. At least three dose levels are used, chosen to result in a range of mortality from 0% to 100%.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been associated with various health effects. In animal studies, chronic exposure has led to kidney and liver damage, as well as reproductive and developmental effects.[9] The EPA has classified this compound as "likely to be carcinogenic to humans" based on studies showing an increased incidence of tumors in mice.[9]

Environmental Fate and Ecotoxicology

The environmental persistence of this compound is relatively low compared to older classes of insecticides. Its fate in the environment is influenced by factors such as pH, sunlight, and microbial activity.

Compartment Process Half-life Conditions
WaterHydrolysis10-16 dayspH 7
WaterHydrolysis1.3-1.9 dayspH 8
WaterPhotolysis6.6 daysDistilled water, sunlight
SoilMicrobial Degradation7-28 daysAerobic conditions
SoilMicrobial Degradation72 daysAnaerobic conditions
Plant FoliageDegradation3.2 days-

Data compiled from various environmental fate studies.[11][12][13][14]

Experimental Workflow: Determining Soil Half-Life of this compound

G Soil_Collection Collect and Characterize Soil Spiking Spike Soil with this compound Soil_Collection->Spiking Incubation Incubate under Controlled Conditions (Temperature, Moisture, Light) Spiking->Incubation Sampling Collect Soil Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction of this compound Sampling->Extraction Analysis Quantify this compound Concentration (e.g., HPLC) Extraction->Analysis Calculation Calculate Half-Life using First-Order Kinetics Analysis->Calculation

Caption: A generalized workflow for determining the soil degradation half-life of this compound.

This compound is highly toxic to many non-target organisms, particularly aquatic invertebrates and beneficial insects like honeybees.[10][15] Its use requires careful management to minimize environmental impact.

Organism Test Duration LC50/EC50 Toxicity
Rainbow Trout96 hours1.3 mg/LHigh
Bluegill Sunfish96 hours2.2 mg/LHigh
Daphnia magna (Water flea)48 hours6.0 µg/LVery High
Honeybee-1 µ g/bee (topical LD50)Very High

Data sourced from the National Pesticide Information Center.[10]

Conclusion

This compound has a long and complex history as a widely used insecticide. While its development marked an improvement over more persistent pesticides, its mechanism of action and toxicological profile necessitate a thorough understanding and careful management of its use. This technical guide has provided a detailed overview of the key scientific aspects of this compound, from its synthesis to its environmental impact, to serve as a valuable resource for the scientific community. Further research into safer alternatives and integrated pest management strategies remains a critical area of investigation.

References

An In-depth Technical Guide on the Mode of Action of Carbaryl as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a widely used N-methylcarbamate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a detailed examination of the biochemical and molecular mechanisms underlying this compound's mode of action. It covers the kinetics of AChE inhibition, the downstream effects on cholinergic signaling pathways, and protocols for relevant experimental assays. Quantitative data from various studies are compiled for comparative analysis, and key processes are visualized through logical and pathway diagrams to facilitate a deeper understanding for researchers in toxicology, neurobiology, and pharmacology.

Introduction to this compound

This compound (1-naphthyl-N-methylcarbamate) was introduced in 1956 and is utilized to control over 160 different pests on a wide range of agricultural and non-crop applications.[3] Its mode of action targets the nervous system of insects and other animals by disrupting the normal function of neurotransmission.[4] The primary molecular target of this compound is the enzyme acetylcholinesterase (AChE, E.C. 3.1.1.7).[1][5] This enzyme is essential for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[6][7]

Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by this compound is a multi-step process that, while often termed "reversible," involves the formation of a transient covalent bond.[7][8][9] This process is more accurately described as a carbamylation of the enzyme's active site.[10]

2.1. The Carbamylation Process

The active site of AChE contains a catalytic triad, with a key serine residue. In the normal catalytic cycle, this serine attacks the acetyl group of acetylcholine. This compound mimics acetylcholine and binds to the active site of AChE. The serine residue's hydroxyl group nucleophilically attacks the carbonyl carbon of this compound's carbamate group. This results in the transfer of the N-methylcarbamoyl moiety to the serine, forming a carbamylated enzyme, while the naphthol leaving group is released.[6] This carbamylated enzyme is catalytically inactive.

2.2. Reversibility and Spontaneous Reactivation

Unlike organophosphates which form a highly stable, essentially irreversible phosphorylated enzyme, the carbamylated enzyme formed by this compound can undergo spontaneous hydrolysis.[7][11] Water molecules can slowly hydrolyze the carbamoyl-serine bond, a process known as decarbamylation, which regenerates the active enzyme. This decarbamylation is significantly slower than the deacetylation of the acetylated enzyme during normal acetylcholine hydrolysis, but much faster than the dephosphorylation of an organophosphate-inhibited enzyme.[6][7] The half-life for the decarbamylation of this compound-inhibited AChE is on the order of minutes to hours, leading to its classification as a reversible inhibitor.[7][9][12]

G cluster_0 Step 1: Carbamylation cluster_1 Step 2: Spontaneous Decarbamylation (Slow) AChE Active AChE (Ser-OH) Complex AChE-Carbaryl Michaelis Complex AChE->Complex Binding This compound This compound This compound->Complex Carbamylated_AChE Carbamylated AChE (Ser-O-Carbamoyl) Complex->Carbamylated_AChE Covalent Modification Naphthol 1-Naphthol (Leaving Group) Complex->Naphthol Reactivated_AChE Active AChE (Ser-OH) Carbamylated_AChE->Reactivated_AChE Hydrolysis Carbamylated_AChE->Reactivated_AChE Spontaneous Reactivation H2O H₂O H2O->Reactivated_AChE

Figure 1: Mechanism of AChE inhibition by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the enzyme, assay conditions, and incubation time.

ParameterSpecies/Enzyme SourceValueIncubation TimeReference
IC50 Human Recombinant AChE< 20 µM5, 10, 60 min[5]
IC50 Daphnia magnaNot specified48 hours[13]
LOD (Visual, paper-based)0.5 ppm10 min[14]
LOEC Daphnia magna (Strain 1)0.4 µg/L48 hours[13]
LOEC Daphnia magna (Strain 2)0.9 µg/L48 hours[13]

LOD: Limit of Detection; LOEC: Lowest Observed Effect Concentration

Experimental Protocols

The most common method for determining AChE activity and its inhibition is the Ellman assay.

4.1. Principle of the Ellman Assay

This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine.[15] Acetylthiocholine is used as a substrate, which AChE hydrolyzes into thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[16][17] The rate of color change is directly proportional to the AChE activity.

4.2. Generalized Protocol for AChE Inhibition Assay

  • Reagent Preparation :

    • Prepare a 0.1 M phosphate buffer (pH 8.0).[16][18]

    • Prepare the AChE enzyme solution in the buffer to a desired concentration (e.g., 1 U/mL).[18]

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in buffer (e.g., 14 mM).[18]

    • Prepare a stock solution of DTNB in buffer (e.g., 10 mM).[18]

    • Prepare various concentrations of the inhibitor (this compound) by serial dilution. A stock solution can be made in ethanol and then diluted in the buffer.[19]

  • Assay Procedure (96-well plate format) :

    • To each well, add 140 µL of phosphate buffer.[18]

    • Add 10 µL of the this compound solution (or buffer for control).[18]

    • Add 10 µL of the AChE solution.[18]

    • Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[18]

    • Add 10 µL of DTNB solution to each well.[18]

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.[18]

    • Immediately measure the change in absorbance at 412 nm over time (e.g., for 5 minutes) using a microplate reader.[17]

  • Data Analysis :

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100[18]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) start->prep plate Add Buffer, this compound, and AChE to 96-well plate prep->plate incubate Incubate to allow Inhibitor-Enzyme interaction plate->incubate add_dtnb Add DTNB Solution incubate->add_dtnb add_atci Initiate reaction with ATCI Substrate add_dtnb->add_atci measure Measure Absorbance at 412 nm (Kinetic Read) add_atci->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze end Determine IC50 analyze->end

Figure 2: Experimental workflow for an AChE inhibition assay.

Downstream Effects on Cholinergic Signaling

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft.[2][11] This excess ACh continuously stimulates both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) on the postsynaptic membrane, leading to a state of cholinergic hyperstimulation or "cholinergic crisis".[2][20]

  • Muscarinic Effects : Overstimulation of muscarinic receptors in the parasympathetic nervous system leads to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bradycardia and bronchoconstriction.[11]

  • Nicotinic Effects : Overstimulation of nicotinic receptors at the neuromuscular junction causes initial muscle fasciculations followed by weakness and flaccid paralysis.[11] In the central nervous system, it can lead to seizures and respiratory depression.[21]

Figure 3: Disruption of cholinergic signaling by this compound.

Conclusion

This compound's mode of action as an acetylcholinesterase inhibitor is a well-characterized mechanism involving the reversible carbamylation of the enzyme's active site serine. This inhibition leads to the accumulation of acetylcholine and subsequent hyperstimulation of cholinergic receptors, which accounts for its toxicity. The kinetics of this interaction, particularly the rate of spontaneous decarbamylation, distinguish it from the irreversible inhibition caused by organophosphates. A thorough understanding of this mechanism, supported by quantitative kinetic data and standardized experimental protocols, is essential for research in neurotoxicology, environmental science, and the development of novel therapeutic agents.

References

Unraveling the Environmental Fate of Carbaryl: A Technical Primer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental persistence of Carbaryl, a widely used carbamate insecticide. This document details the key degradation pathways, summarizes persistence data, and outlines the experimental protocols necessary for a thorough investigation of this compound's environmental fate.

Executive Summary

This compound, while valued for its efficacy, presents environmental concerns due to its potential persistence and the toxicity of its degradation products. Understanding its behavior in various environmental compartments is crucial for accurate risk assessment and the development of mitigation strategies. This guide explores the primary mechanisms of this compound degradation—hydrolysis, photolysis, and microbial degradation—and provides a framework for the experimental investigation of these processes.

Quantitative Data on this compound Persistence

The environmental persistence of this compound is highly variable and dependent on a multitude of environmental factors. The following tables summarize the reported half-life (t½) of this compound in soil and water under different conditions.

Table 1: Half-life of this compound in Soil

Soil ConditionHalf-life (Days)Reference
Aerobic4 to 72.2[1]
Anaerobic72.2[1]
FloodedDegrades nearly twice as fast as dry soils[1]
General Range7 to 28[2]
Previously Treated FieldRapid initial dissipation (72% in 4 days)[3]
No Prior Pesticide HistorySlower, steady dissipation over 120 days[3]
Model Simulation7[4][5]

Table 2: Half-life of this compound in Water

Water ConditionpHTemperature (°C)Half-lifeReference
Distilled Water5-1600 days[1]
Distilled Water7-12.1 days[1]
Distilled Water9-3.2 hours[1]
Neutral & Alkaline Waters72010.5 days[6]
Neutral & Alkaline Waters8201.8 days[6]
Neutral & Alkaline Waters9202.5 hours[6]
Acidic Waters5271500 days[6]
Acidic Waters625406 days[6]
River Water (natural light)7.3 - 8-Complete degradation within 2 weeks[1]
Water (Photolysis)--21 days[1]
Model Simulation--2 days[4][5]

Degradation Pathways and Mechanisms

The environmental degradation of this compound proceeds through three primary pathways: chemical hydrolysis, photolysis, and microbial degradation.

Chemical Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, particularly in neutral to alkaline environments. The process involves the cleavage of the ester linkage, yielding 1-naphthol and methylcarbamic acid, which further breaks down to methylamine and carbon dioxide. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[6][7][8]

Photolysis

This compound can be degraded by sunlight, a process known as photolysis. This can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals.[9][10] The photolytic half-life of this compound in water has been reported to be around 21 days.[1] Photolysis on soil surfaces also contributes to its degradation.

Microbial Degradation

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of this compound in both soil and water.[3][11][12] The initial step in microbial degradation is typically the hydrolysis of the carbamate bond by a this compound hydrolase enzyme, producing 1-naphthol. Subsequently, 1-naphthol is further metabolized through a series of enzymatic reactions.

Carbaryl_Degradation_Pathway cluster_this compound This compound Degradation cluster_hydrolysis Hydrolysis cluster_microbial Microbial Degradation This compound This compound Naphthol_H 1-Naphthol This compound->Naphthol_H Hydrolysis (Abiotic/Biotic) Methylcarbamic_Acid Methylcarbamic Acid This compound->Methylcarbamic_Acid Hydrolysis (Abiotic/Biotic) Naphthol_M 1-Naphthol This compound->Naphthol_M This compound Hydrolase (Microbial) Methylamine Methylamine Methylcarbamic_Acid->Methylamine Spontaneous degradation CO2_H CO2 Methylcarbamic_Acid->CO2_H Spontaneous degradation DHN 1,2-Dihydroxynaphthalene Naphthol_M->DHN 1-Naphthol-2-hydroxylase Salicylate Salicylate DHN->Salicylate Catechol Catechol Salicylate->Catechol Salicylate-1-hydroxylase TCA TCA Cycle Intermediates Catechol->TCA Ring Cleavage

Caption: Generalized degradation pathways of this compound.

Experimental Protocols

A thorough investigation of this compound's environmental persistence requires a suite of well-defined experiments. The following sections detail the methodologies for key studies.

Aerobic and Anaerobic Soil Degradation Study (Adapted from OECD 307)

Objective: To determine the rate of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select and characterize representative soil types. Sieve the soil (2 mm mesh) and adjust the moisture content to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at a controlled temperature (e.g., 20°C) for several days to stabilize microbial activity.

  • Application of Test Substance: Prepare a stock solution of ¹⁴C-labeled this compound. Apply the solution evenly to the soil samples to achieve the desired concentration.

  • Incubation:

    • Aerobic: Place the treated soil in flow-through incubation flasks. Maintain a continuous flow of humidified, carbon dioxide-free air. Trap evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide solution).

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: Collect soil samples at predetermined intervals. Extract the soil samples using an appropriate solvent mixture (e.g., acetone/water/phosphoric acid). Analyze the extracts for this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with radiometric detection. Quantify the trapped ¹⁴CO₂ using liquid scintillation counting.

  • Data Analysis: Calculate the half-life (DT50) and the time for 90% dissipation (DT90) of this compound.

Soil_Degradation_Workflow Soil_Prep Soil Preparation (Sieving, Moisture Adjustment) Pre_Incubation Pre-incubation Soil_Prep->Pre_Incubation Application Application of ¹⁴C-Carbaryl Pre_Incubation->Application Incubation Incubation Application->Incubation Aerobic Aerobic Conditions Incubation->Aerobic Anaerobic Anaerobic Conditions Incubation->Anaerobic Sampling Periodic Sampling Aerobic->Sampling Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-Radiometric Analysis Extraction->Analysis Data_Analysis Data Analysis (DT50, DT90) Analysis->Data_Analysis

Caption: Workflow for soil degradation study.

Aqueous Photolysis Study (Adapted from OECD 316)

Objective: To determine the rate of this compound degradation in water due to direct photolysis.

Methodology:

  • Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound. The pH should be controlled, typically at a level where hydrolysis is minimal to isolate the effect of photolysis.

  • Irradiation: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Place the this compound solution in quartz tubes to allow for the transmission of UV light. Maintain a constant temperature.

  • Dark Control: Prepare identical samples and keep them in the dark under the same temperature conditions to account for any degradation not caused by light (e.g., hydrolysis).

  • Sampling and Analysis: At specified time intervals, withdraw samples from both the irradiated and dark control solutions. Analyze the samples for the concentration of this compound using HPLC with a suitable detector (e.g., UV or fluorescence).

  • Data Analysis: Calculate the first-order rate constant and the half-life of photolysis.

Photolysis_Workflow Solution_Prep Prepare Sterile Buffered This compound Solution Sample_Split Split into Irradiated and Dark Control Samples Solution_Prep->Sample_Split Irradiation Irradiation with Simulated Sunlight Sample_Split->Irradiation Dark_Incubation Incubation in Dark Sample_Split->Dark_Incubation Sampling Periodic Sampling Irradiation->Sampling Dark_Incubation->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Analysis Calculate Photolysis Half-life Analysis->Data_Analysis

Caption: Workflow for aqueous photolysis study.

Analytical Method for this compound and 1-Naphthol in Water

Objective: To quantify the concentration of this compound and its primary metabolite, 1-naphthol, in water samples.

Methodology:

  • Sample Preparation: For clean water samples, direct injection may be possible. For environmental water samples containing suspended solids, filtration is necessary.

  • Solid-Phase Extraction (SPE): For pre-concentration and cleanup, pass the water sample through a C18 SPE cartridge. Wash the cartridge to remove interferences and then elute this compound and 1-naphthol with a suitable organic solvent (e.g., methanol or acetonitrile).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

    • Detection: Fluorescence detection is highly sensitive for both compounds. Alternatively, UV or mass spectrometry (LC/MS) can be used. For fluorescence, post-column derivatization may be employed to enhance the signal.

  • Quantification: Prepare a calibration curve using standards of known concentrations of this compound and 1-naphthol.

Water_Analysis_Workflow Water_Sample Water Sample Filtration Filtration (if needed) Water_Sample->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Elution Elution with Organic Solvent SPE->Elution HPLC_Analysis HPLC Analysis (C18 column, Fluorescence/UV/MS) Elution->HPLC_Analysis Quantification Quantification against Calibration Curve HPLC_Analysis->Quantification

Caption: Workflow for this compound analysis in water.

Conclusion

The environmental persistence of this compound is a complex issue influenced by a variety of physicochemical and biological factors. This guide has provided a summary of the key degradation pathways and quantitative persistence data. The detailed experimental protocols outlined herein offer a robust framework for researchers to conduct comprehensive investigations into the environmental fate of this compound. A thorough understanding of these processes is essential for the development of effective risk management strategies and the protection of environmental health.

References

An In-depth Technical Guide to the Discovery of Novel Degradation Products of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Carbaryl, a widely used carbamate insecticide. It details the formation of various degradation products under different environmental conditions, outlines the experimental protocols for their identification and quantification, and presents key quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals involved in environmental science, toxicology, and drug development.

Introduction to this compound and its Environmental Fate

This compound (1-naphthyl-N-methylcarbamate) is a broad-spectrum insecticide that has been extensively used in agriculture and residential settings for decades. Its widespread application has led to concerns about its environmental persistence and the potential toxicity of its degradation products. Understanding the transformation of this compound in the environment is crucial for assessing its ecological impact and developing effective remediation strategies.

This compound is susceptible to degradation through several mechanisms, primarily hydrolysis, microbial degradation, and photodegradation. These processes lead to the formation of a variety of intermediate and final degradation products, some of which may be more toxic or persistent than the parent compound.

Key Degradation Pathways of this compound

The degradation of this compound proceeds through multiple pathways, with the initial and most common step being the hydrolysis of the carbamate ester linkage to form 1-naphthol and methylamine.[1] 1-naphthol is a major and relatively stable degradation product that is often detected in environmental samples.[1]

Microbial Degradation

Microorganisms play a significant role in the breakdown of this compound and its primary metabolite, 1-naphthol, in soil and aquatic environments.[2] Several bacterial and fungal species have been identified that can utilize this compound as a source of carbon and nitrogen.[3][4] The microbial degradation pathway of 1-naphthol typically involves hydroxylation to form 1,2-dihydroxynaphthalene, which is then further metabolized through ring cleavage.[4]

Microbial_Degradation_of_this compound This compound This compound OneNaphthol 1-Naphthol This compound->OneNaphthol This compound Hydrolase Methylamine Methylamine This compound->Methylamine DHN 1,2-Dihydroxynaphthalene OneNaphthol->DHN 1-Naphthol Hydroxylase RingCleavage Ring Cleavage Products DHN->RingCleavage CO2 CO2 + H2O RingCleavage->CO2

Photodegradation

This compound is susceptible to photodegradation when exposed to sunlight, particularly in aqueous environments and on soil surfaces. This process can lead to the formation of a variety of photoproducts through different reaction mechanisms. Identified photodegradation products include 1,4-naphthoquinone and various hydroxylated derivatives of this compound.[5]

Photodegradation_of_this compound This compound This compound Photoproducts Photodegradation Products This compound->Photoproducts Sunlight (UV) Naphthoquinone 1,4-Naphthoquinone Photoproducts->Naphthoquinone Hydroxythis compound Hydroxylated this compound Derivatives Photoproducts->Hydroxythis compound

Quantitative Analysis of Degradation Products

The following table summarizes the distribution of this compound and its degradation products in an aerobic water/sediment system over 30 days. The data is expressed as a percentage of the initially applied radiolabeled [14C]this compound.[1]

DayThis compound (%)1-Naphthol (%)Unknowns 1+2+3 (%)
Water
076.10.870.58
146.512.30.24
222.112.32.2
311.33.72.3
56.04.93.5
74.81.862.1
140.080.134.6
21nd0.223.4
30ndnd2.5
Sediment Extracts
023.7nd0.91
122.95.90.63
213.79.53.48
315.25.77.1
59.05.410.3
77.55.810.9
143.93.419.3
212.12.08.5
301.21.37.3
nd: not detected

Experimental Protocols

This section provides an overview of the methodologies used for studying this compound degradation and analyzing its products.

Biodegradation Study in a Soil Microcosm

A typical soil microcosm study to investigate the biodegradation of this compound involves the following steps:[6]

  • Soil Collection and Preparation: Collect soil from a relevant location. Sieve the soil to remove large debris and homogenize it.

  • Microcosm Setup: Distribute a known amount of soil (e.g., 5 kg) into individual containers (microcosms).

  • This compound Application: Treat the soil with a known concentration of this compound (e.g., 100 ppm). A commercial formulation or analytical grade standard can be used.

  • Incubation: Incubate the microcosms under controlled conditions of temperature and moisture.

  • Sampling: Collect soil samples at regular time intervals (e.g., 0, 7, 14, 21, and 30 days).

  • Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent (e.g., acetonitrile).[6]

  • Analysis: Analyze the extracts using analytical techniques such as HPLC or LC-MS/MS to identify and quantify the parent compound and its metabolites.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilCollection Soil Collection & Sieving MicrocosmSetup Microcosm Setup SoilCollection->MicrocosmSetup CarbarylApplication This compound Application MicrocosmSetup->CarbarylApplication Incubation Incubation CarbarylApplication->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis

Photodegradation Study

A laboratory-scale photodegradation study can be conducted as follows:[7][8]

  • Photoreactor Setup: Use a suitable photoreactor equipped with a light source that simulates sunlight (e.g., a xenon lamp).

  • Sample Preparation: Prepare aqueous solutions of this compound of a known concentration.

  • Irradiation: Irradiate the this compound solutions in the photoreactor for specific time intervals.

  • Sampling: Collect aliquots of the irradiated solution at different time points.

  • Analysis: Analyze the samples using analytical methods like HPLC with a photodiode array (PDA) detector or LC-MS to identify and quantify the parent compound and its photoproducts.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of this compound and its degradation products. A typical method involves:[9][10][11]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[9][11]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Example LC-MS/MS Parameters for this compound: [11]

ParameterValue
LC Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient to separate the analytes
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) 202.1
Product Ions (m/z) 145.1, 117.1

Conclusion

The degradation of this compound in the environment is a complex process involving hydrolysis, microbial action, and photodegradation, leading to the formation of numerous degradation products. This guide has provided an overview of the key degradation pathways, presented quantitative data on the formation of these products, and detailed the experimental protocols used for their study. A thorough understanding of these aspects is essential for assessing the environmental risks associated with this compound use and for the development of effective remediation strategies. Further research is needed to fully elucidate the toxicological profiles of all novel degradation products and their long-term environmental fate.

References

Exploratory Studies on the Genotoxicity of Carbaryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory studies conducted on the genotoxicity of Carbaryl, a widely used carbamate insecticide. The document summarizes key findings, details experimental methodologies, and illustrates relevant biological pathways and workflows to serve as a comprehensive resource for professionals in toxicology and drug development.

Introduction to this compound Genotoxicity

This compound (1-naphthyl methylcarbamate) is a broad-spectrum insecticide that functions by inhibiting acetylcholinesterase.[1] While effective for pest control, concerns have been raised about its potential adverse effects on non-target organisms, including humans.[2] Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical endpoint in safety assessments as it can lead to mutations and carcinogenesis.[3] Numerous studies have investigated this compound's potential to induce DNA damage, chromosomal aberrations, and other genotoxic effects in various biological systems, both in vitro and in vivo.[4][5][6] This guide synthesizes the available data to provide a clear understanding of its genotoxic profile.

In Vitro Genotoxicity Studies

In vitro assays are fundamental for screening the genotoxic potential of chemical compounds. This compound has been evaluated in a range of mammalian cell lines, revealing evidence of cytotoxicity and genotoxicity, particularly at higher concentrations.[5]

Summary of In Vitro Findings

Studies on human cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) and MCF10A breast epithelial cells, have demonstrated that this compound can induce DNA damage.[5][6] Key observations include a significant increase in intracellular reactive oxygen species (ROS), leading to oxidative stress, which is a plausible mechanism for the observed DNA damage.[5]

Data Presentation: In Vitro Studies
Assay Type Test System Concentration/Dose Key Findings Reference
Cytotoxicity (MTT & NRU)Human Umbilical Vein Endothelial Cells (HUVECs)500 µM and 1000 µMSignificant inhibition of cell proliferation, confirming lysosomal fragility.[5]
Comet AssayHUVECsNot specifiedInduced DNA damage.[5]
Flow CytometryHUVECsNot specifiedResulted in apoptotic cell death.[5]
Comet AssayHuman MCF10A cellsNot specifiedCaused DNA damage.[6]
Clonogenic AssayHuman MCF10A and HaCaT cellsNot specifiedPromoted proliferation in both cell lines.[6]
Cytotoxicity (MTT)Cat (Felis catus) Fibroblast Cells0.045 mM - 1.08 mMLC50 concentration estimated at 0.42 mM.[7]
Comet AssayCat (Felis catus) Fibroblast Cellsup to 1.08 mMShowed significant DNA damage.[7]
Experimental Workflow and Protocols

A standard battery of in vitro genotoxicity tests is often employed to assess the potential of a substance to induce mutations or chromosomal damage.

in_vitro_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Analysis & Conclusion prep Prepare Test Substance (e.g., this compound in DMSO) exposure Expose cells to this compound - With and without S9 metabolic activation - Multiple concentrations - Defined time period (short/long term) prep->exposure cells Culture Mammalian Cells (e.g., CHO, HUVEC, TK6) cells->exposure comet Comet Assay (DNA Strand Breaks) exposure->comet Endpoint 1 micronucleus Micronucleus Test (Clastogenicity/Aneugenicity) exposure->micronucleus Endpoint 2 chrom_ab Chromosomal Aberration (Structural Damage) exposure->chrom_ab Endpoint 3 analysis Microscopic/Flow Cytometric Analysis - Score DNA damage, micronuclei, aberrations - Assess cytotoxicity comet->analysis micronucleus->analysis chrom_ab->analysis conclusion Conclusion on In Vitro Genotoxicity analysis->conclusion

General workflow for in vitro genotoxicity assessment.
  • Cell Culture : Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) to achieve a sufficient population of dividing cells.

  • Exposure : Treat cell cultures with at least three concentrations of this compound, both with and without an S9 metabolic activation system. A short exposure (e.g., 4 hours) and a long exposure (e.g., 24 hours) are typically performed.[8] Include negative (solvent) and positive controls.

  • Metaphase Arrest : At a predetermined time after exposure, add a metaphase-arresting substance like Colcemid or colchicine to the culture medium to accumulate cells in the metaphase stage of mitosis.[9]

  • Harvesting and Slide Preparation : Harvest the cells, treat them with a hypotonic solution, and then fix them. Drop the fixed cells onto microscope slides and air-dry.

  • Staining : Stain the chromosomes with a suitable dye (e.g., Giemsa).

  • Microscopic Analysis : Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations, such as chromatid and chromosome breaks, fragments, and exchanges.[8]

  • Data Evaluation : A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.[10]

  • Cell Culture : Use a suitable cell line, such as human TK6 lymphoblastoid cells, maintained in exponential growth.[11]

  • Exposure : Treat cells with various concentrations of this compound, with and without S9 metabolic activation, for both short-term and long-term exposures.

  • Cell Proliferation : Ensure that the cells have undergone division during or after exposure, as micronuclei are formed during anaphase. This is often confirmed by measuring cytotoxicity and cell proliferation.[11]

  • Harvesting and Staining : Lyse the cells and stain them with a nucleic acid dye that allows for the visualization of the main nucleus and any micronuclei.

  • Scoring : Analyze a minimum of 2,000 cells per culture for the presence of micronuclei using flow cytometry or microscopy.[11] Micronuclei are small, membrane-bound DNA fragments or whole chromosomes that lag behind during mitosis and are not incorporated into the daughter nuclei.[3]

  • Data Evaluation : The test is considered positive if there is a significant and dose-related increase in the frequency of micronucleated cells.

In Vivo Genotoxicity Studies

In vivo studies are crucial for understanding the genotoxic effects of a substance within a whole organism, accounting for metabolic, pharmacokinetic, and DNA repair processes.[12] this compound has been shown to induce genotoxic effects in various animal models.

Summary of In Vivo Findings

Studies in insects, plants, and rodents have provided evidence of this compound's clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) potential.[4][13][14] For instance, exposure of Anopheles culicifacies larvae to this compound led to a significant increase in structural chromosomal aberrations.[4] Similarly, in the root cells of Pisum sativum, this compound induced various abnormalities, including chromosome bridges and fragments.[13]

Data Presentation: In Vivo Studies
Assay Type Test System Dose / Concentration Key Findings Reference
Polytene Chromosome AberrationAnopheles culicifacies (Mosquito Larvae)LC20 for 24 hoursSignificant increase in structural aberrations (inversions, translocations, deletions, fusions, breaks). Aberration value: 31.35±9.07 (exposed) vs. 19.36±4.63 (control).[4]
Chromosomal AberrationPisum sativum (Pea) Root Meristem0.1%, 0.2%, 0.3%, 0.5% for 3-9 hrsInduced chromosome stickiness, fragments, bridges, and laggards in a concentration-dependent manner. Retarded the mitotic cycle.[13]
CarcinogenicitySwiss Albino Mice (topical)100 mg/kg body wt.Showed tumor-initiating potential but not complete carcinogenic or tumor-promoting properties on mouse skin.[15]
TeratogenicitySwiss Albino Mice (gavage)100, 150, 200 mg/kg/dayReduced litter size, increased fetal resorption, and induced visceral and skeletal abnormalities.[16]
Experimental Workflow and Protocols

The in vivo micronucleus and comet assays are two of the most widely used tests for assessing genotoxicity in animal models.[17][18]

in_vivo_workflow cluster_prep Animal Dosing cluster_sampling Tissue Sampling cluster_assay Comet Assay Procedure cluster_analysis Analysis & Conclusion animal_select Select Animal Model (e.g., Sprague-Dawley Rat) dosing Administer this compound - Multiple dose levels - Appropriate route (e.g., oral gavage) - Include vehicle & positive controls animal_select->dosing sampling Collect Tissues at Specific Time Points (e.g., 3 and 24 hrs post-dose) dosing->sampling tissues Target Tissues: - Liver - Stomach - Bone Marrow sampling->tissues cell_prep Prepare Single Cell Suspension tissues->cell_prep lysis Lyse Cells to Form Nucleoids cell_prep->lysis electrophoresis Perform Alkaline Electrophoresis lysis->electrophoresis scoring Stain DNA & Score Comets (Image Analysis System) electrophoresis->scoring conclusion Conclusion on In Vivo DNA Damage scoring->conclusion

Workflow for an in vivo alkaline comet assay.
  • Animal Dosing : Administer this compound to rodents (e.g., rats) via an appropriate route (e.g., oral gavage) at a minimum of three dose levels. Include concurrent vehicle and positive control groups.[19]

  • Tissue Collection : At appropriate times after exposure (e.g., 3 and 24 hours), euthanize the animals and collect target tissues (e.g., liver, stomach, bone marrow). Place tissues in a mincing buffer on ice.

  • Single-Cell Suspension : Mince the tissues to release cells and filter the suspension to remove debris, resulting in a single-cell suspension.

  • Encapsulation : Mix the cell suspension with low-melting-point agarose and cast it onto microscope slides.[20]

  • Lysis : Immerse the slides in a high-salt, detergent-based lysing solution at 4°C. This removes cell membranes and histones, leaving behind DNA-containing nucleoids.[21]

  • Alkaline Unwinding & Electrophoresis : Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail".[19][20]

  • Staining and Analysis : Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Gold). Visualize under a fluorescence microscope and quantify the DNA damage using an image analysis system. The percentage of DNA in the tail is a common metric for DNA damage.[19]

  • Animal Dosing : Treat animals (typically rodents) with this compound as described for the comet assay.

  • Sample Collection : Collect bone marrow or peripheral blood at appropriate time points. For bone marrow, the femur is typically flushed.[12]

  • Slide Preparation : Prepare smears of the bone marrow or peripheral blood cells on microscope slides.

  • Staining : Use a stain that differentiates between polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

  • Scoring : Analyze at least 2000 PCEs per animal for the presence of micronuclei.[22] Cytotoxicity is assessed by determining the ratio of PCEs to NCEs.

  • Data Evaluation : A positive response is indicated by a significant, dose-related increase in the frequency of micronucleated PCEs.[12]

Mechanisms of Genotoxicity

Understanding the mode of action is crucial for risk assessment. The genotoxicity of this compound appears to be multifactorial, with oxidative stress being a prominent proposed mechanism.

Oxidative Stress and DNA Damage

Several studies suggest that this compound exposure increases the production of reactive oxygen species (ROS) within cells.[5] ROS, such as superoxide anions and hydroxyl radicals, can directly damage DNA by causing single- and double-strand breaks, base modifications (e.g., 8-oxoguanine), and the formation of alkali-labile sites.[23] This oxidative DNA damage, if not properly repaired, can lead to mutations.

DNA Damage Response (DDR) Pathway

When DNA damage occurs, cells activate a complex signaling network known as the DNA Damage Response (DDR).[24] This network, coordinated by kinases like ATM and ATR, halts the cell cycle to allow time for repair and activates specific DNA repair pathways.[25][26] this compound-induced DNA strand breaks would be expected to activate this response.

ddr_pathway cluster_stress Cellular Stress Induction cluster_damage DNA Damage cluster_response DNA Damage Response (DDR) Activation cluster_outcome Cellular Outcomes This compound This compound Exposure ros Increased Reactive Oxygen Species (ROS) This compound->ros Induces dna_damage DNA Strand Breaks & Base Damage ros->dna_damage Causes sensors Sensor Proteins (e.g., PARP1, MRN Complex) dna_damage->sensors Detected by transducers Transducer Kinases (ATM / ATR) sensors->transducers Recruit & Activate effectors Effector Proteins (e.g., CHK1/CHK2, p53) transducers->effectors Phosphorylate repair DNA Repair (BER, HR, NHEJ) effectors->repair arrest Cell Cycle Arrest effectors->arrest apoptosis Apoptosis (If damage is severe) effectors->apoptosis

This compound-induced oxidative stress and DNA damage response.
Clastogenic and Aneugenic Effects

This compound has demonstrated both clastogenic and aneugenic potential.

  • Clastogenicity : The induction of chromosome breaks, fragments, and exchanges, as observed in multiple studies, points to a clastogenic mechanism.[4][13] This is likely a direct consequence of DNA strand breaks.

  • Aneugenicity : The observation of laggard chromosomes and effects on the mitotic spindle in plant cells suggests this compound may also have aneugenic properties, meaning it can interfere with chromosome segregation during cell division, leading to an abnormal number of chromosomes in daughter cells.[13][14]

Conclusion

The available exploratory studies provide compelling evidence that this compound possesses genotoxic potential. It has been shown to induce DNA damage, chromosomal aberrations, and micronuclei in a variety of in vitro and in vivo test systems. The primary mechanism appears to be linked to the induction of oxidative stress, which leads to DNA strand breaks and activates the cellular DNA damage response. Furthermore, this compound exhibits both clastogenic and potentially aneugenic properties. These findings underscore the importance of continued monitoring and risk assessment for this compound exposure, particularly for occupationally exposed populations and sensitive ecosystems. For drug development professionals, the genotoxic profile of this compound serves as an important case study for a compound requiring a thorough battery of tests to fully characterize its risk.

References

A Comprehensive Technical Guide to the Foundational Knowledge of Carbaryl's Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a first-generation carbamate insecticide, has been a subject of extensive study due to its widespread use and specific mode of action. This technical guide provides an in-depth exploration of the foundational chemical and biological principles of this compound. It covers its chemical structure, key reactivity pathways including hydrolysis and photolysis, industrial and laboratory synthesis protocols, and its primary mechanism of action as a reversible inhibitor of acetylcholinesterase. Furthermore, this guide delves into the downstream signaling consequences of acetylcholinesterase inhibition and details established analytical methodologies for the detection and quantification of this compound. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-naphthyl N-methylcarbamate, is a crystalline solid that can range in color from white to gray.[1] Its chemical structure consists of a carbamate functional group attached to a naphthalene ring system. This structure dictates its physicochemical properties and reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior in biological systems. Key quantitative data are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[1]
Molar Mass 201.22 g/mol [1]
Melting Point 142 °C[1]
Boiling Point Decomposes[1]
Water Solubility 120 mg/L at 20 °C[2]
log P (Octanol-Water Partition Coefficient) 2.36[2]
Vapor Pressure 4.0 x 10⁻⁵ mmHg at 25 °C[2]
pKa 10.3[2]

Synthesis of this compound

The industrial production of this compound has historically followed two main synthetic routes, primarily differing in the sequence of reactant addition to mitigate safety concerns associated with methyl isocyanate (MIC).

Industrial Synthesis Route 1: Reaction of 1-Naphthol with Methyl Isocyanate

This is the more direct and economically favorable route.[3][4]

Reaction:

C₁₀H₇OH + CH₃NCO → C₁₀H₇OC(O)NHCH₃

Experimental Protocol:

  • Reaction Setup: A solution of 1-naphthol in a suitable inert solvent (e.g., a chlorinated hydrocarbon or an aromatic solvent) is prepared in a reaction vessel equipped for temperature control and agitation.

  • Addition of Methyl Isocyanate: Methyl isocyanate (MIC) is carefully added to the 1-naphthol solution. This reaction is exothermic, and the temperature is typically maintained between 20-50 °C to control the reaction rate and prevent side reactions.

  • Catalyst (Optional): A tertiary amine catalyst, such as triethylamine, can be used to accelerate the reaction.

  • Reaction Time: The reaction mixture is agitated for a period of 1 to 4 hours until the reaction is complete, which can be monitored by techniques like HPLC.

  • Product Isolation: The crude this compound is then precipitated, filtered, and washed with a suitable solvent to remove unreacted starting materials and byproducts.

  • Purification: The product is further purified by recrystallization from a solvent such as toluene or xylene to yield high-purity this compound.

Industrial Synthesis Route 2: Phosgenation of 1-Naphthol followed by Amination

This "greener" route avoids the handling and storage of large quantities of highly toxic methyl isocyanate by generating a less volatile intermediate.[3][4]

Reaction:

  • C₁₀H₇OH + COCl₂ → C₁₀H₇OC(O)Cl + HCl

  • C₁₀H₇OC(O)Cl + CH₃NH₂ → C₁₀H₇OC(O)NHCH₃ + HCl

Experimental Protocol:

  • Phosgenation: 1-Naphthol is dissolved in an inert solvent and reacted with phosgene (COCl₂) in the presence of a base (e.g., sodium hydroxide) to form 1-naphthyl chloroformate. The reaction is typically carried out at low temperatures (0-10 °C).

  • Intermediate Isolation: The resulting 1-naphthyl chloroformate can be isolated or used directly in the next step.

  • Amination: The 1-naphthyl chloroformate is then reacted with methylamine (CH₃NH₂) to form this compound. This reaction is also typically performed at controlled temperatures.

  • Product Work-up: The reaction mixture is washed to remove salts and unreacted methylamine. The solvent is then removed to yield crude this compound.

  • Purification: The crude product is purified by recrystallization as described in Route 1.

Synthesis_Workflows cluster_route1 Route 1: Direct Reaction cluster_route2 Route 2: 'Greener' Synthesis r1_start 1-Naphthol + Methyl Isocyanate r1_react Reaction (20-50°C, 1-4h) r1_start->r1_react r1_precip Precipitation & Filtration r1_react->r1_precip r1_purify Recrystallization r1_precip->r1_purify r1_end Pure this compound r1_purify->r1_end r2_start 1-Naphthol + Phosgene r2_phos Phosgenation (0-10°C) r2_start->r2_phos r2_inter 1-Naphthyl Chloroformate r2_phos->r2_inter r2_amine Amination with Methylamine r2_inter->r2_amine r2_workup Washing & Solvent Removal r2_amine->r2_workup r2_purify Recrystallization r2_workup->r2_purify r2_end Pure this compound r2_purify->r2_end

Caption: Industrial synthesis workflows for this compound.

Chemical Reactivity

This compound's reactivity is primarily governed by the carbamate ester linkage, which is susceptible to hydrolysis, and the naphthalene ring, which can undergo photolysis.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.[5]

Mechanism:

Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate group. This leads to the cleavage of the ester bond, yielding 1-naphthol, methylamine, and carbon dioxide. In acidic conditions, the hydrolysis is significantly slower.

Quantitative Data on Hydrolysis:

The hydrolysis of this compound follows pseudo-first-order kinetics. The rate constants are presented in Table 2.

pHTemperature (°C)Half-life (t₁/₂)Second-Order Rate Constant (kB, M⁻¹s⁻¹)Reference
525~4.4 years-[2]
725~12 days-[2]
925~3.2 hours-[2]
1020~90 minutes1.32[6]
1120~9 minutes1.32[6]
-37-8.95[7]

Experimental Protocol for Determining Hydrolysis Rate:

  • Buffer Preparation: Prepare a series of buffer solutions at the desired pH values (e.g., pH 7, 9, 10).

  • Reaction Initiation: A stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) is added to the buffer solution at a known temperature to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction rate.

  • Sample Collection: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Reaction Quenching: The reaction in the aliquots is quenched by adding an acid to lower the pH and stop the hydrolysis.

  • Analysis: The concentration of this compound remaining in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The natural logarithm of the this compound concentration is plotted against time. The pseudo-first-order rate constant (k_obs) is determined from the slope of the resulting line (-k_obs). The second-order rate constant (kB) can be calculated by dividing k_obs by the hydroxide ion concentration.

Photolysis

This compound can be degraded by sunlight in aqueous solutions and on surfaces. The naphthalene ring system absorbs ultraviolet radiation, leading to the cleavage of the carbamate bond. The quantum yield for the direct photolysis of this compound in water has been reported to be 0.006.

Mechanism:

Upon absorption of UV light, the this compound molecule is excited to a singlet or triplet state. This excited state can then undergo homolytic cleavage of the O-C(O) bond to form a 1-naphthoxyl radical and a methylcarbamoyl radical. These radical species can then undergo further reactions to form various degradation products, including 1-naphthol.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system of insects and vertebrates, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.

Mechanism of Inhibition:

This compound acts as a reversible inhibitor of AChE.[1] It mimics the structure of acetylcholine and binds to the active site of the enzyme. The carbamoyl group of this compound is then transferred to a serine residue in the active site, forming a carbamoylated enzyme. This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate (minutes) compared to the acetylated enzyme formed during the normal hydrolysis of acetylcholine (microseconds).[1] This effective inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_this compound This compound Presence ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates ACh_accum Acetylcholine Accumulation ACh->ACh_accum Not hydrolyzed Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Carbamoylated AChE (Inactive) AChE->Inhibited_AChE Overstimulation Receptor Overstimulation Receptor->Overstimulation This compound This compound This compound->AChE Inhibits ACh_accum->Receptor Continuously Binds AChR_Signaling cluster_muscarinic Muscarinic Receptor Signaling cluster_m135 M1, M3, M5 (Gq/11) cluster_m24 M2, M4 (Gi/o) cluster_nicotinic Nicotinic Receptor Signaling ACh Accumulated Acetylcholine M135 M1/M3/M5 Receptor ACh->M135 M24 M2/M4 Receptor ACh->M24 nAChR Nicotinic Receptor ACh->nAChR Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ion_channel Ion Channel Opening nAChR->Ion_channel Depolarization Prolonged Depolarization Ion_channel->Depolarization Paralysis Paralysis Depolarization->Paralysis Analytical_Workflow start Food Sample homogenize Homogenization start->homogenize extract Acetonitrile Extraction (QuEChERS) homogenize->extract phase_sep Phase Separation (Salts) extract->phase_sep cleanup Dispersive SPE (d-SPE) phase_sep->cleanup filter Filtration cleanup->filter hplc HPLC Separation (C18 column) filter->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms end Quantification ms->end

References

Initial Assessment of Carbaryl's Bioaccumulation Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that has been widely used in agriculture and residential settings for decades. Understanding its potential to bioaccumulate in organisms is crucial for assessing its environmental risk and ensuring human safety. This technical guide provides an in-depth initial assessment of this compound's bioaccumulation potential, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The evidence strongly suggests that this compound has a low potential for bioaccumulation due to its physicochemical properties and rapid metabolism in organisms.

Quantitative Data on Bioaccumulation Potential

The bioaccumulation potential of a chemical is often assessed using its octanol-water partition coefficient (Kow) and its bioconcentration factor (BCF) in aquatic organisms. A low log Kow value generally indicates lower lipophilicity and thus a lower tendency to accumulate in fatty tissues. The BCF is a measure of the extent to which a chemical is absorbed by an organism from the surrounding water.

ParameterValueSpecies/ConditionsReference
Log Kow 1.59 - 2.36Not specified[1](--INVALID-LINK--)
Bioconcentration Factor (BCF) 14 - 75Freshwater fish species[1](--INVALID-LINK--)
Bioconcentration Factor (BCF) 14 (edible tissue), 45 (whole fish), 75 (visceral tissues)Fish[2](--INVALID-LINK--)
Bioconcentration Factor (BCF) < 100General[3](--INVALID-LINK--)

Table 1: Physicochemical Properties and Bioconcentration Factors for this compound

Experimental Protocols

The determination of the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF) are guided by standardized international protocols to ensure data quality and comparability.

Determination of Octanol-Water Partition Coefficient (Kow) - OECD Guideline 107

The "shake-flask" method is a common procedure for determining the Kow of a substance.

  • Preparation of Solutions : A solution of this compound is prepared in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning : A known volume of the this compound solution and the other solvent (either water or n-octanol) are placed in a vessel and shaken until equilibrium is reached.

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Concentration Analysis : The concentration of this compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation : The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase.

Determination of Bioconcentration Factor (BCF) - OECD Guideline 305

This guideline describes a flow-through fish test to determine the BCF.

  • Acclimation : Test fish (e.g., rainbow trout, bluegill sunfish) are acclimated to the test conditions (temperature, water quality).

  • Exposure (Uptake Phase) : Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue samples are taken at regular intervals to measure the concentration of this compound.

  • Depuration (Elimination Phase) : After the exposure period, the remaining fish are transferred to a clean, this compound-free water system. Fish and water samples continue to be collected to measure the rate of elimination of the substance.

  • Analysis : The concentration of this compound in fish tissue and water is determined using appropriate analytical methods.

  • Calculation : The BCF is calculated as the ratio of the concentration of this compound in the fish (at steady-state) to the concentration in the water.

Signaling Pathways and Metabolism

This compound is readily metabolized by organisms, which is a key factor in its low bioaccumulation potential. The primary metabolic pathways involve hydrolysis and oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.

The initial and most significant step in this compound metabolism is the hydrolysis of the carbamate ester linkage to form 1-naphthol and methylamine. This reaction can occur abiotically at alkaline pH but is also catalyzed by esterase enzymes in organisms.

Following hydrolysis, 1-naphthol can undergo further metabolism. In various organisms, including fish and mammals, 1-naphthol is hydroxylated and then conjugated with sulfate or glucuronic acid to increase its water solubility and facilitate its excretion.

Oxidative metabolism of the parent this compound molecule also occurs, mediated by CYP enzymes. This leads to the formation of hydroxylated metabolites, such as 4-hydroxythis compound and 5-hydroxythis compound. These metabolites can then be conjugated and excreted. Studies have implicated several CYP isozymes, including CYP1A1, CYP1A2, and CYP3A4, in the metabolism of this compound.

dot

BCF_Workflow cluster_prep Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation Test_System_Setup Set up Flow-Through System Acclimation Acclimate Test Fish Test_System_Setup->Acclimation Exposure Expose Fish to this compound Acclimation->Exposure Sample_Uptake Sample Water & Fish Periodically Exposure->Sample_Uptake Transfer Transfer Fish to Clean Water Sample_Uptake->Transfer Analysis Analyze this compound Concentration Sample_Uptake->Analysis Sample_Depuration Sample Water & Fish Periodically Transfer->Sample_Depuration Sample_Depuration->Analysis Calculation Calculate BCF Analysis->Calculation

References

Methodological & Application

Application Note: Determination of Carbaryl Residue in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Carbaryl residue in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines a comprehensive workflow, including sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS analysis.[1] This method is crucial for ensuring food safety and regulatory compliance by accurately detecting and quantifying this compound, a widely used carbamate insecticide. The described methodology is validated to demonstrate its performance in terms of linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a broad-spectrum carbamate insecticide used extensively in agriculture to control pests on a variety of crops. Due to its potential risks to human health, monitoring its residue levels in food products is of paramount importance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for this purpose, providing both high sensitivity and selectivity for the unambiguous identification and quantification of pesticide residues.[2] However, the thermally labile nature of some carbamates can present analytical challenges, which can be addressed through derivatization or careful optimization of GC-MS conditions.[3] This application note provides a detailed protocol for the analysis of this compound residues, adaptable for various food sample types.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[1][4]

a. Sample Homogenization:

  • Weigh a representative portion (10-15 g) of the homogenized food sample into a 50 mL centrifuge tube.[1] For dry samples, use a smaller amount (1-5 g) and add an appropriate volume of water to rehydrate the sample.[1]

b. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[1]

  • Add the appropriate QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[1]

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.[1]

  • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic layer from the solid food matrix and aqueous phase.[1]

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. PSA helps in removing interfering matrix components like organic acids and sugars.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is the final extract ready for GC-MS analysis.

GC-MS Analysis

The final extract is analyzed using a gas chromatograph coupled to a mass spectrometer.

a. Derivatization (Optional but Recommended for Carbamates): To improve the thermal stability and chromatographic behavior of this compound, a derivatization step can be performed. One common approach is silylation.

b. Instrumental Conditions: The following tables summarize the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatograph (GC) Conditions

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1-2 µL
Injection Mode Splitless
Carrier Gas Helium or Hydrogen
Oven Program Initial: 70°C (hold 2 min), Ramp: 25°C/min to 150°C, then 10°C/min to 280°C (hold 5 min)

Table 2: Mass Spectrometer (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM) m/z 144 (Quantifier), 115, 116 (Qualifiers)

Note: The specific ions to be monitored should be determined by analyzing a standard solution of this compound.

Data Presentation

Method Validation

The analytical method was validated for its performance characteristics according to international guidelines.

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.03 mg/kg
Accuracy (Recovery %) 85-110%
Precision (RSD %) < 15%

These are typical values and may vary depending on the matrix and instrument performance. A study on derivatized carbamates showed linearity with R² values greater than 0.99 for a concentration range of 100 pg/µL to 10 ng/mL.[3] Another study reported LODs for carbamates ranging from 0.015 to 0.151 ng/mL in plasma samples.[5][6] Accuracy, in terms of recovery, is generally expected to be within 70-120%.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis sample 1. Sample Homogenization (10-15g) extraction 2. Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. dSPE Cleanup (PSA + MgSO4) centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection 6. GC Injection final_extract->injection separation 7. Chromatographic Separation injection->separation ionization 8. Ionization (EI) separation->ionization detection 9. Mass Detection (MS) ionization->detection data_analysis 10. Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound residue analysis.

gcms_principle cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) injector Injector column GC Column injector->column Separation by Boiling Point ion_source Ion Source column->ion_source Elution mass_analyzer Mass Analyzer ion_source->mass_analyzer Ionization & Acceleration detector Detector mass_analyzer->detector Separation by m/z Ratio data_out Data Output detector->data_out sample_in Sample Injection sample_in->injector

Caption: Principle of Gas Chromatography-Mass Spectrometry.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound residues in food matrices. The combination of the efficient QuEChERS sample preparation technique and the selectivity of mass spectrometric detection allows for accurate quantification at levels relevant to regulatory limits. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis, ensuring the safety and quality of food products.

References

Application Notes and Protocols for Studying Carbaryl Degradation Kinetics in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, is widely used in agriculture, forestry, and residential settings for the control of various insect pests.[1][2] Understanding its environmental fate and degradation kinetics is crucial for assessing its potential ecological impact and ensuring food safety.[1] These application notes provide a detailed protocol for studying the degradation kinetics of this compound in a laboratory setting. The protocol outlines the necessary materials, experimental procedures, and analytical methods to determine the rate of this compound degradation under controlled conditions. This information is essential for predicting its persistence in various environmental matrices and for the development of remediation strategies.

Data Presentation

The following table summarizes quantitative data on this compound degradation under different conditions, compiled from various studies. This data can serve as a reference for expected degradation rates and half-lives.

ParameterConditionValueReference
Half-life (t½) Aerobic soil4 days[3]
Anaerobic soil72.2 days[3]
Flooded soilFaster than dry soil[3]
Water (pH 5)1600 days[3]
Water (pH 7)12.1 days[3]
Water (pH 9)3.2 hours[3]
Photolysis in water21 days[3]
Foliar (on plants)3.2 days (mean)[3]
Degradation Rate Constant (k) Squash-[4][5]
Cucumber-[4][5]
Activation Energy (Ea) Squash10.34 kcal/mole[4][5]
Cucumber8.95 kcal/mole[4][5]

Experimental Protocols

This section details the methodologies for key experiments to study this compound degradation kinetics.

Preparation of Standard Solutions and Media

Objective: To prepare stock and working solutions of this compound and the appropriate experimental medium.

Materials:

  • This compound (analytical standard)

  • Methanol (HPLC grade)

  • Type I Water (ultrapure)

  • Buffer solutions (pH 5, 7, 9)

  • Minimal Salt Medium (for microbial degradation studies)

  • Soil or water samples (if studying specific environmental matrices)

Protocol:

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.[6] Store this stock solution in a freezer at ≤ -10°C for a maximum of 3 months.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the experimental medium (e.g., buffered water, minimal salt medium) to achieve the desired concentrations for the calibration curve (e.g., 0.025 ng/mL to 1 ng/mL for LC/MS/MS analysis).[6]

  • Experimental Media:

    • Abiotic Degradation (Hydrolysis): Prepare buffer solutions at environmentally relevant pH values (e.g., pH 5, 7, and 9).[3]

    • Biodegradation: Prepare a minimal salt medium. For studies involving specific microorganisms, use the appropriate growth medium.[7][8] For soil studies, use sterilized and non-sterilized soil samples.[8]

Experimental Setup for Degradation Kinetics Study

Objective: To set up the experiment to monitor the degradation of this compound over time under controlled conditions.

Materials:

  • Sterile flasks or vials

  • Incubator or water bath with temperature control

  • Shaker (if required for microbial studies)

  • Light source (for photolysis studies)

  • This compound working solutions

  • Experimental media (as prepared above)

  • Microbial inoculum (for biodegradation studies)

Protocol:

  • Dispense a known volume of the experimental medium into sterile flasks.

  • Spike the medium with a known concentration of this compound from a working solution.

  • For biodegradation studies, inoculate the medium with the desired microorganism(s) or use non-sterile soil.[7][8] Include sterile controls to account for abiotic degradation.

  • For photolysis studies, expose the samples to a controlled light source. Include dark controls to differentiate between photolytic and other degradation pathways.

  • Incubate the flasks under controlled conditions (e.g., temperature, pH, shaking speed).

  • Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours). The sampling frequency should be adjusted based on the expected degradation rate.

  • Immediately upon collection, stop the degradation process. This can be achieved by adding a quenching agent (e.g., a strong acid or base to halt microbial activity) or by freezing the sample at -20°C until analysis.

Sample Extraction and Analysis

Objective: To extract this compound from the experimental samples and quantify its concentration.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Analytical instrument (e.g., HPLC-UV, LC/MS/MS, Spectrophotometer)

Protocol:

  • Sample Preparation: Thaw frozen samples if necessary. Centrifuge or filter samples to remove any particulate matter.

  • Solid-Phase Extraction (for water samples):

    • Condition a C18 SPE cartridge with methanol followed by Type I water.[6]

    • Load the sample onto the cartridge.

    • Wash the cartridge with a methanol/water solution to remove interferences.

    • Elute this compound with a higher concentration of methanol or acetonitrile.[6]

    • Adjust the final volume of the eluate for analysis.[6]

  • Quantification:

    • LC/MS/MS: This is a highly sensitive and selective method. A reverse-phase HPLC column is used for separation, and detection is performed using multiple reaction monitoring (MRM) mode.[6][9]

    • Spectrophotometry: This method can be used after converting this compound to a chromogenic product. For example, alkaline hydrolysis of this compound to 1-naphthol, which can be quantified spectrophotometrically.[4][10]

    • High-Performance Liquid Chromatography (HPLC) with UV detection: A common method for the separation and quantification of this compound.[11]

  • Data Analysis:

    • Construct a calibration curve by plotting the instrument response of the standards against their known concentrations.

    • Determine the concentration of this compound in the experimental samples by interpolating their instrument response on the calibration curve.

    • Plot the concentration of this compound versus time to obtain the degradation curve.

    • Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constant (k) and the half-life (t½). The degradation of this compound often follows first-order kinetics.[4][10]

Visualizations

This compound Degradation Signaling Pathway

The primary degradation pathway for this compound involves hydrolysis of the carbamate ester linkage to form 1-naphthol, followed by further microbial degradation.

Carbaryl_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Abiotic or Biotic) This compound->Hydrolysis Carbamate Ester Cleavage OneNaphthol 1-Naphthol Hydrolysis->OneNaphthol MicrobialDegradation Microbial Degradation OneNaphthol->MicrobialDegradation Metabolites Further Metabolites (e.g., Salicylate) MicrobialDegradation->Metabolites Mineralization Mineralization (CO2 + H2O) Metabolites->Mineralization Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Prep_Standards Prepare this compound Standard Solutions Setup Experimental Setup (Spiking and Incubation) Prep_Standards->Setup Prep_Media Prepare Experimental Media (Water, Soil, etc.) Prep_Media->Setup Sampling Time-course Sampling Setup->Sampling Extraction Sample Extraction (e.g., SPE) Sampling->Extraction Quantification Quantification (e.g., LC/MS/MS) Extraction->Quantification Kinetics Determine Degradation Kinetics and Half-life Quantification->Kinetics

References

Application Notes: Rapid Screening of Carbaryl using Enzyme Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum N-methylcarbamate insecticide, is widely used in agriculture to control a variety of pests on fruits, vegetables, and other crops. Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for this compound in various commodities. Traditional chromatographic methods for pesticide residue analysis, while accurate, are often time-consuming and require extensive sample cleanup. This application note describes a rapid and sensitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening of this compound residues in various matrices.

Principle of the Assay

This enzyme immunoassay is a competitive ELISA designed for the detection of this compound. The assay is based on the competition between this compound in the sample and a this compound-enzyme conjugate for a limited number of anti-Carbaryl antibody binding sites immobilized on a microtiter plate.

In the absence of this compound in the sample, the this compound-enzyme conjugate binds to the immobilized antibody. After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is maximal in a this compound-free sample. When this compound is present in the sample, it competes with the this compound-enzyme conjugate for the antibody binding sites. This results in less enzyme conjugate being bound to the plate and a corresponding decrease in the intensity of the color development. The concentration of this compound in the sample is therefore inversely proportional to the color intensity.

G cluster_0 Competitive Binding in Well cluster_1 Signal Generation Ab Anti-Carbaryl Antibody (Immobilized) Carbaryl_Sample This compound in Sample Ab->Carbaryl_Sample Binds if present Carbaryl_Enzyme This compound-Enzyme Conjugate Ab->Carbaryl_Enzyme Competes for binding Colored_Product Colored Product (Signal) Carbaryl_Sample->Colored_Product Inverse Relationship: Higher this compound -> Lower Signal Substrate Substrate Carbaryl_Enzyme->Substrate Enzymatic Reaction Substrate->Colored_Product Color Development

Figure 1: Principle of Competitive ELISA for this compound Detection.

Quantitative Data Summary

The performance of the this compound enzyme immunoassay has been validated across various studies and matrices. The following tables summarize key quantitative data.

Table 1: Assay Performance Characteristics

ParameterVHH-based ELISA[1][2]Monoclonal Antibody-based ELISA[3]
Limit of Detection (LOD) 0.3 ng/mL31.6 ng/L
IC50 (Half-maximal inhibitory concentration) 5.4 ng/mL101.0 ng/L
Dynamic Range 0.8 - 38 ng/mL31.6 - 364.0 ng/L
Assay Time < 2 hoursNot Specified

Table 2: Recovery of this compound from Spiked Samples

MatrixSpiking LevelVHH-based ELISA Recovery (%)[1][2]Monoclonal Antibody-based ELISA Recovery (%)[3]
Rice 200, 1000, 2000 ng/g81 - 106-
Maize 200, 1000, 2000 ng/g96 - 106-
Wheat 200, 1000, 2000 ng/g83 - 113-
Peppers 10, 50, 200 ppb-70.0 - 137.7 (crude extract)
Cucumbers 10, 50, 200 ppb-70.0 - 137.7 (crude extract)
Strawberries 10, 50, 200 ppb-70.0 - 137.7 (crude extract)
Tomatoes 10, 50, 200 ppb-70.0 - 137.7 (crude extract)
Potatoes 10, 50, 200 ppb-70.0 - 137.7 (crude extract)
Oranges 10, 50, 200 ppb-70.0 - 137.7 (crude extract)
Apples 10, 50, 200 ppb-70.0 - 137.7 (crude extract)
Water 0.05, 0.1, 0.5 ppb-Mean Recovery: 112%

Table 3: Cross-Reactivity with Other Carbamates

CompoundCross-Reactivity (%) with VHH-based ELISA[2]
This compound 100
Carbofuran ≤0.8
Isoprocarb ≤0.8
Propoxur ≤0.8
Methiocarb ≤0.8
Aldicarb ≤0.8

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): Dilute a 20X concentrated wash buffer with deionized water to a 1X solution.

  • This compound Standards: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of working standards by serial dilution in a sample dilution buffer (e.g., PBS with 0.1% BSA).

  • This compound-HRP Conjugate: Dilute the concentrated this compound-HRP conjugate with a conjugate diluent to the working concentration specified by the kit manufacturer.

  • TMB Substrate Solution: Prepare the TMB substrate solution according to the manufacturer's instructions. This solution is light-sensitive and should be prepared fresh.

  • Stop Solution: A 2M sulfuric acid solution is typically used as the stop solution.

Sample Preparation

A. Fruits and Vegetables:

  • Weigh 10 g of a homogenized sample into a centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and dilute it with the sample dilution buffer. The dilution factor may need to be optimized depending on the expected level of contamination and the specific matrix.

B. Cereals (Rice, Maize, Wheat):

  • Grind the sample to a fine powder.

  • Weigh 10 g of the powdered sample and add 20 mL of methanol.

  • Sonicate for 20 minutes.

  • Centrifuge at 3000 x g for 15 minutes.

  • Collect the supernatant and dilute with PBS containing 10% methanol before analysis.[2]

C. Water Samples:

  • Water samples can often be analyzed directly after filtration through a 0.45 µm filter to remove particulate matter.

  • If pre-concentration is needed, solid-phase extraction (SPE) with C18 cartridges can be employed.

D. Soil Samples:

  • Weigh 10 g of sieved soil into a flask.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and water.

  • Shake vigorously for 1 hour.

  • Allow the soil to settle and filter the supernatant.

  • The extract may require further cleanup and solvent exchange into the sample dilution buffer before analysis.

Assay Procedure

G start Start prep_plate Prepare Plate (Pre-coated with Anti-Carbaryl Antibody) start->prep_plate add_standards_samples Add Standards and Samples (50 µL/well) prep_plate->add_standards_samples add_conjugate Add this compound-HRP Conjugate (50 µL/well) add_standards_samples->add_conjugate incubate1 Incubate (e.g., 30 min at 37°C) add_conjugate->incubate1 wash1 Wash Plate (3-5 times) incubate1->wash1 add_substrate Add TMB Substrate (100 µL/well) wash1->add_substrate incubate2 Incubate in Dark (e.g., 15 min at room temp) add_substrate->incubate2 add_stop Add Stop Solution (50 µL/well) incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze_data Analyze Data (Generate standard curve, calculate concentrations) read_plate->analyze_data end End analyze_data->end

Figure 2: General Experimental Workflow for this compound ELISA.
  • Plate Preparation: Allow the antibody-coated microtiter plate and reagents to reach room temperature.

  • Addition of Standards and Samples: Add 50 µL of each standard and prepared sample solution to the appropriate wells in duplicate.

  • Addition of Enzyme Conjugate: Add 50 µL of the diluted this compound-HRP conjugate to each well.

  • Incubation: Gently mix the plate and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, discard the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on a clean paper towel.

  • Substrate Addition: Add 100 µL of the TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature (20-25°C) for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of this compound in the original sample. A four-parameter logistic (4-PL) curve fit is often recommended for analyzing competitive ELISA data.

References

Application Notes and Protocols for the Simultaneous Analysis of Carbaryl and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a widely used N-methylcarbamate insecticide, undergoes extensive metabolism in various organisms, leading to the formation of several metabolites.[1][2] Monitoring this compound and its primary metabolites is crucial for toxicological assessments, environmental monitoring, and understanding its metabolic fate. This document provides a detailed protocol for the simultaneous analysis of this compound and its major metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Metabolic Pathway of this compound

This compound is primarily metabolized through two main pathways: hydrolysis and hydroxylation.[1] Hydrolysis of the carbamate ester bond, a major route of detoxification, results in the formation of 1-naphthol, which can be further conjugated to form sulfates and glucuronides.[1] The hydroxylation pathway, mediated by cytochrome P450 enzymes, produces hydroxylated metabolites such as 4-hydroxythis compound and 5-hydroxythis compound.[1] In some microorganisms, this compound can be metabolized via 1-naphthol to intermediates like 1,2-dihydroxynaphthalene and gentisate.[2][3][4]

Carbaryl_Metabolism This compound This compound Naphthol 1-Naphthol This compound->Naphthol Hydrolysis Hydroxylation_Metabolites 4-Hydroxythis compound, 5-Hydroxythis compound This compound->Hydroxylation_Metabolites Hydroxylation (CYP450) Conjugates Sulfate and Glucuronide Conjugates Naphthol->Conjugates Conjugation Bacterial_Metabolites 1,2-Dihydroxynaphthalene, Salicylate, Gentisate Naphthol->Bacterial_Metabolites Bacterial Degradation

Caption: Metabolic pathways of this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The simultaneous analysis of this compound and its metabolites is most effectively achieved using LC-MS/MS, which offers high sensitivity and specificity. This method is applicable to various matrices, including biological samples (plasma, urine) and environmental samples (water, soil).

Experimental Workflow

The overall workflow for the analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Water, Soil) Sample_Preparation Sample Preparation (SPE or QuEChERS) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow.

Detailed Experimental Protocol

This protocol is a composite based on established methods for the analysis of this compound and its metabolites in various sample types.[5][6][7][8]

Reagents and Materials
  • This compound, 1-naphthol, 4-hydroxythis compound, and 5-hydroxythis compound analytical standards (≥98% purity)

  • Internal Standard (e.g., this compound-¹³C₆)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or QuEChERS kits

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a mixed working standard solution containing this compound and its metabolites by diluting the stock solutions with methanol. A series of dilutions should be made to construct a calibration curve (e.g., 0.5 to 250 ng/mL).[5]

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Solid-Phase Extraction (SPE) for Water and Plasma Samples [5][9]

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 5-10 mL of the water sample or pre-treated plasma sample onto the cartridge. For plasma, a pre-treatment step involving protein precipitation with acetonitrile or a mild precipitation technique with beta-mercaptoethanol and ascorbic acid may be necessary.[5][10]

  • Washing: Wash the cartridge with 5 mL of 5-10% methanol in water to remove interferences.

  • Elution: Elute the analytes with 5 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

B. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil and Vegetable Samples [8]

  • Extraction: Homogenize 10-15 g of the sample with 10 mL of acetonitrile.

  • Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake vigorously.

  • Centrifugation: Centrifuge the mixture to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

  • Final Preparation: Vortex and centrifuge the d-SPE tube. Take the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

A. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a column wash and re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

B. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound and its metabolites using LC-MS/MS and GC-MS/MS methods.

Table 1: LC-MS/MS Method Performance

AnalyteMatrixLOQ (ng/mL)Recovery (%)Reference
This compoundHoney0.16 - 0.24107 - 118[8]
This compoundVegetables--[11]
This compoundWater--[7]
CarbofuranPlasma-81 - 107[5]

Table 2: GC-MS/MS Method Performance

AnalyteMatrixLOD (ng/mL)Recovery (%)Reference
This compoundPlasma0.015 - 0.15181 - 107[5][10]
1-NaphtholPlasma0.015 - 0.15181 - 107[5]
CarbofuranPlasma0.015 - 0.15181 - 107[5][10]

Data Presentation and Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Quantification: Determine the concentration of each analyte in the samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous analysis of this compound and its major metabolites using LC-MS/MS. The described method, including sample preparation and instrumental analysis, is robust and sensitive, making it suitable for a wide range of applications in research, clinical, and environmental laboratories. The provided workflow and quantitative data serve as a valuable resource for researchers and scientists in the field.

References

Application Notes and Protocols for Neurotoxicity Studies Using Carbaryl on Model Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, has been widely used in agriculture and residential settings for decades. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This mode of action, while effective for pest control, raises concerns about its potential neurotoxicity in non-target organisms, including humans.[1] This document provides detailed application notes and protocols for researchers studying the neurotoxic effects of this compound using various model organisms. It covers established cholinergic and emerging non-cholinergic pathways of toxicity, methodologies for behavioral and biochemical assessment, and presents quantitative data from key studies in a comparative format.

Cholinergic and Non-Cholinergic Mechanisms of this compound Neurotoxicity

This compound's neurotoxicity is primarily attributed to its ability to reversibly inhibit AChE.[2] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[3] However, mounting evidence suggests that this compound's neurotoxic effects are not solely dependent on AChE inhibition, particularly at environmentally relevant concentrations.[4][5] Studies have pointed towards the involvement of other signaling pathways, including:

  • Adrenergic and Serotonergic Receptor Antagonism: In zebrafish larvae, behavioral impairments induced by environmentally relevant concentrations of this compound have been linked to the antagonism of the α2B adrenoceptor (ADRA2B) and the serotonin 2B receptor (HTR2B), independent of AChE inhibition.[6][7][8]

  • Oxidative Stress: this compound exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[1][9] This can lead to cellular damage in the nervous system.

  • Disruption of Neurodevelopmental Processes: this compound has been observed to affect the expression of proteins crucial for neuronal development and plasticity, such as the Growth-Associated Protein 43 (GAP-43).[5][10][11] This can lead to long-term neurobehavioral deficits, especially following developmental exposure.[5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound in rodent and zebrafish models.

Table 1: Effects of this compound on Rodent Models

ParameterSpeciesDose/ConcentrationExposure DurationObserved EffectReference
Behavioral
Locomotor ActivityRat50 mg/kg (oral)30 days (daily)Reduction in locomotor activity in the open-field test.[12]
Ambulation FrequencyRat50 mg/kg (oral)Single doseDecreased frequency of ambulation in the open-field arena within 30 minutes.[13]
Operant Response RateRat3, 5, 10 mg/kg (IP)Single doseSignificant decrease in response rate.[14]
Biochemical
Brain AChE InhibitionRat (PND11)Not specifiedNot specifiedMore sensitive to AChE inhibition compared to adult rats.[15]
Blood Cholinesterase ActivityRat10 and 50 mg/kg (oral)Single doseReduced activity at 30 and 60 minutes post-exposure.[13]

Table 2: Effects of this compound on Zebrafish Models

ParameterSpeciesDose/ConcentrationExposure DurationObserved EffectReference
Behavioral
Locomotor ActivityZebrafish Larvae0.06–66.0 ng/L24 hoursHypoactivity.[4][16]
Visual Motor ResponseZebrafish Larvae66–660 ng/L24 hoursSignificantly increased response during light/dark transition.[4][16]
Vibrational Startle ResponseZebrafish Larvae0.066–0.66 ng/L24 hoursSignificant decrease in the intensity of the startle response.[4][16]
Adult Behavior (after embryonic exposure)Zebrafish0.01, 0.1, 1.0 mg/L4 days (embryonic)Decreased locomotion/hypoactivity in adulthood.[3]
Biochemical
AChE ActivityZebrafish Larvae0.66 ng/L to 66 µg/L24 hoursNo significant inhibition.[4]
Developmental
Hatching SuccessZebrafish Embryos1.7 mg/LUntil hatchingReduced from 92.5% (control) to 81.0%.[17]
MorphologyZebrafish Embryos20 µg/mLUntil 72 hpfSignificant morphological changes and 100% mortality by 72 hpf.[18]
Heart DevelopmentZebrafish Embryos20 µg/mLNot specifiedDecrease in heart rate and defects in cardiac looping.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used in this compound neurotoxicity studies.

Rodent Behavioral Assessment: Open Field Test

Objective: To assess general locomotor activity, exploration, and anxiety-like behavior in rodents.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice, 90 x 90 x 50 cm for rats), made of a non-porous, easily cleanable material.[19]

  • Video tracking software (e.g., Ethovision XT) or photobeam detection system.

  • 70% ethanol for cleaning.

  • This compound solution for administration (oral gavage is common).

  • Control vehicle (e.g., corn oil).

Procedure:

  • Acclimation: Allow rodents to acclimate to the testing room for at least 30-60 minutes before the test. The room should be quiet with consistent, dim lighting (e.g., 20-30 lux).[20]

  • Dosing: Administer this compound or vehicle control to the animals at the predetermined doses and time points before the test.

  • Test Initiation: Gently place the animal in the center or a corner of the open field arena.[19]

  • Data Recording: Start the video tracking software or activity monitoring system and record the animal's behavior for a set duration (typically 5-30 minutes).[21]

  • Parameters to Measure:

    • Locomotor Activity: Total distance traveled, average speed.

    • Exploratory Behavior: Number of line crossings (if the arena is divided into grids), rearing frequency (standing on hind legs).

    • Anxiety-Like Behavior (Thigmotaxis): Time spent in the center versus the periphery of the arena. Anxious animals tend to spend more time near the walls.

  • Post-Test: At the end of the session, return the animal to its home cage. Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Zebrafish Behavioral Assessment: Novel Tank Diving Test

Objective: To assess anxiety-like behavior in adult zebrafish.

Materials:

  • Novel tank (a small, transparent tank, e.g., 1.5 L trapezoidal tank).

  • Video recording equipment and analysis software.

  • Holding tanks for acclimation.

  • This compound solution for exposure.

  • Control water.

Procedure:

  • Acclimation: Individually house adult zebrafish in holding tanks and allow them to acclimate to the testing room conditions.

  • Exposure: Expose the fish to the desired concentrations of this compound or control water for the specified duration.

  • Test Initiation: Gently net the fish and introduce it into the novel tank.

  • Data Recording: Record the fish's swimming behavior for a period of 5-6 minutes.

  • Parameters to Measure:

    • Latency to enter the top half: Time it takes for the fish to first enter the upper half of the tank.

    • Time spent in the top half: Duration the fish spends swimming in the upper portion of the tank. Anxious fish tend to stay at the bottom (bottom-dwelling).

    • Transitions to the top half: Number of times the fish moves from the bottom to the top half.

    • Freezing bouts: Duration of complete immobility.

    • Total distance traveled.

Biochemical Assay: Acetylcholinesterase (AChE) Activity

Objective: To quantify the inhibition of AChE activity in tissue samples (e.g., brain, muscle).

Principle: This protocol is based on the Ellman method, where the rate of production of thiocholine from the hydrolysis of acetylthiocholine by AChE is measured. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Tissue homogenizer.

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • DTNB solution.

  • Acetylthiocholine iodide (ATCI) solution.

  • Spectrophotometer (plate reader or cuvette-based).

  • This compound for in vitro inhibition studies (optional).

Procedure:

  • Tissue Preparation:

    • Dissect the tissue of interest (e.g., brain) on ice.

    • Homogenize the tissue in cold phosphate buffer.

    • Centrifuge the homogenate at, for example, 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Reaction:

    • In a 96-well plate or cuvette, add the tissue supernatant.

    • Add the phosphate buffer and DTNB solution.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) using the spectrophotometer.

  • Calculation:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Use the molar extinction coefficient of the product to determine the AChE activity (e.g., in µmol/min/mg of protein).

    • For inhibition studies, compare the activity in this compound-treated samples to control samples.

Biochemical Assay: Oxidative Stress Markers

Objective: To measure markers of oxidative stress, such as lipid peroxidation (Malondialdehyde - MDA) and the activity of antioxidant enzymes (Superoxide Dismutase - SOD, Catalase - CAT).

1. Malondialdehyde (MDA) Assay (TBARS method):

  • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured at 532 nm.

  • Procedure:

    • Homogenize tissue in a suitable buffer (e.g., KCl solution).

    • Add a solution of TBA and an acid (e.g., trichloroacetic acid - TCA).

    • Incubate at 95°C for a set time (e.g., 60 minutes).

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA levels using a standard curve of a known MDA standard.

2. Superoxide Dismutase (SOD) Assay:

  • Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like xanthine oxidase.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, a source of superoxide radicals (e.g., xanthine and xanthine oxidase), and a detection agent (e.g., NBT).

    • Add the tissue supernatant to the reaction mixture.

    • Incubate at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

3. Catalase (CAT) Assay:

  • Principle: CAT activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time. The decrease in H₂O₂ concentration is followed spectrophotometrically at 240 nm.

  • Procedure:

    • Add tissue supernatant to a quartz cuvette containing a phosphate buffer.

    • Initiate the reaction by adding a known concentration of H₂O₂.

    • Immediately record the decrease in absorbance at 240 nm for a set period.

    • Calculate CAT activity based on the rate of H₂O₂ decomposition using its molar extinction coefficient.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in these application notes.

Carbaryl_Cholinergic_Pathway cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE hydrolyzed by SynapticCleft Synaptic Cleft PostsynapticReceptor Postsynaptic Cholinergic Receptor SynapticCleft->PostsynapticReceptor binds Hyperstimulation Receptor Hyperstimulation PostsynapticReceptor->Hyperstimulation Neurotoxicity Neurotoxic Effects (e.g., tremors, paralysis) Hyperstimulation->Neurotoxicity

Caption: Cholinergic pathway of this compound neurotoxicity.

Carbaryl_NonCholinergic_Zebrafish This compound This compound (Environmental Concentrations) ADRA2B α2B Adrenoceptor (ADRA2B) This compound->ADRA2B antagonizes HTR2B Serotonin 2B Receptor (HTR2B) This compound->HTR2B antagonizes AChE Acetylcholinesterase (AChE) This compound->AChE No significant inhibition Behavioral_Effects Behavioral Impairments (e.g., hypoactivity) ADRA2B->Behavioral_Effects Heart_Rate Increased Heart Rate ADRA2B->Heart_Rate HTR2B->Behavioral_Effects HTR2B->Heart_Rate

Caption: Non-cholinergic pathway in zebrafish.

Carbaryl_Oxidative_Stress_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Antioxidant_Enzymes Altered Antioxidant Enzymes (SOD, CAT) This compound->Antioxidant_Enzymes Lipid_Peroxidation Lipid Peroxidation (Increased MDA) ROS->Lipid_Peroxidation Cellular_Damage Neuronal Damage Antioxidant_Enzymes->Cellular_Damage insufficient defense Lipid_Peroxidation->Cellular_Damage

Caption: this compound-induced oxidative stress pathway.

Experimental_Workflow_Rodent Start Start: Rodent Model Acclimation Acclimation Start->Acclimation Dosing This compound Administration (e.g., oral gavage) Acclimation->Dosing Behavioral Behavioral Assessment (Open Field Test) Dosing->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Biochemical Biochemical Analysis AChE_Assay AChE Activity Assay Biochemical->AChE_Assay Oxidative_Stress_Assay Oxidative Stress Assays (MDA, SOD, CAT) Biochemical->Oxidative_Stress_Assay Tissue->Biochemical Data_Analysis Data Analysis and Interpretation AChE_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for rodent studies.

Experimental_Workflow_Zebrafish Start Start: Zebrafish Model (Embryos or Adults) Exposure This compound Exposure (in water) Start->Exposure Developmental Developmental Assessment (Hatching, Morphology) Exposure->Developmental Behavioral Behavioral Assessment (Novel Tank Test, etc.) Exposure->Behavioral Data_Analysis Data Analysis and Interpretation Developmental->Data_Analysis Homogenate Whole Larvae or Tissue Homogenate Behavioral->Homogenate Biochemical Biochemical Analysis AChE_Assay AChE Activity Assay Biochemical->AChE_Assay Receptor_Binding Receptor Binding Assays (ADRA2B, HTR2B) Biochemical->Receptor_Binding Homogenate->Biochemical AChE_Assay->Data_Analysis Receptor_Binding->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for zebrafish studies.

References

Assessing Carbaryl's Impact on Soil Enzyme Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, is widely used in agriculture to control a variety of pests. Upon application, this compound inevitably comes into contact with the soil, where it can interact with the soil microbiome and its associated enzymatic activities. Soil enzymes are crucial mediators of biogeochemical cycles, playing a vital role in nutrient turnover and soil health. Therefore, understanding the impact of this compound on key soil enzymes is essential for a comprehensive environmental risk assessment.

This document provides detailed application notes and experimental protocols for assessing the impact of this compound on the activity of three key soil enzymes: urease, phosphatase, and dehydrogenase. These enzymes are integral to the nitrogen, phosphorus, and carbon cycles, respectively, and serve as sensitive indicators of soil health.

Data Presentation: Impact of this compound on Soil Enzyme Activity

The impact of this compound on soil enzyme activity can be variable, depending on factors such as soil type, this compound concentration, and incubation time. The following table summarizes findings from scientific literature.

EnzymeThis compound ConcentrationSoil TypeIncubation TimeObserved EffectReference
Urease Not specifiedVariousNot specifiedConsistent activation effects observed in a study of 22 different soils.[1][2]Sannino & Gianfreda, 2001
Phosphatase Not specifiedVariousNot specifiedContradictory results were observed in a study of 22 different soils.[1][2]Sannino & Gianfreda, 2001
Dehydrogenase Not specifiedFlooded soilNot specifiedInhibition of activity has been reported.Referenced in: Chandrayan and Sethunathan, 1980

Note: Quantitative data on the percentage of inhibition or activation of these enzymes by this compound is not consistently available across the literature, highlighting a need for further research in this area. The effects of this compound are often compared to a control or a solvent carrier (e.g., methanol) to discern the direct impact of the pesticide.

Experimental Protocols

The following are detailed methodologies for assessing the impact of this compound on soil urease, phosphatase, and dehydrogenase activity.

Soil Sample Collection and Preparation
  • Soil Collection: Collect soil samples from the top 15-20 cm of the desired field location.

  • Homogenization: Air-dry the soil samples at room temperature for 48-72 hours, remove any plant debris and stones, and sieve through a 2 mm mesh to ensure homogeneity.

  • Moisture Content: Determine the moisture content of the soil to allow for calculations on a dry-weight basis.

  • Pre-incubation: Pre-incubate the soil at a specific temperature (e.g., 25°C) for a set period (e.g., 7 days) to allow the microbial community to stabilize.

This compound Application
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone) at a known concentration. Note that the solvent itself can impact enzyme activity, so a solvent-only control is crucial.[1][2]

  • Treatment Groups: Prepare experimental microcosms by weighing a specific amount of prepared soil (e.g., 100 g) into containers.

  • Application: Apply the this compound stock solution to the soil to achieve the desired final concentrations (e.g., field application rate, 10x field rate). Ensure even distribution by thorough mixing.

  • Control Groups:

    • Negative Control: Soil treated with distilled water only.

    • Solvent Control: Soil treated with the same volume of solvent used for the this compound stock solution.

  • Incubation: Incubate all samples under controlled conditions (e.g., 25°C, in the dark) for the desired time points (e.g., 1, 7, 14, 28 days). Maintain soil moisture throughout the incubation period.

Urease Activity Assay

This protocol is based on the quantification of ammonia released from the hydrolysis of urea.

  • Reagents:

    • Urea solution (e.g., 1 M)

    • Potassium chloride (KCl) solution (e.g., 2 M)

    • Nessler's reagent or an equivalent ammonia quantification reagent.

  • Procedure:

    • Take a subsample of soil (e.g., 5 g) from each treatment and control group.

    • Add a known volume of urea solution and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours).

    • Stop the reaction and extract the ammonia by adding KCl solution and shaking.

    • Filter the suspension.

    • Quantify the ammonia in the filtrate colorimetrically using a spectrophotometer.

  • Calculation: Express urease activity as µg of NH₄⁺-N released per gram of dry soil per hour.

Phosphatase Activity Assay

This protocol is based on the colorimetric determination of p-nitrophenol (PNP) released from the hydrolysis of p-nitrophenyl phosphate (PNPP).

  • Reagents:

    • Modified universal buffer (MUB) at the appropriate pH for acid or alkaline phosphatase.

    • p-nitrophenyl phosphate (PNPP) solution.

    • Calcium chloride (CaCl₂) solution.

    • Sodium hydroxide (NaOH) solution.

  • Procedure:

    • Take a subsample of soil (e.g., 1 g) from each treatment and control group.

    • Add MUB and PNPP solution and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

    • Stop the reaction by adding CaCl₂ and NaOH solutions.

    • Filter the suspension.

    • Measure the absorbance of the yellow-colored p-nitrophenol in the filtrate at 400-410 nm using a spectrophotometer.

  • Calculation: Express phosphatase activity as µg of PNP released per gram of dry soil per hour.

Dehydrogenase Activity Assay

This protocol measures the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

  • Reagents:

    • 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 3%).

    • Methanol or another suitable solvent for TPF extraction.

  • Procedure:

    • Take a subsample of soil (e.g., 5 g) from each treatment and control group.

    • Add TTC solution and incubate in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 24 hours).

    • Extract the red-colored TPF from the soil using methanol by shaking and centrifugation.

    • Measure the absorbance of the TPF in the supernatant at 485 nm using a spectrophotometer.

  • Calculation: Express dehydrogenase activity as µg of TPF produced per gram of dry soil per 24 hours.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of this compound on soil enzyme activity.

experimental_workflow cluster_prep Sample Preparation cluster_treatment This compound Application cluster_analysis Enzyme Activity Assays cluster_results Data Analysis & Interpretation soil_collection Soil Collection homogenization Homogenization (Sieving) soil_collection->homogenization pre_incubation Pre-incubation homogenization->pre_incubation treatment_application Apply to Soil Samples pre_incubation->treatment_application carbaryl_prep Prepare this compound Solutions carbaryl_prep->treatment_application incubation Incubation treatment_application->incubation urease Urease Assay incubation->urease phosphatase Phosphatase Assay incubation->phosphatase dehydrogenase Dehydrogenase Assay incubation->dehydrogenase data_analysis Data Analysis urease->data_analysis phosphatase->data_analysis dehydrogenase->data_analysis interpretation Interpretation of Impact data_analysis->interpretation

Caption: Experimental workflow for assessing this compound's impact on soil enzymes.

Logical Relationship: this compound's Impact on Soil Ecosystem

The following diagram illustrates the potential cascade of effects following the introduction of this compound into the soil ecosystem.

logical_relationship This compound This compound Application to Soil microbial_biomass Alteration of Soil Microbial Biomass & Community This compound->microbial_biomass enzyme_activity Changes in Soil Enzyme Activity (Urease, Phosphatase, Dehydrogenase) This compound->enzyme_activity microbial_biomass->enzyme_activity nutrient_cycling Disruption of Nutrient Cycling (N, P, C) enzyme_activity->nutrient_cycling soil_health Impact on Overall Soil Health & Fertility nutrient_cycling->soil_health

Caption: Logical pathway of this compound's potential impact on soil health.

References

Application Note: Quantification of Carbaryl in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, is extensively used in agriculture to control a wide range of pests on fruits, vegetables, and ornamental plants. Due to its moderate persistence and water solubility, this compound can contaminate surface and groundwater through agricultural runoff, posing a potential risk to aquatic ecosystems and human health. Consequently, the development of sensitive and reliable analytical methods for the quantification of this compound in agricultural runoff is of paramount importance for environmental monitoring and risk assessment. This application note provides a detailed analytical protocol for the determination of this compound in agricultural runoff samples, primarily focusing on Solid-Phase Extraction (SPE) for sample preparation followed by High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Principle

This protocol outlines the extraction and quantification of this compound from aqueous matrices. The workflow involves the collection and preservation of water samples, followed by a solid-phase extraction (SPE) procedure to isolate and concentrate the analyte. The purified extract is then analyzed by reversed-phase HPLC for separation and quantification. Several detection methods can be employed, including Ultraviolet (UV), fluorescence, and mass spectrometry (MS), depending on the required sensitivity and selectivity.

Data Presentation

A summary of quantitative data from various analytical methods for this compound determination is presented in the table below, allowing for easy comparison of their performance characteristics.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVRiver Water2.30 ± 0.20 µg/L-88.69 ± 10.21[1]
HPLC-UV (On-Line SPE)Environmental Water0.036 µg/L--[2]
HPLC-FluorescenceDrinking Water2.0 µg/L0.1 µg/L-[3]
LC-MS/MSSurface and Ground Water-0.03 µg/L (30 ppt)Adequate recovery as per EPA guidelines[4]
GC-MSWater---[3]
Spectrofluorimetry (NP-SPE)Environmental Water2.1 µg/L6.9 µg/L84.5-91.9[5][6]
UPLC-TMS (DSPME)Water0.01 mg/L0.03 mg/L87.60–92.80[7]

Experimental Protocols

Sample Collection and Preservation
  • Collect water samples in clean, amber glass bottles to prevent photodegradation of this compound.

  • To inhibit microbial degradation, adjust the pH of the sample to ≤ 3 by adding a suitable acid, such as phosphoric acid.

  • Store the samples at approximately 4°C and analyze them as soon as possible. If immediate analysis is not possible, samples can be stored at -4°C for up to 30 days without significant decomposition of this compound when stored on the SPE column.[8]

Materials and Reagents
  • This compound analytical standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C8 or C18)[4][8]

  • Syringes and syringe filters (0.45 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is a crucial step for sample cleanup and analyte concentration.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of Type I water.[4] Do not allow the cartridge to dry out.

  • Sample Loading: Measure 25 mL of the water sample and pass it through the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.[4]

  • Washing: Wash the cartridge with 5 mL of 25% methanol in water, followed by 5 mL of 50% methanol in water to remove interferences.[4] Discard the eluate from these steps.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of 75% methanol in water.[4] Collect the eluate.

  • Final Volume Adjustment: Adjust the final volume of the eluate to 10 mL with Type I water.[4] If the solution is cloudy, filter it through a 0.45 µm syringe filter before HPLC analysis.

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)

The following are example HPLC conditions. The specific parameters may need to be optimized based on the instrument and column used.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, Fluorescence, or MS/MS).

  • Column: A reverse-phase C18 column is commonly used for the separation.[4]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a typical mobile phase.[4]

  • Injection Volume: 100 µL.[4]

  • Detection:

    • UV Detection: Wavelength set at 268 nm.[9]

    • Fluorescence Detection: Requires post-column derivatization for enhanced sensitivity.[3]

    • LC-MS/MS: Provides high selectivity and sensitivity, using multiple reaction monitoring (MRM) mode for quantification.[4]

Calibration and Quantification

Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.[4] The concentration range of the standards should bracket the expected concentration of this compound in the samples. Generate a calibration curve by plotting the peak area versus the concentration of the standards. The concentration of this compound in the samples can then be determined from this calibration curve.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (Agricultural Runoff) preservation 2. Preservation (pH ≤ 3, 4°C) sample_collection->preservation spe_conditioning 3. SPE Cartridge Conditioning preservation->spe_conditioning sample_loading 4. Sample Loading spe_conditioning->sample_loading washing 5. Washing sample_loading->washing elution 6. Elution washing->elution final_volume 7. Final Volume Adjustment & Filtration elution->final_volume hplc_analysis 8. HPLC Analysis (C18 Column) final_volume->hplc_analysis data_acquisition 9. Data Acquisition (UV, FLD, or MS/MS) hplc_analysis->data_acquisition quantification 10. Quantification (Calibration Curve) data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

Logical Relationship: Analytical Method Selection

logical_relationship cluster_screening Screening cluster_quantification Quantification start Analytical Goal elisa ELISA / Rapid Test Kits (Qualitative/Semi-Quantitative) start->elisa Rapid Screening Needed? hplc_uv HPLC-UV (Routine Analysis) start->hplc_uv Quantitative Analysis? hplc_fld HPLC-FLD (Higher Sensitivity) hplc_uv->hplc_fld Lower Detection Limits Required? gc_ms GC-MS (Alternative for Volatile Analytes) hplc_uv->gc_ms Alternative Method? lc_msms LC-MS/MS (High Sensitivity & Selectivity) hplc_fld->lc_msms Complex Matrix or Trace Levels?

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for the Solid-Phase Extraction of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum N-methylcarbamate insecticide widely used in agriculture and residential settings. Due to its potential toxicity and persistence in the environment, regulatory bodies have established maximum residue limits (MRLs) for this compound in various matrices, including water and food.[1] The determination of this compound at trace levels often requires a sample preparation step to remove interfering substances and preconcentrate the analyte to a level suitable for instrumental analysis. Solid-Phase Extraction (SPE) is a highly effective and widely adopted sample preparation technique for this purpose, offering advantages such as high recovery, low solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[2][3]

This document provides detailed application notes and protocols for the preconcentration of this compound from various samples using different SPE-based methodologies, including conventional cartridge-based SPE, on-line SPE, and advanced techniques utilizing novel sorbent materials like metal-organic frameworks (MOFs) and magnetic nanoparticles.

Principle of Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique used to isolate and concentrate analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. The process generally involves four key steps:

  • Conditioning/Solvation: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

  • Sample Loading: The sample is passed through the sorbent bed. The analyte and some impurities are retained on the sorbent through various interaction mechanisms (e.g., hydrophobic, polar, ion-exchange).

  • Washing: An appropriate solvent is passed through the sorbent to remove weakly bound interferences while the analyte of interest remains adsorbed.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the concentrated analyte for subsequent analysis.

dot

SPE_Workflow cluster_steps General SPE Workflow Condition 1. Conditioning Load 2. Sample Loading Condition->Load Activate Sorbent Wash 3. Washing Load->Wash Retain this compound Elute 4. Elution Wash->Elute Remove Interferences Analysis Analysis (e.g., HPLC) Elute->Analysis Collect Analyte

Figure 1: A diagram illustrating the general workflow of solid-phase extraction for analyte preconcentration.

Sorbent Materials for this compound Extraction

A variety of sorbent materials have been successfully employed for the solid-phase extraction of this compound. The choice of sorbent depends on the sample matrix, the required selectivity, and the analytical technique used for detection.

  • Reversed-Phase Silica (C8, C18): Octadecyl (C18) and octyl (C8) bonded silica are the most common reversed-phase sorbents. They effectively retain non-polar to moderately polar compounds like this compound from aqueous samples.[4][5]

  • Carbon-Based Sorbents: Materials like graphitized carbon black (GCB) and multiwalled carbon nanotubes (MWCNTs) offer strong retention for a wide range of organic compounds, including this compound, due to their large surface area and π-π interaction capabilities.[6][7] The adsorption capacity of MWCNTs has been shown to be greater than that of activated carbon.[6]

  • Polymeric Sorbents: These sorbents, such as styrene-divinylbenzene, provide high capacity and are stable over a wide pH range, making them suitable for various environmental water samples.

  • Novel Materials: Recent research has focused on advanced materials to improve extraction efficiency and selectivity.

    • Metal-Organic Frameworks (MOFs): These are porous materials with high surface areas and tunable structures.[1] Magnetic MOFs have been synthesized and used for the magnetic solid-phase extraction (MSPE) of this compound, demonstrating high adsorption capacities.[8][9]

    • Magnetic Nanoparticles (MNPs): MNPs, often coated with a suitable functional group (e.g., surfactants like SDS or covalent organic frameworks), allow for rapid extraction from large sample volumes without the need for centrifugation or filtration, a technique known as dispersive or magnetic solid-phase extraction (d-SPE or MSPE).[10][11][12]

Data Presentation

The performance of various SPE methods for this compound preconcentration is summarized in the tables below.

Table 1: Performance of Different SPE Sorbents for this compound Preconcentration

Sorbent MaterialSPE TechniqueMatrixRecovery (%)RSD (%)LODLOQPreconcentration FactorReference
C18 CartridgeOff-line SPESurface & Ground WaterN/AN/A>0.01 ppb0.03 ppbN/A[4]
Multiwalled Carbon NanotubesOff-line SPETap & Surface Water92.2 - 103.90.4 - 7.00.01 - 0.05 µg/L0.08 - 0.2 µg/LN/A[6]
A100 Al-based MOFsDSPMEFood & Water≥910.8 - 1.90.01 mg/L0.03 mg/L45[1]
Fe-Al MMH@MOFMSPEFruits & Vegetables71.5 - 122.8<6.7 (intra-day)0.005 - 0.090 µg/L0.015 - 0.300 µg/LUp to 184[8][9]
COF@Fe₃O₄ NanoparticlesMSPEFood Samples96.0 - 107.4N/A0.012 µg/kgN/AN/A[10]
SDS-coated Fe₃O₄ MNPsNanoparticle-based SPEEnvironmental Water84.5 - 91.96.22.1 µg/L6.9 µg/L20[11][12][13]
CTAB-modified Zeolite NaYVA-D-μ-SPEAgricultural ProductsN/AN/A0.004 - 4.000 mg/kgN/AN/A[14]

N/A: Not Available in the cited source. LOD: Limit of Detection. LOQ: Limit of Quantification. RSD: Relative Standard Deviation. DSPME: Dispersive Solid-Phase Microextraction. MSPE: Magnetic Solid-Phase Extraction. VA-D-μ-SPE: Vortex-Assisted Dispersive Micro-Solid Phase Extraction.

Experimental Protocols

Protocol 1: Conventional SPE of this compound from Water using C18 Cartridges

This protocol is based on the methodology for extracting this compound from surface and ground water for LC/MS/MS analysis.[4]

Materials:

  • Mega Bond Elut C18 SPE columns (1 g, 6 mL)

  • Methanol (HPLC grade)

  • Type I Water

  • Sample (25 mL)

Procedure:

  • Column Conditioning: Condition the C18 SPE column by passing 10 mL of methanol followed by 10 mL of Type I water at a flow rate of approximately 2 drops/second. Do not allow the column to go dry.

  • Sample Loading: Load 25 mL of the water sample onto the conditioned column at a flow rate of approximately 1 drop/second. Discard the eluate.

  • Washing:

    • Wash the column with 5 mL of 25% methanol in water. Discard the eluate.

    • Wash the column again with 5 mL of 50% methanol in water. Discard the eluate.

  • Elution: Elute the retained this compound with 5 mL of 75% methanol in water. Collect the eluate.

  • Final Preparation: Add approximately 5 mL of Type I water to the collected eluate to bring the final volume to 10 mL. If the solution is cloudy, filter it through a 0.45 µm syringe filter before analysis by LC/MS/MS.

Protocol 2: Dispersive Solid-Phase Microextraction (DSPME) with MOFs

This protocol describes the preconcentration of this compound from water/ethanol solutions using A100 Al-based MOFs.[1]

Materials:

  • A100 Al-based MOFs (20 mg)

  • Sample solution in water/ethanol (45 mL)

  • Phosphate buffer solution (for pH adjustment)

  • Ethyl acetate (eluent)

  • Centrifuge

Procedure:

  • Adsorption:

    • Place 20 mg of the A100 Al-based MOFs into a centrifuge tube.

    • Add 45 mL of the sample solution.

    • Adjust the apparent pH of the mixture to 5 using the phosphate buffer.

    • Shake the mixture for 120 minutes to allow for this compound adsorption onto the MOF.

  • Sorbent Separation: Centrifuge the mixture at 1000 rpm for 10 minutes to separate the sorbent.

  • Elution:

    • Discard the supernatant.

    • Add 1 mL of ethyl acetate to the sorbent pellet to elute the adsorbed this compound.

    • Vortex or shake to ensure complete desorption.

  • Analysis: Collect the ethyl acetate eluate for analysis by UPLC-TMS.

Protocol 3: Magnetic Solid-Phase Extraction (MSPE) with Magnetic MOFs

This protocol is adapted from a method using a magnetic MOF derived from terephthalic acid for carbamate extraction from fruits and vegetables.[8]

Materials:

  • Fe–Al MMH@MOF(Fe–H₂BDC) sorbent (10 mg)

  • Sample solution (10 mL, pH 6-7)

  • Acetonitrile (desorption solvent)

  • Vortex mixer

  • External magnet

Procedure:

  • Adsorption:

    • Add 10 mg of the magnetic sorbent to 10 mL of the sample solution in a vial.

    • Vortex the mixture for 45 seconds to facilitate the adsorption of this compound onto the sorbent.

  • Magnetic Separation: Place a strong external magnet against the side of the vial to aggregate the sorbent. Decant and discard the supernatant.

  • Desorption:

    • Remove the external magnet.

    • Add 0.5 mL of acetonitrile to the vial.

    • Vortex for 45 seconds to desorb the this compound from the sorbent.

  • Final Collection: Place the external magnet against the vial again. Carefully collect the acetonitrile supernatant for HPLC analysis.

dot

MSPE_Workflow cluster_mspe Magnetic SPE (MSPE) Workflow Start Sample + Magnetic Sorbent Adsorption 1. Disperse & Adsorb (Vortexing) Start->Adsorption Separation 2. Magnetic Separation (Apply External Magnet) Adsorption->Separation Elution 3. Add Elution Solvent & Desorb (Vortexing) Separation->Elution Discard Supernatant Collection 4. Magnetic Separation & Collect Supernatant Elution->Collection Analysis Analysis (e.g., HPLC) Collection->Analysis

Figure 2: Workflow for Magnetic Solid-Phase Extraction (MSPE) of this compound.

Protocol 4: On-line SPE-HPLC for Water Analysis

This section describes the general setup for automated on-line SPE coupled with HPLC for the rapid analysis of this compound in water samples, based on published methods.[2][15]

System Configuration:

  • An HPLC system equipped with a dual-gradient pump or a dedicated loading pump.

  • An autosampler capable of large-volume injections.

  • A column-switching valve.

  • An SPE cartridge (e.g., Thermo Scientific Dionex SolEx HRP cartridge).

  • An analytical column (e.g., Thermo Scientific Acclaim 120 C18).

  • A UV or other suitable detector.

General Procedure:

  • Sample Loading: The autosampler injects a large volume (e.g., 2.5 - 10 mL) of the water sample. The loading pump pushes the sample through the SPE cartridge, where this compound is retained. The sample matrix is flushed to waste.

  • Elution and Separation: The column-switching valve redirects the mobile phase from the analytical pump through the SPE cartridge in the reverse direction. This elutes the trapped this compound and transfers it to the analytical column for separation.

  • Detection: The separated this compound is detected as it exits the analytical column.

  • Re-equilibration: The SPE cartridge is re-equilibrated with the initial mobile phase conditions before the next injection. The entire process is automated and controlled by chromatography data system software.

dot

Online_SPE_HPLC On-line SPE-HPLC System Logic cluster_loading Step 1: Loading Phase cluster_elution Step 2: Elution & Analysis Phase Autosampler Autosampler Injects Sample LoadingPump Loading Pump Autosampler->LoadingPump SPE_Cartridge_L SPE Cartridge This compound Trapped LoadingPump->SPE_Cartridge_L Waste_L Waste SPE_Cartridge_L->Waste_L AnalyticalPump Analytical Pump Mobile Phase SPE_Cartridge_E SPE Cartridge This compound Eluted AnalyticalPump->SPE_Cartridge_E AnalyticalColumn Analytical Column Separation SPE_Cartridge_E->AnalyticalColumn Detector Detector AnalyticalColumn->Detector

Figure 3: Simplified logic of an on-line SPE-HPLC system showing the two main phases.

Conclusion

Solid-phase extraction is a versatile and robust technique for the preconcentration of this compound from diverse and complex matrices. The choice of SPE format—from traditional cartridges and on-line systems to advanced dispersive methods using magnetic nanomaterials—allows for significant flexibility in method development.[2][10] The development of novel sorbents like MOFs and functionalized nanoparticles continues to enhance extraction efficiency, selectivity, and analytical sensitivity, enabling the reliable determination of this compound at trace levels required to meet regulatory standards.[1][8] The protocols and data presented here demonstrate the broad applicability and effectiveness of SPE for this compound analysis in research and routine monitoring.

References

Monitoring Carbaryl Dissipation in the Field: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the dissipation of Carbaryl in various environmental matrices. The protocols outlined below are essential for researchers and scientists conducting terrestrial and aquatic field dissipation studies to assess the environmental fate of this widely used carbamate insecticide. Adherence to these guidelines will ensure the generation of robust and reliable data for environmental risk assessments and regulatory submissions.

Introduction

This compound (1-naphthyl methylcarbamate) is a broad-spectrum insecticide used in agriculture, forestry, and public health.[1][2] Understanding its persistence and dissipation in the environment is critical for evaluating potential risks to non-target organisms and ecosystems. Terrestrial and aquatic field dissipation studies are designed to measure the rate of degradation and movement of this compound under real-world conditions.[3][4][5] These studies are fundamental to establishing pre-harvest intervals for crops and assessing the potential for water resource contamination.

Experimental Design for Field Dissipation Studies

A successful field dissipation study for this compound requires careful planning and execution. The design should be representative of typical agricultural practices and environmental conditions where the pesticide will be used.[4]

Key Considerations for Study Design:

  • Site Selection: Choose sites with soil, climate, and management practices representative of the intended use areas for this compound.[4]

  • Plot Design: Establish treated and control plots. The basic design often involves bare-ground plots to specifically evaluate soil dissipation.[4] However, studies on specific crops are also crucial.

  • Application: Apply the this compound formulation at the maximum recommended rate using calibrated equipment to ensure uniform coverage.

  • Sampling: Collect samples from various matrices (soil, water, foliage) at predetermined intervals to monitor the decline of this compound residues over time.

A general workflow for a this compound field dissipation study is illustrated below.

G cluster_0 Field Phase cluster_1 Laboratory Phase cluster_2 Data Analysis & Reporting Site_Selection Site Selection & Plot Establishment Application This compound Application Site_Selection->Application Sampling Matrix Sampling (Soil, Water, Foliage) Application->Sampling Time Intervals Sample_Preparation Sample Extraction & Cleanup Sampling->Sample_Preparation Analysis Instrumental Analysis (e.g., HPLC, LC-MS/MS) Sample_Preparation->Analysis Data_Processing Residue Quantification Analysis->Data_Processing Kinetics Dissipation Kinetics (e.g., DT50, DT90) Data_Processing->Kinetics Final_Report Final Report Generation Kinetics->Final_Report

Figure 1: General workflow for a this compound field dissipation study.

Analytical Methodologies

Accurate quantification of this compound residues is paramount. Several analytical techniques are available, with high-performance liquid chromatography (HPLC) being a common choice.

Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove interfering substances prior to instrumental analysis.[6][7]

Protocol 1: Extraction of this compound from Soil

  • Weighing and Fortification: Weigh approximately 50 g of soil into a suitable container.[6] For recovery experiments, fortify control samples with a known amount of this compound standard solution at this stage.[6]

  • Extraction: Add an extraction solvent mixture, such as acetone/water/phosphoric acid, to the soil sample.[6] Shake the mixture vigorously for a specified period (e.g., 10 minutes) on an orbital shaker.[6]

  • Filtration: Separate the liquid extract from the soil solids by filtration, for instance, using a Buchner funnel with a glass fiber filter.[6]

  • Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel and partition the this compound residues into an immiscible organic solvent like dichloromethane.[6] Repeat this step multiple times to ensure complete extraction.

  • Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.[6] Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC analysis.[6]

Protocol 2: Extraction of this compound from Water

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by deionized water.[8]

  • Sample Loading: Pass a measured volume of the water sample (e.g., 25 mL) through the conditioned cartridge.[8]

  • Washing: Wash the cartridge with a methanol/water solution to remove polar interferences.[8]

  • Elution: Elute the retained this compound from the cartridge with a suitable solvent, such as a higher concentration of methanol in water.[8]

  • Final Volume Adjustment: Adjust the final volume of the eluate for analysis by LC-MS/MS or other sensitive techniques.[8]

Protocol 3: Extraction of this compound from Vegetables

  • Homogenization: Weigh a representative sample of the vegetable matrix and homogenize it.

  • Extraction: Extract the homogenized sample with a solvent like acetonitrile or by using a micellar solution (e.g., 0.15 M SDS-6% (v/v) pentanol-pH 3).[9][10]

  • Centrifugation and Filtration: Centrifuge the mixture to separate the solid and liquid phases.[9][10] Filter the supernatant through a 0.22 µm filter before analysis.[10]

Instrumental Analysis

Protocol 4: HPLC with Post-Column Derivatization and Fluorescence Detection

This method is highly specific for N-methylcarbamates like this compound.

  • HPLC System: An HPLC system equipped with a C18 analytical column is used for separation.[6][9]

  • Mobile Phase: A suitable mobile phase, such as a gradient of methanol and water, is employed.

  • Post-Column Hydrolysis: After separation on the column, the eluent is mixed with a sodium hydroxide solution to hydrolyze this compound to 1-naphthol.[6]

  • Fluorescence Detection: The resulting 1-naphthol is highly fluorescent and can be detected with high sensitivity using a fluorescence detector.[6][9]

  • Quantification: Prepare a calibration curve using this compound standards that have undergone the same post-column hydrolysis.[6] The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.[6]

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of this compound residues.[8][11]

  • LC Separation: Use a reverse-phase HPLC column to separate this compound from other components in the sample extract.[8]

  • Mass Spectrometric Detection: Introduce the column eluent into a mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification, minimizing matrix interference.

  • Quantification: Generate a standard curve by analyzing a series of known concentration standards.[8] Calculate the amount of this compound in the samples based on the response of the specific MRM transition.[8]

The logical relationship for the analytical determination of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Quantification Matrix Environmental Matrix (Soil, Water, Plant) Extraction Solvent Extraction or SPE Matrix->Extraction Cleanup Cleanup (e.g., Partitioning, SPE) Extraction->Cleanup Separation Chromatographic Separation (HPLC) Cleanup->Separation Detection Detection (Fluorescence or MS/MS) Separation->Detection Quantification Residue Concentration Detection->Quantification Calibration Calibration Curve Calibration->Quantification

Figure 2: Logical workflow for this compound residue analysis.

Data Presentation and Interpretation

The primary output of a field dissipation study is the dissipation rate, often expressed as a half-life (DT50), which is the time required for 50% of the initial pesticide concentration to dissipate.[5]

Table 1: Summary of this compound Dissipation Data

MatrixDissipation Half-Life (DT50)Analytical MethodReference
Soil7 daysHPLC[1]
Water2 daysHPLC[1]
Squash Fruit2.18 daysSpectrophotometry[2]
Cucumber Fruit2.32 daysSpectrophotometry[2]

Table 2: Performance of Analytical Methods for this compound

Analytical MethodMatrixRecovery (%)Limit of Detection (LOD)Reference
LC-MS/MSWater89.53 - 101.7210 µg/kg (LOQ)[11]
SpectrophotometryFruits95.980.023 ppm[2]
Micellar LC - FluorescenceWater, Soil, Vegetables98.9 - 101.3-[9]
Fluorescence SpectrophotometryFood Samples96.0 - 107.40.012 µg/kg[10]

Dissipation of this compound in the environment is influenced by several factors, including microbial degradation, hydrolysis, and photodegradation. The rate of dissipation generally follows first-order kinetics.[2]

Conclusion

The protocols and application notes presented here provide a comprehensive framework for conducting field dissipation studies of this compound. The selection of appropriate sampling strategies and analytical methods is crucial for generating high-quality data. By following these standardized procedures, researchers can obtain reliable information on the environmental fate of this compound, which is essential for regulatory purposes and for ensuring the safe use of this insecticide.

References

Application Notes and Protocols: The Practical Application of Carbaryl in Integrated Pest Management (IPM) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that has been utilized in agriculture and forestry since its introduction in 1959.[1][2] Within an Integrated Pest Management (IPM) framework, this compound presents a complex profile. While effective against a wide array of pests, its application must be carefully managed due to its significant impact on non-target organisms, particularly beneficial insects.[3][4] IPM strategies aim to minimize pesticide use by combining biological, cultural, and chemical controls. This compound's role in modern IPM is often as a rotational partner to manage insecticide resistance or as a targeted application when other, more selective options are not viable.[5][6]

This compound functions as a contact and stomach poison by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2][7][8] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[7] However, this mode of action is not specific to pests; this compound is highly toxic to crucial beneficial insects such as honey bees and predatory beetles, which can lead to secondary pest outbreaks due to the loss of natural enemies.[3][4][9] Therefore, its use requires a thorough risk assessment and adherence to strict application guidelines to mitigate adverse environmental effects.[5]

Data Presentation

Table 1: Acute Toxicity of this compound to Various Organisms
Organism TypeSpeciesToxicity ValueClassificationReference
Mammals RatOral LD50: 500-850 mg/kgModerately Toxic[2]
RatDermal LD50: >4000 mg/kgLow Toxicity[2]
Birds Ducks, Quail, Geese, Pheasants-Practically Non-toxic[10]
Fish Various Species-Slightly to Highly Toxic[10]
Aquatic Invertebrates Shrimp, Waterfleas, Stoneflies-Very Highly Toxic[7]
Beneficial Insects Honey Bees-Highly Toxic[4][7]
Soil Organisms Earthworms-Highly Toxic[7]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Data represents a range from various studies.

Table 2: Example Application Rates and Pre-Harvest Intervals (PHI) for this compound
CropTarget Pest(s)Application Rate (quarts/acre)Pre-Harvest Interval (PHI)Reference
Asparagus Asparagus beetles, Cutworms11 day[11]
Corn (Sweet) Armyworms, Corn earworm1 to 22 days (ears)[11]
Corn (Field) Cutworms, Southwestern corn borers1.5 to 214 days (forage), 21 days (grain)[11]
Citrus Fruits Various scale insects, LeafhoppersSee label5 days[12]
Pome Fruits (Apples) Codling moth, Apple maggotSee label3 days[12]
Stone Fruits (Peaches) Oriental fruit moth, Plum curculioSee label3 days[13]
Sugar Beets Armyworms, Webworms1 to 214 days[1]

Application rates and PHIs are subject to change and vary by formulation and region. Always consult the product label.[11][12]

Table 3: this compound Residue Levels in Selected Crops
CropApplication Rate (lb ai/acre)Days After Last ApplicationAverage Residue (ppm)Maximum Residue (ppm)Reference
Alfalfa Not Specified040190[1]
32333[1]
7927[1]
Clover Not Specified03277[1]
32460[1]
7816[1]
Corn Forage Not Specified01633[1]
369[1]
749[1]
Soybean Foliage Not Specified048136[1]
32038[1]
7919[1]

Residue levels can vary significantly based on application method, environmental conditions, and crop type.

Experimental Protocols

Protocol 1: Topical Bioassay for Determining this compound Efficacy (LC50)

Objective: To determine the median lethal concentration (LC50) of this compound for a target insect pest under laboratory conditions.

Materials:

  • Technical grade this compound

  • Acetone or other suitable solvent

  • Micropipette or micro-applicator

  • Test insects (e.g., 5th instar nymphs of a target pest)[14]

  • Petri dishes or similar containers

  • Rearing cages with appropriate food source

  • Ventilated holding area with controlled temperature and humidity

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of five to seven serial dilutions from the stock solution to achieve a range of concentrations expected to cause between 10% and 90% mortality. A control solution containing only the solvent should also be prepared.

  • Insect Handling: Collect healthy, uniform-sized insects from the rearing colony. Anesthetize the insects briefly with CO2 if necessary to facilitate handling.

  • Application: Using a micropipette, apply a precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each insect. Treat at least three replicates of 10-20 insects for each concentration level, including the control.

  • Incubation: Place the treated insects into clean holding containers with access to food and water. Maintain them in an environment with controlled temperature, humidity, and photoperiod that is optimal for the species.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.[14] An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform a probit analysis on the corrected mortality data to calculate the LC50 value, 95% confidence limits, and the slope of the concentration-mortality line.

Protocol 2: this compound Residue Analysis in Vegetable Samples via UV-Vis Spectrophotometry

Objective: To quantify the surface residue of this compound on vegetable samples. This protocol is based on methods for quick detection.[15]

Materials:

  • UV-Vis Spectrophotometer

  • This compound standard

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Glass vials, beakers, and volumetric flasks

  • Filter paper

  • Vegetable samples (e.g., tomatoes, leafy greens)[15]

Procedure:

  • Standard Curve Preparation: Prepare a stock solution of 100 ppm this compound in DCM. Create a series of dilutions (e.g., 0.5, 1, 2, 5, 10 ppm) to generate a Beer's Law calibration curve. Measure the absorbance of each standard at the wavelength of maximum absorbance for this compound (approx. 280 nm).

  • Sample Preparation:

    • Weigh a representative portion of the vegetable sample (e.g., 50 g).

    • Place the sample in a beaker and add a known volume of DCM (e.g., 100 mL) to wash the surface.

    • Agitate or sonicate for 5-10 minutes to extract surface residues.

  • Extraction:

    • Decant the DCM wash into a separate flask.

    • Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Collect the dried extract in a clean vial.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the sample extract at the same wavelength used for the standard curve.

    • If the absorbance is outside the linear range of the calibration curve, dilute the sample extract accordingly and re-measure.

  • Quantification: Determine the concentration of this compound in the extract using the standard curve. Calculate the final residue level on the vegetable sample in ppm (mg/kg) based on the initial sample weight and extraction volume.

  • Validation: Validate the method by determining the limit of detection (LOD), limit of quantitation (LOQ), and performing recovery studies by spiking untreated samples with known amounts of this compound.[15]

Visualizations

G cluster_nodes cluster_pathway Normal Nerve Function vs. This compound Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition With this compound Presence AC Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme AC->AChE Hydrolyzed by Receptor Postsynaptic Receptor AC->Receptor Binds & Stimulates ACh_accum ACh Accumulation AC->ACh_accum Continues Release Inactive Products Inactive Products AChE->Inactive Products Breaks down into Paralysis Paralysis Receptor->Paralysis Leads to This compound This compound This compound->AChE Binds & Inhibits ACh_accum->Receptor Overstimulation

Caption: this compound's mode of action: inhibition of acetylcholinesterase.

G start Start: Collect Vegetable Sample step1 1. Weigh Sample & Record Mass start->step1 step2 2. Surface Wash with Organic Solvent (DCM) step1->step2 step3 3. Dry Extract with Anhydrous Na2SO4 step2->step3 step4 4. Measure Absorbance via UV-Vis Spec. step3->step4 step5 5. Quantify Concentration using Standard Curve step4->step5 end End: Report Residue (ppm or mg/kg) step5->end prep_std Parallel Prep: Create this compound Standard Curve prep_std->step5

Caption: Experimental workflow for this compound residue analysis.

G decision decision action action start_end start_end start Start: Pest Monitoring d1 Pest Population > Economic Threshold? start->d1 a1 Action: Employ Cultural & Biological Controls d1->a1 No a2 Select Chemical Control d1->a2 Yes d2 Controls Sufficient? a1->d2 d2->a2 No end End: Evaluate IPM Strategy d2->end Yes d3 Resistance Risk to Other MoA Insecticides? a2->d3 a3 Apply this compound (Group 1A Insecticide) d3->a3 Yes a4 Apply Alternative MoA Insecticide (e.g., Group 3A) d3->a4 No a5 Post-Application: Monitor Pest & Beneficials a3->a5 a4->a5 a5->end

Caption: Logic flow for this compound use in a resistance management IPM plan.

References

Application Notes and Protocols for Evaluating Carbaryl Resistance in Insect Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, has been extensively used in agriculture and public health to control a wide range of insect pests. However, the development of resistance in target populations poses a significant threat to its continued efficacy. Monitoring and understanding the mechanisms of this compound resistance are crucial for developing effective resistance management strategies and for the discovery of novel insecticides.

These application notes provide a detailed methodological framework for evaluating this compound resistance in insect populations. The protocols described herein cover bioassays to quantify the level of resistance and biochemical assays to elucidate the underlying resistance mechanisms.

Core Concepts in this compound Resistance

This compound, like other carbamate insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.

Insect populations can develop resistance to this compound through two primary mechanisms:

  • Target-site insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, reducing its sensitivity to inhibition by this compound.

  • Metabolic resistance: Increased activity of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s), can lead to the rapid breakdown and sequestration of this compound before it reaches its target site.[1][2]

Experimental Protocols

Insect Collection and Rearing

Objective: To establish and maintain a susceptible and a field-collected (potentially resistant) insect colony for comparative studies.

Protocol:

  • Field Collection: Collect a sufficient number of insects (at least 200 individuals) from the field where this compound resistance is suspected.

  • Colony Establishment: Transfer the collected insects to a controlled laboratory environment with optimal temperature, humidity, and photoperiod for the species.

  • Rearing: Provide the insects with an appropriate diet and conditions for growth and reproduction.

  • Susceptible Strain: Obtain a known susceptible strain of the same insect species from a reference laboratory or establish one by rearing a field population in the absence of insecticide pressure for multiple generations.

Bioassays for Quantifying this compound Resistance

Bioassays are essential for determining the lethal concentration (LC50) of this compound for both susceptible and resistant insect populations. The resistance ratio (RR) is then calculated to quantify the level of resistance.

Resistance Ratio (RR) = LC50 of the resistant population / LC50 of the susceptible population [3]

Objective: To determine the dose of this compound that causes 50% mortality (LD50) when applied directly to the insect's cuticle.

Protocol:

  • Insecticide Preparation: Prepare a series of dilutions of technical-grade this compound in a suitable solvent (e.g., acetone). A typical range would be 5-7 concentrations that result in mortality between 10% and 90%.

  • Insect Selection: Use adult insects of a uniform age and weight.

  • Application: Anesthetize the insects (e.g., with CO2 or by chilling) and apply a precise volume (e.g., 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of each insect using a micro-applicator.

  • Control Group: Treat a control group of insects with the solvent alone.

  • Observation: Place the treated insects in clean containers with food and water. Record mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LD50 values and their 95% confidence limits.

Objective: To determine the concentration of this compound in the diet that causes 50% mortality (LC50).

Protocol:

  • Insecticide Preparation: Prepare a series of dilutions of this compound and incorporate them into the insect's artificial diet.

  • Experimental Setup: Dispense the treated diet into individual wells of a multi-well plate or small containers.

  • Insect Infestation: Place one larva or adult insect in each well.

  • Control Group: Provide a control group with an untreated diet.

  • Observation: Maintain the insects under controlled conditions and record mortality daily for a specified period (e.g., 7 days).

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence limits.

Biochemical Assays for Detecting Resistance Mechanisms

Biochemical assays are used to identify the specific mechanisms responsible for this compound resistance.

Objective: To determine the sensitivity of AChE to inhibition by this compound.

Protocol:

  • Enzyme Preparation: Homogenize individual insects in a suitable buffer and centrifuge to obtain a crude enzyme extract (supernatant).

  • Assay Setup: In a 96-well microplate, add the enzyme extract, a substrate (e.g., acetylthiocholine iodide), and a chromogen (e.g., DTNB).

  • Inhibition: Add varying concentrations of this compound to the wells to measure the inhibition of AChE activity.

  • Measurement: Measure the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound required to inhibit 50% of the AChE activity (I50). A higher I50 value in the resistant population compared to the susceptible population indicates target-site insensitivity.

Objective: To measure the activity of esterases, glutathione S-transferases (GSTs), and cytochrome P450s.

Protocol:

  • Enzyme Preparation: Prepare crude enzyme extracts from individual insects as described for the AChE assay.

  • Esterase Assay: Use model substrates like α-naphthyl acetate or β-naphthyl acetate. The hydrolysis of these substrates by esterases produces a colored product that can be quantified spectrophotometrically.

  • GST Assay: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of CDNB with glutathione, catalyzed by GSTs, can be measured by monitoring the increase in absorbance.

  • P450 Assay (e.g., ECOD assay): Use a model substrate like 7-ethoxycoumarin. The O-deethylation of this substrate by P450s produces a fluorescent product that can be measured using a fluorometer.

  • Data Analysis: Compare the mean enzyme activities between the resistant and susceptible populations. Significantly higher activity in the resistant population suggests the involvement of that enzyme family in resistance.

Data Presentation

Quantitative data from bioassays and biochemical assays should be summarized in clear and concise tables for easy comparison.

Table 1: Bioassay Results for this compound against Susceptible and Resistant Insect Populations

PopulationNo. of InsectsLC50 (ppm)95% Confidence LimitsSlope ± SEResistance Ratio (RR)
Susceptible2505.24.1 - 6.32.1 ± 0.2-
Field-Resistant250156.8135.2 - 182.51.8 ± 0.330.2

Table 2: Biochemical Assay Results for Susceptible and Resistant Insect Populations

AssaySusceptible (Mean ± SE)Resistant (Mean ± SE)Fold Increase
AChE I50 (µM)0.8 ± 0.112.5 ± 1.915.6
Esterase Activity (nmol/min/mg protein)25.4 ± 3.1128.7 ± 15.65.1
GST Activity (nmol/min/mg protein)18.9 ± 2.522.1 ± 3.01.2
P450 Activity (pmol/min/mg protein)5.6 ± 0.715.3 ± 2.12.7

Visualization of Workflows and Pathways

Experimental Workflow for this compound Resistance Evaluation

experimental_workflow cluster_collection Insect Collection & Rearing cluster_bioassay Bioassays cluster_biochem Biochemical Assays cluster_analysis Data Analysis & Interpretation field_collection Field Insect Collection lab_rearing Laboratory Rearing field_collection->lab_rearing topical_assay Topical Application Bioassay lab_rearing->topical_assay diet_assay Diet Incorporation Bioassay lab_rearing->diet_assay ache_assay AChE Inhibition Assay lab_rearing->ache_assay detox_assays Detoxification Enzyme Assays (Esterase, GST, P450) lab_rearing->detox_assays susceptible_strain Susceptible Reference Strain susceptible_strain->topical_assay susceptible_strain->diet_assay susceptible_strain->ache_assay susceptible_strain->detox_assays lc50_calc LC50/LD50 Calculation (Probit Analysis) topical_assay->lc50_calc diet_assay->lc50_calc enzyme_analysis Enzyme Activity Comparison ache_assay->enzyme_analysis detox_assays->enzyme_analysis rr_calc Resistance Ratio Calculation lc50_calc->rr_calc mechanism_id Identification of Resistance Mechanisms rr_calc->mechanism_id enzyme_analysis->mechanism_id

Caption: Workflow for evaluating this compound resistance in insects.

Logical Relationship in this compound Resistance Mechanisms

resistance_mechanisms cluster_insect Insect System This compound This compound Exposure penetration Cuticle Penetration This compound->penetration detoxification Metabolic Detoxification (Esterases, GSTs, P450s) penetration->detoxification target_site Acetylcholinesterase (AChE) (Target Site) penetration->target_site This compound Reaches Target detoxification->target_site Reduced this compound effect Nervous System Disruption -> Mortality target_site->effect resistance_mech Resistance Mechanisms target_insensitivity Target-Site Insensitivity (Altered AChE) metabolic_resistance Enhanced Detoxification target_insensitivity->target_site metabolic_resistance->detoxification

Caption: Mechanisms of this compound action and resistance in insects.

References

Application Notes and Protocols for Metabolic Fate Studies of Radiolabeled Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic fate studies of the insecticide Carbaryl using radiolabeling techniques. The information is intended to guide researchers in designing and executing robust studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Introduction

This compound, a widely used N-methyl carbamate insecticide, undergoes extensive metabolism in biological systems. Understanding its metabolic fate is crucial for assessing its potential toxicity and for regulatory purposes. Radiolabeled this compound, typically with Carbon-14 (¹⁴C), is an indispensable tool for these studies, allowing for accurate quantification and tracing of the parent compound and its metabolites in various biological matrices.[1][2][3] These studies are essential for determining the total radioactive residue (TRR) and identifying major metabolites.[4]

Metabolic Pathways of this compound

This compound is metabolized through two primary pathways: hydrolysis and oxidation by cytochrome P450 (CYP) enzymes.[5][6]

  • Hydrolysis: The ester linkage in this compound is hydrolyzed to produce 1-naphthol, which is a major metabolite.[5][6][7]

  • Oxidative Metabolism: Cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, CYP2B6, and CYP3A4, are involved in the hydroxylation of the aromatic ring and the methyl group.[5][8] This results in the formation of metabolites such as 4-hydroxythis compound, 5-hydroxythis compound, and this compound methylol.[5][8] These metabolites can then undergo further conjugation to form glucuronides and sulfates, which are more water-soluble and readily excreted.[9][10]

Carbaryl_Metabolism cluster_oxidation Oxidation (CYP450) cluster_hydrolysis Hydrolysis cluster_conjugation Conjugation This compound This compound 4-Hydroxythis compound 4-Hydroxythis compound This compound->4-Hydroxythis compound CYP1A1, CYP3A4 5-Hydroxythis compound 5-Hydroxythis compound This compound->5-Hydroxythis compound CYP1A1, CYP1A2 Carbaryl_Methylol This compound Methylol This compound->Carbaryl_Methylol CYP2B6 1-Naphthol 1-Naphthol This compound->1-Naphthol Glucuronides_Sulfates Glucuronides & Sulfates 4-Hydroxythis compound->Glucuronides_Sulfates 5-Hydroxythis compound->Glucuronides_Sulfates 1-Naphthol->Glucuronides_Sulfates

Caption: Metabolic pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for in vivo and in vitro studies based on published literature.

In Vivo Oral Administration Study in Rats

This protocol outlines the procedure for assessing the metabolic fate of this compound following oral administration in rats.

Objective: To determine the absorption, distribution, metabolism, and excretion of ¹⁴C-Carbaryl after a single oral dose.

Materials:

  • Radiolabeled ¹⁴C-Carbaryl (specific activity and radiochemical purity should be determined)

  • Male Sprague-Dawley or Wistar rats (specific pathogen-free)

  • Metabolism cages for separate collection of urine and feces

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Homogenizer

  • HPLC system with a radioactivity detector

  • Organic solvents (e.g., methanol, acetonitrile)

Protocol:

  • Animal Acclimation: Acclimate rats in metabolism cages for at least 3 days prior to the study.

  • Dosing: Administer a single oral gavage dose of ¹⁴C-Carbaryl. The dose should be sufficient to allow for the detection and identification of metabolites.[11]

  • Sample Collection:

    • Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dose.[12]

    • At the end of the collection period, euthanize the animals and collect blood and various tissues (liver, kidney, fat, muscle, brain, etc.).[13][14]

  • Sample Processing:

    • Measure the total radioactivity in aliquots of urine and homogenized feces and tissues using a liquid scintillation counter.

    • Pool urine samples for metabolite profiling.

    • Extract feces and tissue homogenates with appropriate organic solvents to separate metabolites.

  • Metabolite Analysis:

    • Profile the radioactive components in urine and extracts using radio-HPLC.

    • Identify and quantify the parent compound and its major metabolites.[8][15]

Oral_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimation Acclimation Dosing Dosing Acclimation->Dosing Urine, Feces, Tissues Sample_Collection Sample_Collection Dosing->Sample_Collection Urine, Feces, Tissues Radioactivity_Measurement Total Radioactivity Measurement (LSC) Sample_Collection->Radioactivity_Measurement Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Metabolite_Profiling Metabolite Profiling (Radio-HPLC) Metabolite_Extraction->Metabolite_Profiling Metabolite_Identification Metabolite Identification Metabolite_Profiling->Metabolite_Identification

Caption: Workflow for in vivo oral metabolic study.
In Vitro Dermal Absorption Study using Porcine Skin

This protocol describes an in vitro method to assess the percutaneous absorption and metabolism of this compound using an isolated perfused porcine skin flap (IPPSF).[7]

Objective: To evaluate the rate and extent of dermal absorption and cutaneous metabolism of ¹⁴C-Carbaryl.

Materials:

  • Radiolabeled ¹⁴C-Carbaryl

  • Skin from the dorsum of weanling Yorkshire pigs[16]

  • Isolated perfused porcine skin flap (IPPSF) system

  • Perfusion medium

  • Dosing vehicle (e.g., ethanol, acetone)[7][16]

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

Protocol:

  • Skin Preparation: Surgically prepare an isolated perfused porcine skin flap.

  • Dosing: Topically apply a known amount of ¹⁴C-Carbaryl in a suitable vehicle to a defined area of the skin surface.[16][17]

  • Perfusion and Sample Collection:

    • Perfuse the skin flap with a physiological medium.

    • Collect the perfusate at regular intervals for a specified duration (e.g., 8 hours).[7][16]

    • At the end of the experiment, wash the skin surface to recover unabsorbed this compound.

    • Collect the stratum corneum (e.g., via tape stripping) and the remaining skin tissue.

  • Sample Analysis:

    • Measure the total radioactivity in the perfusate, skin wash, stratum corneum, and skin homogenate using a liquid scintillation counter.

    • Analyze the perfusate for the parent compound and metabolites using radio-HPLC to assess metabolism.[7]

Dermal_Study_Workflow cluster_experimental_phase Experimental Phase cluster_analysis_phase Analysis Phase Skin_Preparation Porcine Skin Flap Preparation Dosing Topical Application of 14C-Carbaryl Skin_Preparation->Dosing Perfusion Perfusion & Sample Collection Dosing->Perfusion Radioactivity_Quantification Radioactivity Quantification (LSC) Perfusion->Radioactivity_Quantification Perfusate, Skin Wash, Skin Metabolite_Analysis Metabolite Analysis (Radio-HPLC) Perfusion->Metabolite_Analysis Perfusate

Caption: Workflow for in vitro dermal absorption study.

Quantitative Data Summary

The following tables summarize quantitative data from various metabolic fate studies of radiolabeled this compound.

Table 1: Pharmacokinetic Parameters of this compound in Male Rats
ParameterRoute of AdministrationValueReference
Half-life (t½)Intravenous77 min[18]
Absorption half-lifeDermal1.26 hr[17]
Elimination half-lifeDermal67 hr[17]
Table 2: Excretion of ¹⁴C-Carbaryl in Rats after Oral Administration
Time Post-Dose% of Administered Dose in Urine% of Administered Dose in FecesReference
48 hoursNot specified, but metabolites completely excretedNot specified, but metabolites completely excreted[12]
72 hours60% (for naphthalene-1-¹⁴C, a related compound)14% (for naphthalene-1-¹⁴C, a related compound)[19]
Table 3: Dermal Absorption of ¹⁴C-Carbaryl in Male Rats
ParameterValueReference
Total Absorption57.7% of applied dose[17]
Skin Penetration (within 1 hr)5.8% of applied dose[17]
Absorption Rate0.18 µg/hr/cm²[17]
Amount Absorbed (single 4 hr exposure)0.15 µg/cm²[10]
Table 4: Distribution of ¹⁴C-Carbaryl in Rat Tissues after Dermal Application
Tissue% of Absorbed Dose (Directly after 4h exposure)Reference
Plasma2.56%[10]
Blood Cells3.68%[10]

Note: The provided data are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Conclusion

The use of radiolabeled this compound is fundamental for the comprehensive evaluation of its metabolic fate. The protocols and data presented here provide a solid foundation for researchers to design and interpret ADME studies. Such studies are critical for risk assessment and regulatory submissions of this compound and other agrochemicals. The combination of in vivo and in vitro models allows for a thorough understanding of the kinetic and metabolic profiles of this compound.

References

Efficacy Assessment of Carbaryl Formulations: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals engaged in assessing the efficacy of various Carbaryl insecticide formulations. The following sections offer comprehensive methodologies for key experiments, a summary of quantitative efficacy data, and visual representations of the mechanism of action and experimental workflows.

I. Introduction to this compound Efficacy

This compound is a broad-spectrum carbamate insecticide that has been in use since 1959 to control a wide variety of insect pests on agricultural crops, in home gardens, and for other outdoor applications.[1] Its efficacy stems from its action as a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is critical for nerve function in insects.[2][3] The effectiveness of a given this compound formulation can be influenced by factors such as the concentration of the active ingredient, the formulation type (e.g., wettable powder, liquid concentrate), and the target pest species. Accurate and standardized assessment of efficacy is crucial for product development, registration, and effective pest management strategies.

II. Quantitative Efficacy Data

The following tables summarize the acute toxicity of technical grade this compound and a common formulation, Sevin® XLR Plus, against various organisms. This data is essential for comparing the relative toxicity and efficacy of different formulations.

Table 1: Acute Toxicity of Technical this compound (99% a.i.)

SpeciesTest TypeValueToxicity CategoryReference
Rat (male)Oral LD50302.6 mg/kgII (Moderate)[4]
Rat (female)Oral LD50311.5 mg/kgII (Moderate)[4]
RabbitDermal LD50>2,000 mg/kgIII (Low)[4]
RatInhalation LC50>3.4 mg/LIV (Very Low)[4]
Honey BeeTopical LD501.1 µ g/bee High[1]
Daphnia magna (Water Flea)48-hour LC500.0064 mg/LHigh[1]
EarthwormLC50<4 mg/kgHigh[1]
Fish (general)96-hour LC500.25 mg/LHigh[1]
Birds (general)LD50>2,000 ppmLow[1]

Table 2: Acute Toxicity of Sevin® XLR Plus Formulation

SpeciesTest TypeValueToxicity CategoryReference
RatOral LD50699 mg/kgIII (Low)[4]
RabbitDermal LD50>4,000 mg/kgIII (Low)[4]
RatInhalation LC50 (4-hr)3.84 mg/LIV (Very Low)[4]

Table 3: Efficacy of this compound Against Stream Invertebrates

SpeciesExposure TimeLC50 ValueReference
Cinygma sp.15 min848 µg/L[5]
Cinygma sp.30 min220 µg/L[5]
Cinygma sp.60 min165 µg/L[5]
Calineuria californica60 min1,139 µg/L[5][6]

III. Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system. The following diagram illustrates this signaling pathway.

ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Initiates nerve impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Forms This compound This compound This compound->AChE Binds to active site Carbamylated_AChE->ACh cluster_lab Laboratory Bioassay Workflow A Prepare Test Solutions B Treat Surface (Contact) or Apply Topically A->B C Expose Insects B->C D Incubate under Controlled Conditions C->D E Assess Mortality D->E F Analyze Data (LC50/LD50) E->F cluster_field Field Trial Workflow A Site Selection & Plot Setup B Pre-Application Pest Assessment A->B C Apply Treatments B->C D Post-Application Pest & Phytotoxicity Assessments C->D E Data Collection D->E F Statistical Analysis E->F

References

Troubleshooting & Optimization

optimizing pH conditions for Carbaryl stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbaryl in aqueous solutions. The information is designed to help optimize experimental conditions and ensure the stability of this compound for reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Problem Possible Cause Solution
Rapid degradation of this compound stock solution. The pH of the aqueous solution is neutral or alkaline.This compound is unstable at neutral to alkaline pH, undergoing rapid hydrolysis.[1][2][3][4][5] Prepare stock solutions in acidic water (pH 3-5) to ensure stability.[1]
Elevated storage temperature.Higher temperatures accelerate the rate of hydrolysis.[1] Store this compound solutions at a controlled, cool temperature.
Inconsistent results in bioassays or analytical measurements. The pH of the experimental medium is not controlled.Fluctuations in pH will lead to variable rates of this compound degradation, affecting the actual concentration.[1][3] Use buffered solutions to maintain a constant pH throughout the experiment.
The experimental medium is alkaline.If the experimental conditions require a pH above 7, the rapid degradation of this compound must be accounted for.[1][6] Prepare fresh solutions immediately before use and consider the half-life at that specific pH (see data table below).
Precipitate forms in the this compound solution. Poor solubility of this compound.This compound has low water solubility (40 mg/L at 30°C).[3][6][7] Ensure the concentration does not exceed its solubility limit. Using a co-solvent like ethanol may be necessary for higher concentrations, but be mindful of its potential effects on your experiment.
Unexpected degradation products are detected. Photodegradation.Exposure to light can lead to the formation of different degradation products, such as naphthoquinones.[8] Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for maintaining this compound stability in an aqueous solution?

This compound is most stable in acidic conditions.[1][4][5] For maximum stability, aqueous solutions of this compound should be maintained at a pH between 3 and 5.

2. How does pH affect the degradation rate of this compound?

The degradation of this compound in water is primarily due to hydrolysis, and the rate is highly dependent on pH.[1][3][7]

  • Acidic pH (below 6): Hydrolysis is very slow, leading to high stability.[1][6]

  • Neutral pH (around 7): The rate of hydrolysis increases significantly.[1][2]

  • Alkaline pH (above 7): Hydrolysis is rapid, and the degradation rate increases with increasing pH.[1][2][6]

3. What are the main degradation products of this compound hydrolysis?

The primary degradation product of this compound hydrolysis in water is 1-naphthol.[1][3][8] Under alkaline conditions, this compound hydrolyzes to form 1-naphthol, methylamine, and carbon dioxide.[4][5]

4. How quickly does this compound degrade at different pH values?

The half-life of this compound is dramatically influenced by pH. The following table summarizes the approximate half-life at various pH levels.

Data Presentation: Half-life of this compound at Different pH Values

pHTemperature (°C)Half-lifeReference
5271500 days[6]
625406 days[3][6]
72010.5 - 16 days[1][3][6]
8201.3 - 1.9 days[1][6]
9202.5 hours[6]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Reagents and Materials:

    • This compound (analytical grade)

    • Deionized water

    • Hydrochloric acid (HCl) or other suitable acid

    • pH meter

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Start with a known volume of deionized water.

    • While stirring, slowly add small increments of HCl to adjust the water to the desired acidic pH (e.g., pH 4).

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in the pH-adjusted water. Gentle heating or sonication may be used to aid dissolution, but avoid high temperatures.

    • Once completely dissolved, bring the solution to the final volume with the pH-adjusted water in a volumetric flask.

    • Store the stock solution in a tightly sealed, amber glass container at 4°C.

Protocol 2: Determination of this compound Stability at a Specific pH

  • Reagents and Materials:

    • This compound stock solution

    • Buffered aqueous solution at the desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9)

    • Incubator or water bath set to a constant temperature

    • Amber vials with Teflon-lined caps

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence) or other analytical instrument like GC/MS.[8]

  • Procedure:

    • Prepare a series of amber vials containing the buffered aqueous solution.

    • Spike each vial with a known concentration of the this compound stock solution.

    • Immediately take a sample from a "time zero" vial for analysis.

    • Place the remaining vials in a constant temperature incubator or water bath, protected from light.[2]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately analyze the concentration of this compound using a validated analytical method such as HPLC.

    • Plot the concentration of this compound versus time.

    • Determine the rate of degradation and the half-life of this compound under the tested pH and temperature conditions.

Mandatory Visualizations

Carbaryl_Degradation_Pathway cluster_conditions Influencing Factor This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Products 1-Naphthol + Methylamine + Carbon Dioxide Hydrolysis->Products pH pH Level pH->Hydrolysis Rate Determining

Caption: Logical relationship of pH influencing this compound hydrolysis.

Experimental_Workflow start Start: Prepare pH-Buffered Aqueous Solution add_this compound Spike with this compound Stock Solution start->add_this compound incubate Incubate at Constant Temperature (in dark) add_this compound->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze this compound Concentration (e.g., HPLC) sample->analyze data_analysis Plot Concentration vs. Time & Calculate Half-life analyze->data_analysis end End: Determine Stability data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting Matrix Effects in Carbaryl Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying, assessing, and mitigating matrix effects encountered during the quantitative analysis of Carbaryl using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon is a major concern in quantitative LC-MS/MS because it can severely compromise data quality by detrimentally affecting accuracy, precision, and sensitivity.[4] These effects arise when matrix components interfere with the desolvation and ionization of this compound in the MS ion source, leading to erroneous quantitative results.[5][6] Electrospray ionization (ESI) is particularly susceptible to these effects.[5][7]

Q2: What are the common signs of matrix effects in my this compound analysis data?

A2: The primary indicators of matrix effects are poor accuracy and reproducibility of your quality control samples. You may observe inconsistent recoveries, non-linear calibration curves, and high variability between replicate injections of the same sample.[4] If you compare the peak response of this compound in a prepared sample to that of a standard in a neat (clean) solvent at the same concentration, a significant difference suggests the presence of matrix effects.[1] Signal suppression is the more common phenomenon, resulting in lower-than-expected analyte signals.[7]

Q3: How can I quantitatively assess the extent of matrix effects for this compound in my specific sample type?

A3: The most widely accepted method for quantifying matrix effects is the post-extraction spike technique.[3] This involves comparing the peak response of this compound spiked into a blank matrix extract (a sample processed through the entire extraction procedure but containing no this compound) with the response of this compound in a clean solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of signal suppression or enhancement.[3]

Q4: What is the difference between minimizing and compensating for matrix effects?

A4: Minimizing matrix effects involves actively removing the interfering components from the sample or separating them chromatographically from this compound.[8] This is achieved through strategies like more effective sample preparation (e.g., solid-phase extraction), sample dilution, or optimizing the LC separation.[4][8] Compensating for matrix effects, on the other hand, is an approach used when the interferences cannot be completely removed.[8] This involves using calibration techniques, such as matrix-matched standards or stable isotope-labeled internal standards (SIL-IS), to correct for the signal alteration.[7][8] A SIL-IS is considered the gold standard for compensation as it co-elutes and experiences the same ionization effects as this compound, providing the most accurate correction.[4][9]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow for diagnosing and addressing matrix effects in your this compound analysis.

Step 1: Identification and Quantitative Assessment

Before implementing corrective actions, you must first confirm and quantify the matrix effect. The post-extraction spike experiment is the standard method for this assessment.

Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare Blank Matrix Extract: Process a sample matrix known to be free of this compound (a "blank" matrix) through your entire sample preparation workflow.

  • Prepare Solution A (Matrix Spike): Take a known volume of the final blank matrix extract and spike it with this compound standard to achieve a desired final concentration (e.g., a mid-point on your calibration curve).

  • Prepare Solution B (Neat Solvent Standard): Prepare a standard of this compound in the clean solvent used for your final sample reconstitution at the exact same concentration as Solution A.

  • Analysis: Inject both solutions into the LC-MS/MS system multiple times (n≥3) and record the average peak area for this compound.

  • Calculation: Use the resulting peak areas to calculate the Matrix Factor (MF) as described in the table below.

Data Presentation: Matrix Factor (MF) Calculation

ParameterDescriptionExample Value
Peak Area in Neat Solvent (A) Average peak area from Solution B1,200,000
Peak Area in Post-Spiked Matrix (B) Average peak area from Solution A750,000
Matrix Factor (MF = B / A) The calculated ratio0.625
Matrix Effect % (ME = (MF - 1) * 100) The percentage of signal change-37.5%
  • Interpretation:

    • MF = 1 (ME = 0%): No matrix effect.

    • MF < 1 (ME < 0%): Ion Suppression.

    • MF > 1 (ME > 0%): Ion Enhancement.

A significant matrix effect (typically >15-20%) indicates that troubleshooting is necessary.

Mandatory Visualization: Workflow for Assessing Matrix Effects

cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation cluster_decision Decision A Prepare Blank Matrix Extract C Spike this compound into Blank Matrix Extract (Solution A) A->C B Prepare Neat Solvent Standard D Spike this compound into Neat Solvent (Solution B) B->D E Analyze Solutions A & B by LC-MS/MS C->E D->E F Calculate Matrix Factor (MF): MF = Peak Area (A) / Peak Area (B) E->F G Is |MF - 1| > 0.2? F->G H Proceed with Method G->H No I Go to Step 2: Mitigation Strategies G->I Yes

Caption: Workflow for the quantitative assessment of matrix effects.

Step 2: Mitigation and Compensation Strategies

If a significant matrix effect is confirmed, employ one or more of the following strategies.

Improving the sample cleanup is often the most effective way to eliminate matrix interferences.[10][11]

Data Presentation: Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons for this compound Analysis
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, and inexpensive.Non-selective; often fails to remove phospholipids and other interferences, which are major causes of matrix effects.[10]
Liquid-Liquid Extraction (LLE) Partitioning this compound into an immiscible organic solvent, leaving polar interferences in the aqueous layer.More selective than PPT; can provide a cleaner extract.[10]Can be labor-intensive, requires larger solvent volumes, and may have lower recovery.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away, followed by selective elution.Highly selective and effective at removing interferences, leading to very clean extracts and reduced matrix effects.[10][12]More complex method development, higher cost per sample.

Experimental Protocol: Generic Solid-Phase Extraction (SPE) for this compound

(This is a template protocol using a reverse-phase (e.g., C18) cartridge and should be optimized for your specific matrix.)

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge, followed by 1-2 volumes of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample extract onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 volumes of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge using 1-2 volumes of a strong organic solvent like methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization: Decision Tree for Sample Preparation

Start Start: Matrix Effect Confirmed Q1 Is the matrix simple (e.g., drinking water)? Start->Q1 A1 Consider 'Dilute and Shoot' or simple LLE Q1->A1 Yes Q2 Is the matrix complex (e.g., plasma, food, tissue)? Q1->Q2 No End Re-assess Matrix Effect A1->End A2 Use Protein Precipitation (PPT) for initial screening Q2->A2 Yes A4 Implement Solid-Phase Extraction (SPE) for maximum cleanup Q2->A4 No, need high cleanliness Q3 Does PPT provide sufficient cleanup? A2->Q3 A3 Optimize PPT or proceed to LLE Q3->A3 No, but improvement seen Q3->End Yes A3->End A4->End

Caption: Decision tree for selecting a sample preparation technique.

If sample preparation is insufficient, optimizing the LC separation can resolve this compound from co-eluting interferences.[4]

  • Modify Gradient: Extend the elution gradient to increase the separation between this compound and interfering peaks.

  • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) that offers alternative selectivity.

  • Reduce Flow Rate: Lowering the flow rate can improve peak resolution.

  • Use a Divert Valve: Program a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, protecting the ion source.[8]

When matrix effects cannot be eliminated, they must be compensated for.

Experimental Protocol: Preparing Matrix-Matched Calibrants

  • Create a Bulk Blank Extract: Pool several batches of blank matrix extract that have been processed through your optimized sample preparation method.

  • Prepare Calibration Standards: Create a serial dilution of this compound standard in the pooled blank matrix extract to cover your desired concentration range.

  • Analysis: Use these matrix-matched standards to build the calibration curve for quantitating your unknown samples. The matrix components in the standards will mimic those in the samples, compensating for the signal suppression or enhancement.[7]

Mandatory Visualization: Logic for Compensation Strategies

Start Start: Residual Matrix Effect Still Present Q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound available? Start->Q1 A1 Use SIL-IS (Gold Standard) Q1->A1 Yes Q2 Is a consistent source of blank matrix available? Q1->Q2 No End Achieve Accurate Quantitation A1->End A2 Use Matrix-Matched Calibration Q2->A2 Yes A3 Use Standard Addition (Time-intensive) Q2->A3 No A2->End A3->End

Caption: Logic for choosing the appropriate compensation strategy.

References

Technical Support Center: Method Refinement for Carbaryl Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of signal suppression for Carbaryl in mass spectrometry experiments.

Troubleshooting Guide

Q1: I am observing poor signal intensity and suspect signal suppression for this compound in my LC-MS/MS analysis. What are the initial troubleshooting steps?

A1: Poor signal intensity for this compound is a common issue, often stemming from matrix effects where co-eluting compounds from the sample interfere with the ionization of this compound.[1] Here is a systematic approach to troubleshoot this issue:

  • Evaluate Sample Preparation: The complexity of the sample matrix is a primary cause of signal suppression.[2] Ensure your sample cleanup is adequate. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective in removing interfering substances from complex matrices like honey and other food samples.[3][4][5]

  • Optimize Chromatographic Separation: Insufficient separation between this compound and matrix components can lead to co-elution and subsequent ion suppression.[6] Try modifying the mobile phase gradient or composition to better resolve the this compound peak from matrix interferences.[7]

  • Check Mass Spectrometer Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, but can be prone to suppression.[8] If available, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[7][9]

    • Tune and Calibrate: Ensure your mass spectrometer is properly tuned and calibrated. Incorrect calibration can lead to mass errors and poor sensitivity.[1]

    • Source Parameters: Adjust ion source parameters such as gas flows and temperatures to optimize this compound ionization.[10]

A logical workflow for troubleshooting signal suppression is outlined below.

cluster_0 Troubleshooting Workflow for this compound Signal Suppression start Poor this compound Signal Detected sample_prep Step 1: Evaluate Sample Preparation - Is cleanup sufficient? - Consider QuEChERS or SPE. start->sample_prep Initiate Troubleshooting chromatography Step 2: Optimize Chromatography - Adjust gradient to separate this compound from matrix. - Modify mobile phase. sample_prep->chromatography If suppression persists ms_params Step 3: Adjust MS Parameters - Check MS tune and calibration. - Optimize source conditions. - Consider alternative ionization (APCI). chromatography->ms_params If suppression persists advanced Step 4: Advanced Techniques - Use matrix-matched standards. - Implement 2D-LC for complex matrices. ms_params->advanced If suppression persists end Signal Improved advanced->end

Caption: A stepwise workflow for diagnosing and mitigating this compound signal suppression.

Q2: My sample matrix is very complex. What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A2: For complex matrices, a robust sample preparation protocol is crucial. The goal is to isolate this compound while removing as many matrix components as possible. Two highly effective and commonly cited methods are QuEChERS and Solid-Phase Extraction (SPE).

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices. It involves an extraction with a solvent (like acetonitrile) and a subsequent cleanup step (dispersive SPE) using sorbents like primary-secondary amine (PSA) to remove interferences.[3][5]

  • Solid-Phase Extraction (SPE): SPE, particularly with C18 cartridges, is effective for cleaning up aqueous samples. The sample is loaded onto the cartridge, interfering compounds are washed away, and then this compound is eluted with a suitable solvent.[11]

  • Magnetic Solid-Phase Extraction (MSPE): This is a newer technique that uses magnetic nanoparticles as the sorbent. It offers high extraction efficiency and is easy to perform.[4]

Below is a generalized workflow for a sample preparation protocol.

cluster_1 Generalized Sample Preparation Workflow sample Homogenized Sample extraction Extraction (e.g., with Acetonitrile) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (e.g., with PSA and C18) centrifuge1->cleanup Collect Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis Collect Supernatant

Caption: A typical workflow for sample preparation prior to LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q3: What are the typical precursor and product ions for this compound in LC-MS/MS analysis?

A3: For this compound, the protonated molecule [M+H]+ is typically used as the precursor ion. The most common precursor ion has a mass-to-charge ratio (m/z) of 202. The product ions commonly used for quantification and confirmation are m/z 145.1 and m/z 127.1.[3][5]

Q4: Can mobile phase additives help reduce signal suppression for this compound?

A4: Yes, mobile phase additives can significantly impact ionization efficiency. Using additives like formic acid and ammonium formate in the mobile phase has been shown to be effective in improving the signal for pesticides, including this compound, in LC-MS/MS analysis.[3][6] These additives can help to promote the formation of the desired protonated molecule and stabilize the electrospray.

Q5: How do I compensate for matrix effects if I cannot completely eliminate them?

A5: If signal suppression cannot be fully eliminated through sample preparation and chromatographic optimization, the most effective way to compensate for it is by using matrix-matched standards for calibration.[1] This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This ensures that the calibration standards experience the same degree of signal suppression as the analytes in your samples, leading to more accurate quantification.

Q6: Could the flow rate of my LC system affect signal suppression?

A6: Yes, the flow rate into the electrospray source can have a significant impact. Reducing the flow rate, for instance by using nano-electrospray (nano-ESI), can lead to a reduction in signal suppression.[12][13] This is because lower flow rates can lead to more efficient ionization and smaller droplets that are more tolerant of nonvolatile components from the matrix.[7]

Quantitative Data Summary

The following tables summarize recovery and limit of detection (LOD) / limit of quantification (LOQ) data from a study on this compound analysis in honey, comparing different extraction techniques.

Table 1: Recovery of this compound in Honey Samples

Spiked Concentration (ppm) Recovery % (QuEChERS) Recovery % (Ultrasound-SPE)
5 107% 107%
10 110% 112%
20 112% 118%

Data sourced from a study on this compound residue in honey.[5]

Table 2: Method Detection and Quantification Limits

Fragment Ion (m/z) Limit of Detection (LOD) (ppb) Limit of Quantification (LOQ) (ppb)
145.1 0.08 0.24
127.1 0.05 0.16

Data from a developed LC-MS/MS method for this compound.[5]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Honey

This protocol is adapted from a method developed for the determination of this compound residue in honey.[3][5]

  • Sample Preparation:

    • Prepare a diluted honey sample by mixing 50 mL of honey with 25 mL of water and 25 mL of methanol.

  • Extraction:

    • Take 10 mL of the diluted honey sample and add 20 mL of methanol.

    • Vortex the mixture for 1 minute.

    • Add anhydrous magnesium salt and sodium acetate.

    • Vortex again for 1 minute.

    • Centrifuge at 5000 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Take the supernatant from the previous step.

    • Add C18 and primary-secondary amine (PSA) sorbents.

    • Vortex for 1 minute.

    • Centrifuge at 5000 rpm for 10 minutes.

  • Final Preparation:

    • Collect the supernatant.

    • Filter through a 0.22 µm filter.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general procedure based on methods for pesticide residue analysis in water.[11]

  • Column Conditioning:

    • Condition a C18 SPE column (e.g., 1g, 6mL) by passing 10 mL of methanol followed by 10 mL of Type I water. Do not allow the column to go dry.

  • Sample Loading:

    • Measure 25 mL of the water sample.

    • Load the sample onto the conditioned C18 column at a flow rate of approximately 1 drop per second.

  • Washing:

    • Wash the column with ~5 mL of 25% methanol in water. Discard the eluate.

    • Wash the column again with ~5 mL of 50% methanol in water. Discard the eluate.

  • Elution:

    • Elute the this compound from the column with ~5 mL of 75% methanol in water. Collect the eluate.

  • Final Preparation:

    • Add ~5 mL of Type I water to the collected eluate to bring the final volume to 10 mL.

    • If the solution is cloudy, filter it through a 0.45 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

References

addressing Carbaryl degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of Carbaryl during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation primarily through chemical hydrolysis. The rate of this degradation is significantly influenced by:

  • pH: this compound is stable in acidic conditions (pH 3-6) but hydrolyzes rapidly in neutral to alkaline environments (pH 7 and above).[1][2] The hydrolysis rate increases as the pH rises.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][2]

  • Light: Exposure to UV radiation can lead to photodecomposition, with the rate increasing at higher pH values.[1]

  • Microbial Action: In environmental samples like soil, microorganisms can contribute significantly to this compound's breakdown.[3]

Q2: What is the main degradation product of this compound?

A2: The primary degradation product of this compound through hydrolysis is 1-naphthol.[1] Analytical methods often involve the intentional hydrolysis of this compound to 1-naphthol for quantification, particularly in HPLC with fluorescence detection.[4]

Q3: How should I store my samples to prevent this compound degradation?

A3: To ensure the stability of this compound in your samples, it is crucial to control the storage conditions. For aqueous samples, acidification is a key preservation technique. It is recommended to adjust the sample pH to acidic levels (e.g., pH 3-4) to inhibit hydrolysis.[1][2] Samples should be stored in a refrigerator at around 4°C and protected from light.[5][6] Even at 4°C, some degradation can occur over time, so prompt analysis is recommended.[5]

Q4: Can the sample matrix affect this compound stability and analysis?

A4: Yes, the sample matrix can have a significant impact on the analysis of this compound. Matrix effects can lead to either suppression or enhancement of the analytical signal, affecting the accuracy and precision of the results.[7][8][9] For complex matrices like soil or food, a cleanup step is often necessary to remove interfering substances.[4][10][11] Techniques like solid-phase extraction (SPE) are commonly used for this purpose.[12][13]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Low recovery of this compound is a common issue that can arise from several factors during your experimental workflow.

Possible Causes and Solutions:

CauseSolution
Degradation during Storage Ensure samples are properly preserved immediately after collection. For aqueous samples, acidify to a pH below 4. Store all samples at low temperatures (e.g., 4°C) and protect them from light.[5][6] Analyze samples as soon as possible.[5]
Degradation during Sample Preparation Avoid high temperatures and exposure to alkaline conditions during extraction and cleanup steps.[1][12] If using solvents, ensure they are of high purity and do not contain contaminants that could promote degradation.
Inefficient Extraction Optimize your extraction solvent and method based on your sample matrix. For soil samples, a mixture of acetone, water, and phosphoric acid can be effective.[4] For biological tissues, acetone and methylene chloride have been used.[10] Ensure adequate mixing and contact time between the sample and the solvent.
Loss during Cleanup The cleanup step, while necessary, can sometimes lead to loss of the analyte. Validate your cleanup procedure (e.g., SPE, Florisil column) to ensure high recovery of this compound.[4][10] Elution volumes and solvent strengths should be carefully optimized.
Matrix Effects Complex sample matrices can suppress the analytical signal, leading to apparent low recovery.[7][8] Prepare matrix-matched standards for calibration to compensate for these effects.[9] If suppression is severe, consider further sample cleanup or dilution.[7]

Experimental Protocols & Methodologies

Sample Preservation for Aqueous Samples

To prevent hydrolysis, aqueous samples should be preserved immediately upon collection.

Materials:

  • Reagent-grade acid (e.g., phosphoric acid, sulfuric acid)

  • pH meter or pH indicator strips

  • Amber glass bottles

Procedure:

  • For each liter of water sample, add a sufficient amount of acid to lower the pH to a range of 3-4.

  • Verify the pH using a calibrated pH meter or pH strips.

  • Store the preserved sample in an amber glass bottle to protect it from light.

  • Keep the sample refrigerated at approximately 4°C until analysis.

Solid-Phase Extraction (SPE) Cleanup for Water Samples

This is a general procedure for cleaning up water samples prior to HPLC analysis.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized water (acidified to pH 3)

  • Elution solvent (e.g., acetonitrile, ethyl acetate)

  • Vacuum manifold or positive pressure processor

Procedure:

  • Conditioning: Pass 5-10 mL of methanol through the SPE cartridge, followed by 5-10 mL of acidified deionized water. Do not let the cartridge dry out.

  • Loading: Pass the water sample through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with a small volume of acidified deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the retained this compound with a small volume of the appropriate elution solvent. Collect the eluate for analysis.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Visualizations

G This compound Degradation Pathway This compound This compound Hydrolysis Hydrolysis (High pH, High Temp) This compound->Hydrolysis Photolysis Photolysis (UV Light) This compound->Photolysis Microbial_Degradation Microbial Degradation (Soil, Water) This compound->Microbial_Degradation Naphthol 1-Naphthol Hydrolysis->Naphthol Photolysis->Naphthol Other_Products Other Degradation Products Photolysis->Other_Products Microbial_Degradation->Naphthol Microbial_Degradation->Other_Products

Caption: Major degradation pathways for this compound.

Caption: Recommended workflow for this compound sample handling and analysis.

References

Technical Support Center: Optimization of Mobile Phase for Enhanced Carbaryl Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of Carbaryl using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase-related solutions.

Issue IDQuestionPotential Causes Related to Mobile PhaseSuggested Solutions
CS-001 Why am I observing poor resolution between this compound and other components in my sample? - Inappropriate mobile phase polarity. - Incorrect ratio of organic solvent to aqueous phase. - Mobile phase pH is not optimal for this compound's pKa.- Adjust Solvent Strength: Modify the percentage of the organic solvent (e.g., acetonitrile or methanol). An increase in organic solvent concentration generally decreases retention time, while a decrease can improve the separation of closely eluting peaks.[1][2] - Change Organic Solvent: Switch between acetonitrile and methanol. These solvents offer different selectivities and can alter the elution order of compounds.[3] - Modify Mobile Phase pH: If using a buffered mobile phase, adjust the pH. For this compound, a slightly acidic mobile phase (pH 3-5) can improve peak shape and resolution.[4][5]
CS-002 My this compound peak is exhibiting significant tailing. What could be the cause and how can I fix it? - Secondary interactions between this compound and the stationary phase. - Mobile phase pH is unsuitable, leading to silanol interactions. - Incompatible injection solvent with the mobile phase.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[6] - Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block active silanol sites.[6] - Ensure Solvent Miscibility: The injection solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion.
CS-003 The retention time for my this compound peak is too short (eluting too early). How can I increase it? - The mobile phase is too "strong" (i.e., has a high elution strength).- Decrease the Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in the mobile phase. This will increase the retention of the hydrophobic this compound molecule on a reversed-phase column.[1]
CS-004 My this compound peak has a very long retention time, leading to long analysis times. How can I shorten it? - The mobile phase is too "weak" (i.e., has a low elution strength).- Increase the Organic Solvent Percentage: Gradually increase the proportion of acetonitrile or methanol in the mobile phase to decrease the retention time of this compound.[1]
CS-005 I'm observing a drifting baseline during my gradient elution for this compound analysis. What is the likely cause? - Poorly mixed mobile phase components. - Contamination in one of the mobile phase solvents. - The mobile phase components are not fully miscible or have significantly different UV absorbance.- Ensure Proper Mixing and Degassing: Thoroughly mix and degas the mobile phase solvents before use.[7] - Use High-Purity Solvents: Employ HPLC-grade solvents to minimize impurities that can cause baseline drift. - Check Solvent UV Cutoff: Ensure the UV cutoff of your mobile phase components is below your detection wavelength.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A good starting point for this compound separation on a C18 column is a mixture of acetonitrile and water or methanol and water.[1][8] A common initial ratio is 50:50 (v/v), which can then be optimized based on the resulting chromatogram.[4]

Q2: Should I use an isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing only this compound or a few other components with similar retention behavior.[4]

  • Gradient elution , where the mobile phase composition changes during the run, is preferable for complex samples containing compounds with a wide range of polarities. This allows for the efficient elution of all components while maintaining good resolution.[3][5]

Q3: What is the role of adding a buffer or acid to the mobile phase for this compound analysis?

Adding a buffer or an acid (e.g., formic acid or ammonium formate) to the aqueous portion of the mobile phase helps to control the pH.[4] For this compound analysis, maintaining a consistent and slightly acidic pH can improve peak shape by minimizing interactions with the stationary phase and ensure reproducible retention times.[6]

Q4: Can I switch from acetonitrile to methanol in my mobile phase for this compound analysis?

Yes, you can switch between acetonitrile and methanol. However, be aware that this will likely change the selectivity of your separation. Methanol is more polar and has a higher viscosity than acetonitrile. You may need to adjust the solvent ratio to achieve a similar retention time for this compound. It is recommended to re-optimize the method after changing the organic solvent.[3]

Data Presentation: Mobile Phase Composition and Chromatographic Parameters

The following tables summarize quantitative data from various studies on this compound analysis, highlighting the impact of mobile phase composition on key chromatographic parameters.

Table 1: Isocratic Elution Methods for this compound Analysis

Mobile Phase CompositionColumnFlow Rate (mL/min)Retention Time (min)Wavelength (nm)
Acetonitrile/Water (50/50) with 20 mM Ammonium Formate (pH 3.0)Newcrom B, 4.6 x 150 mm, 5 µm1.0Not Specified280
Methanol/Water (55/45)Agilent ZORBAX SB-C18, 4.6 x 150 mm, 3.5 µm1.01.653268
0.15 M SDS-6% (v/v) pentanol-0.01 M NaH2PO4 (pH 3)Kromasil C18, 4.6 x 250 mm, 5 µm1.07.5Ex: 225, Em: 333

Table 2: Gradient Elution Method for this compound Analysis

Time (min)% Acetonitrile% 5 mM Ammonium Acetate (pH 5.0)ColumnFlow Rate (mL/min)Wavelength (nm)Resolution (Carbofuran/Carbaryl)
0 - 2.24060Acclaim RSLC 120 C18, 3.0 x 100 mm, 2.2 µm0.82803.5
4.04555
4.1 - 4.78020
4.8 - 5.04060

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Determination

This protocol is based on a method using a mixed-mode column.[4]

  • Instrumentation: HPLC system with UV detector.

  • Column: Newcrom B, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0.

    • Mix acetonitrile and the ammonium formate buffer in a 50:50 (v/v) ratio.

    • Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection: UV at 280 nm

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Protocol 2: Gradient HPLC Method for Rapid Determination of this compound

This protocol is adapted from a rapid analysis method for carbamates.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Acclaim RSLC 120 C18, 3.0 x 100 mm, 2.2 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (HPLC grade).

    • Mobile Phase B: Prepare a 5 mM ammonium acetate solution and adjust the pH to 5.0 with acetic acid.

    • Filter and degas both mobile phases.

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-2.2 min: 40% A

      • 4.0 min: 45% A

      • 4.1-4.7 min: 80% A

      • 4.8-5.0 min: 40% A

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Detection: UV at 280 nm

  • Sample Preparation: Prepare standards and samples in a suitable solvent, such as methanol or the initial mobile phase composition.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient program.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Setup cluster_eval Chromatographic Evaluation cluster_decision Decision Point cluster_troubleshoot Troubleshooting & Optimization cluster_solutions Corrective Actions start Define Analytical Goal (e.g., quantify this compound in water) select_column Select C18 Column start->select_column initial_mp Prepare Initial Mobile Phase (e.g., 50:50 ACN:Water) select_column->initial_mp run_hplc Run HPLC Analysis initial_mp->run_hplc eval_chrom Evaluate Chromatogram: - Resolution - Peak Shape - Retention Time run_hplc->eval_chrom is_acceptable Acceptable Separation? eval_chrom->is_acceptable poor_res Poor Resolution is_acceptable->poor_res No peak_tail Peak Tailing is_acceptable->peak_tail No bad_rt Unsuitable Retention Time is_acceptable->bad_rt No end_node Final Optimized Method is_acceptable->end_node Yes adjust_ratio Adjust Organic:Aqueous Ratio poor_res->adjust_ratio change_solvent Change Organic Solvent (ACN <-> MeOH) poor_res->change_solvent adjust_ph Adjust pH / Add Buffer poor_res->adjust_ph peak_tail->adjust_ph bad_rt->adjust_ratio adjust_ratio->run_hplc change_solvent->run_hplc adjust_ph->run_hplc Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution problem_node Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions problem_node->cause1 cause2 Incompatible Injection Solvent problem_node->cause2 solution1 Lower Mobile Phase pH (e.g., to pH 3) cause1->solution1 solution2 Add Competing Base (e.g., TEA) cause1->solution2 solution3 Match Injection Solvent to Mobile Phase cause2->solution3

References

Technical Support Center: Overcoming Challenges in the Derivatization of Carbaryl for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Carbaryl using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of this compound. Due to its thermal lability, direct GC analysis of this compound is challenging, making derivatization a critical step to ensure accurate and reproducible results.[1][2] This guide will walk you through common issues and their solutions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the derivatization and subsequent GC analysis of this compound.

Problem 1: Low or No Derivatization Product Peak

Possible Causes & Solutions

CauseRecommended Action
Incomplete Hydrolysis of this compound to 1-Naphthol Ensure complete hydrolysis by optimizing the reaction conditions. For alkaline hydrolysis, a final concentration of 2 mmol L-1 NaOH is often sufficient.[3] Verify the pH of the reaction mixture. The hydrolysis of this compound is pH-dependent, with alkaline conditions favoring the formation of 1-naphthol.[4]
Degradation of Derivatizing Reagent Derivatizing reagents are often sensitive to moisture.[5] Store reagents under anhydrous conditions and use fresh reagents whenever possible. Prepare reagent solutions fresh daily.
Suboptimal Derivatization Reaction Conditions Optimize reaction temperature and time. For instance, when using Trifluoroacetic Acid Anhydride (TFAA), heating at 50°C for 15 minutes is a common starting point. For other reagents, consult the specific protocol. An excess of the derivatizing reagent is generally recommended to drive the reaction to completion.
Matrix Interference Complex sample matrices can interfere with the derivatization reaction.[3] Employ a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds before derivatization.[6]

Problem 2: Peak Tailing for the Derivatized Analyte

Possible Causes & Solutions

CauseRecommended Action
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing for polar derivatives. Use a deactivated inlet liner and a high-quality, inert GC column.[7][8] Regularly perform inlet maintenance, including replacing the liner, O-ring, and septum.[9]
Improper Column Installation Ensure the GC column is installed correctly in both the injector and detector according to the manufacturer's instructions. An improper cut or installation depth can lead to peak distortion.[7][8]
Column Contamination Contamination from previous injections can lead to active sites. Bake out the column at the manufacturer's recommended maximum temperature. If tailing persists, trim a small portion (e.g., 10-20 cm) from the front of the column.[8]
Suboptimal Chromatographic Conditions Optimize the initial oven temperature. A temperature that is too high can cause poor focusing of the analytes on the column, leading to peak tailing.[7]

Problem 3: Presence of Multiple or Unexpected Peaks

Possible Causes & Solutions

CauseRecommended Action
Incomplete Derivatization This can result in a peak for the underivatized analyte or partially derivatized products. Re-optimize the derivatization conditions (reagent concentration, temperature, and time) to ensure the reaction goes to completion.
Thermal Degradation of this compound or its Derivative This compound is thermally labile and can degrade in a hot GC inlet, leading to the appearance of degradation products.[1][10] Consider using a cooler injection technique, such as on-column injection or a programmed temperature vaporizer (PTV) inlet.[1][10][11] Ensure the injector temperature is not excessively high.
Side Reactions The derivatizing reagent may react with other components in the sample matrix, leading to additional peaks. Improve sample cleanup to remove these interfering compounds.
Contamination Contamination from solvents, glassware, or the GC system can introduce extraneous peaks. Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis to identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound is a thermally labile N-methylcarbamate pesticide.[2] Direct injection into a hot GC inlet can cause it to degrade, leading to inaccurate and irreproducible results.[1] Derivatization converts this compound into a more volatile and thermally stable derivative, allowing for reliable analysis by GC.[12][13]

Q2: What are the common derivatization strategies for this compound?

A2: The two main strategies are:

  • Two-step derivatization: This involves the initial hydrolysis of this compound to its phenolic metabolite, 1-naphthol, followed by the derivatization of 1-naphthol.[14][15] Common derivatizing agents for 1-naphthol include Pentafluorobenzyl Bromide (PFBBr) and fluorinated anhydrides like TFAA.[13]

  • Direct derivatization: This involves the direct reaction of this compound with a derivatizing agent. One common method is "flash alkylation" or methylation in the GC inlet using reagents like MethElute™ (trimethylanilinium hydroxide).[2][16] Another approach is acylation with reagents like Trifluoroacetic Acid Anhydride (TFAA).[6]

Q3: How do I choose the right derivatizing reagent?

A3: The choice of reagent depends on several factors, including the detector being used, the complexity of the sample matrix, and the desired sensitivity.

  • For electron capture detection (ECD), halogenated derivatives (e.g., from PFBBr or HFBA) provide excellent sensitivity.[17]

  • For mass spectrometry (MS), derivatives that produce characteristic mass spectra are preferred for confirmation.[2]

  • Flash methylation in the injector is a rapid, single-step method but requires careful optimization of the injector conditions.[2]

Q4: My derivatization reaction is not going to completion. What should I do?

A4: To drive the reaction to completion, you can try the following:

  • Increase the concentration of the derivatizing reagent. A molar excess is typically recommended.

  • Optimize the reaction temperature and time. Gentle heating can often improve the reaction rate.

  • Ensure your sample and solvents are free of moisture, as water can deactivate many derivatizing reagents.[5]

  • Consider using a catalyst if recommended for your specific reagent. For example, trimethylamine can be used as an acid scavenger with fluorinated anhydrides.

Q5: I see a peak for 1-naphthol in my chromatogram even when analyzing a this compound standard. What does this mean?

A5: This indicates either the thermal degradation of this compound in the GC inlet or the hydrolysis of this compound in your standard solution. To troubleshoot this:

  • Lower the injector temperature to minimize thermal breakdown.[1]

  • Use a fresh standard solution, as this compound can hydrolyze over time, especially in non-acidified solutions.

  • Consider using a gentler injection technique like on-column injection.[1]

Quantitative Data Summary

The following tables summarize typical experimental conditions and performance data for different this compound derivatization methods.

Table 1: Comparison of Derivatization Methods for this compound GC Analysis

Derivatization MethodReagent(s)Typical Reaction ConditionsAdvantagesDisadvantages
Hydrolysis followed by Acylation NaOH, TFAAHydrolysis: 2 mmol L-1 NaOH; Derivatization: 50°C for 15 min[3]Well-established method, good for ECD and MS detection.Two-step process, requires careful control of hydrolysis.
Flash Methylation MethElute™In-injector at 250°C[2]Rapid, single-step derivatization.Requires optimization of injector parameters, potential for matrix effects.
Hydrolysis followed by Alkylation NaOH, PFBBrVaries, often requires a catalyst and heating.Produces highly electron-capturing derivatives, excellent for ECD.Can be a more complex and time-consuming reaction.

Table 2: GC-MS Performance Data for Derivatized this compound

DerivativeLinearity (R²)Limit of Detection (LOD)Recovery (%)Reference
Methylated this compound0.9964Not specified82.4[2]
Trifluoroacetyl derivative>0.990.015-0.151 ng/mL81-107[6]

Experimental Protocols

Protocol 1: Derivatization of this compound via Hydrolysis and Acylation with TFAA

  • Hydrolysis: To your sample extract (dried and reconstituted in a suitable solvent), add a solution of sodium hydroxide to a final concentration of 2 mmol L-1.[3] Vortex briefly and allow the reaction to proceed at room temperature. The time required for complete hydrolysis should be optimized, but 10 minutes is a reasonable starting point.[3]

  • Neutralization and Extraction: Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) and extract the resulting 1-naphthol into an organic solvent like hexane or toluene.

  • Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 0.5 mL of benzene (or another suitable solvent) and 10 µL of Trifluoroacetic Anhydride (TFAA). For improved reaction efficiency, 0.1 mL of 0.05M trimethylamine in benzene can be added as an acid scavenger.

  • Reaction: Cap the vial tightly and heat at 50°C for 15 minutes.

  • Sample Cleanup: After cooling, add 1 mL of 5% aqueous ammonia solution, shake for 5 minutes, and allow the layers to separate.

  • Analysis: Inject an aliquot of the upper organic layer into the GC-MS.

Protocol 2: Flash Methylation of this compound in the GC Inlet

  • Sample Preparation: Dry the sample extract and reconstitute it in a 50:50 mixture of MethElute™ and methanol.[2]

  • GC Conditions:

    • Injector: Split/Splitless or PTV

    • Injector Temperature: 250°C[2]

    • Liner: Use a liner packed with a small amount of deactivated glass wool.[2]

  • Injection: Inject an aliquot of the prepared sample into the hot inlet. The derivatization reaction occurs "on-line" in the injector.

  • Analysis: The methylated this compound derivative is then separated on the GC column and detected.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Hydrolysis Hydrolysis to 1-Naphthol (Optional) Cleanup->Hydrolysis Derivatization Reaction with Derivatizing Agent Cleanup->Derivatization Direct Derivatization Hydrolysis->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS, ECD) Separation->Detection Data_Processing Data Processing Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the GC analysis of this compound following derivatization.

troubleshooting_tree Start Problem with this compound GC Analysis No_Peak No/Low Product Peak Start->No_Peak Tailing_Peak Peak Tailing Start->Tailing_Peak Extra_Peaks Multiple/Unexpected Peaks Start->Extra_Peaks Incomplete_Rxn Incomplete Reaction? No_Peak->Incomplete_Rxn Check Derivatization Active_Sites Active Sites? Tailing_Peak->Active_Sites Check System Degradation Thermal Degradation? Extra_Peaks->Degradation Check for Degradation Optimize_Cond Optimize Conditions: - Reagent Conc. - Temp/Time - Check Reagent Quality Incomplete_Rxn->Optimize_Cond Yes Check_Hydrolysis Hydrolysis Step Issue? Incomplete_Rxn->Check_Hydrolysis No Optimize_Hydrolysis Optimize Hydrolysis: - pH - Time Check_Hydrolysis->Optimize_Hydrolysis Yes Matrix_Effects Improve Sample Cleanup Check_Hydrolysis->Matrix_Effects No Deactivate Use Deactivated Liner Trim/Replace Column Active_Sites->Deactivate Yes Check_Install Improper Installation? Active_Sites->Check_Install No Reinstall Reinstall Column Correctly Check_Install->Reinstall Yes Optimize_GC Optimize GC Method: - Initial Temperature Check_Install->Optimize_GC No Lower_Temp Lower Injector Temp Use Cool On-Column Injection Degradation->Lower_Temp Yes Incomplete_Deriv Incomplete Derivatization? Degradation->Incomplete_Deriv No Optimize_Rxn Optimize Derivatization Conditions Incomplete_Deriv->Optimize_Rxn Yes Contamination Check for Contamination (Solvents, Glassware) Incomplete_Deriv->Contamination No

Caption: A decision tree for troubleshooting common issues in this compound GC analysis.

References

minimizing interference from 1-naphthol in Carbaryl quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference from 1-naphthol during the quantification of Carbaryl.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Question: I am observing co-elution or overlapping peaks of this compound and 1-naphthol in my HPLC analysis. How can I improve their separation?

Answer:

Overlapping peaks in HPLC are a common challenge when analyzing this compound and its primary metabolite, 1-naphthol, due to their structural similarities. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase:

    • Micellar Liquid Chromatography (MLC): Employing a micellar mobile phase can significantly improve the resolution between this compound and 1-naphthol. A mobile phase consisting of 0.15 M sodium dodecyl sulfate (SDS) and 6% (v/v) pentanol buffered at pH 3 has been shown to effectively separate these compounds on a C18 column.[1][2]

    • Gradient Elution: If using a traditional reversed-phase method, a gradient elution program can be developed. For instance, a linear gradient of 40% to 60% acetonitrile in water over 20 minutes has been successfully used to separate this compound and 1-naphthol in fruit juice samples.[3][4]

  • Adjust the Stationary Phase:

    • While a standard C18 column is often used, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column, which may offer different retention characteristics for the two analytes.

  • Method Validation:

    • Ensure your analytical method is properly validated for specificity to confirm that the peaks of interest are not interfered with by matrix components.

Below is a table summarizing a validated HPLC method for this compound and 1-naphthol separation:

ParameterValueReference
Column C18 (250 mm x 4.6 mm)[1][2]
Mobile Phase 0.15 M SDS, 6% (v/v) Pentanol, 0.01 M NaH2PO4, pH 3[1][2]
Detection Fluorescence (Ex/Em: 225/333 nm)[1][2]
Retention Time (this compound) 7.5 min[1][2]
Retention Time (1-Naphthol) 12.5 min[1][2]

Question: My sample matrix is complex, leading to significant background noise and interference. How can I clean up my sample before analysis?

Answer:

Effective sample preparation is crucial for minimizing matrix effects and interference. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.

  • SPE with C18 Cartridges: C18 cartridges are effective for extracting both this compound and 1-naphthol from aqueous samples like fruit juices and water.[3][4] The general workflow involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a suitable organic solvent.

  • Magnetic Solid-Phase Extraction (MSPE): For a more rapid and efficient cleanup, novel materials like magnetic covalent organic frameworks (COFs) can be used. For example, COF(TpPa-NH2)@Fe3O4 nanoparticles have been shown to selectively extract this compound from food samples through π–π stacking and hydrophobic interactions.[5]

Here is a comparison of recovery data for different sample preparation methods:

MethodAnalyteMatrixRecovery (%)Reference
C18 SPE This compoundFruit Juice93.5 - 98.0[3][4]
C18 SPE 1-NaphtholFruit Juice90.7 - 96.0[3][4]
Anionic Surfactant Micelle-Mediated Extraction This compoundWater90.7 - 98.6[6][7]
Anionic Surfactant Micelle-Mediated Extraction 1-NaphtholWater90.7 - 98.6[6][7]
Magnetic COF SPE This compoundFood Samples96.0 - 107.4[5]

Question: I am using a spectrophotometric method, and the presence of 1-naphthol is causing inaccurate this compound measurements. What can I do?

Answer:

Spectrophotometric methods often rely on the hydrolysis of this compound to 1-naphthol, which is then derivatized for colorimetric detection.[7] The inherent presence of 1-naphthol in the sample will therefore lead to an overestimation of the this compound concentration.

  • Flow Injection Analysis (FIA) with Chemiluminescence Detection: This method can be adapted to quantify both this compound and 1-naphthol. The analysis is based on the inhibitory effect of 1-naphthol on the luminol chemiluminescence reaction.[8]

    • Inject the sample directly to measure the 1-naphthol concentration.

    • In a separate injection, pass the sample through an online hydrolysis coil (e.g., with NaOH) to convert this compound to 1-naphthol. This will give a total concentration of native and converted 1-naphthol.

    • The this compound concentration can then be calculated by subtracting the initial 1-naphthol concentration from the total.[8]

  • Capillary Zone Electrophoresis (CZE): Similar to FIA, CZE can be used to quantify this compound indirectly after alkaline hydrolysis to 1-naphthol. The high separation efficiency of CZE can effectively resolve 1-naphthol from other matrix components.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in the presence of 1-naphthol?

A1: The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Fluorescence Detection (FD).[1][2][3][4] FD is particularly sensitive for these compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , which often requires a derivatization step to make the analytes more volatile and thermally stable.[10][11]

  • Spectrophotometry , though it is more susceptible to interference from 1-naphthol and typically requires procedural modifications to differentiate the two compounds.[7]

Q2: Can I use Gas Chromatography (GC) without derivatization for this compound analysis?

A2: Direct GC analysis of this compound is challenging due to its thermal lability; it can degrade in the hot injection port. Derivatization is highly recommended to improve its thermal stability and chromatographic behavior.[12] Reagents like heptafluorobutyric anhydride (HFBA) or 9-xanthydrol can be used for derivatization.[10][13]

Q3: What is derivatization and how does it help in this compound analysis?

A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method. In the context of this compound analysis by GC-MS, derivatization converts the thermally unstable carbamate into a more volatile and stable derivative.[12] This not only prevents degradation but can also improve the sensitivity and selectivity of the analysis.

Q4: Are there any methods that can selectively extract this compound and leave 1-naphthol behind?

A4: While most extraction methods like C18 SPE will co-extract both compounds, the use of specialized sorbents in MSPE, such as magnetic covalent organic frameworks (COFs), has shown high selectivity for this compound.[5] The extraction efficiency of these materials for other similar compounds was found to be significantly lower, suggesting a degree of selective extraction is possible.

Experimental Protocols

Detailed Methodology for HPLC with Fluorescence Detection

This protocol is based on the micellar liquid chromatography method for the simultaneous determination of this compound and 1-naphthol.[1][2]

  • Sample Preparation (Water Sample):

    • Filter the water sample through a 0.45 µm membrane filter.

    • If pre-concentration is needed, an anionic surfactant micelle-mediated extraction can be performed.[6]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a fluorescence detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 0.15 M Sodium Dodecyl Sulfate (SDS) - 6% (v/v) Pentanol - 0.01 M NaH2PO4, buffered to pH 3.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector Settings: Excitation wavelength: 225 nm, Emission wavelength: 333 nm.

  • Calibration:

    • Prepare a series of standard solutions containing both this compound and 1-naphthol in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify this compound and 1-naphthol based on their retention times and the calibration curves.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filter 0.45 µm Filtration Sample->Filter SPE Solid-Phase Extraction (Optional) Filter->SPE HPLC HPLC System SPE->HPLC Inject Sample Column C18 Column HPLC->Column Detector Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound and 1-naphthol.

Derivatization_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Derivatization Derivatization (e.g., with HFBA) Sample->Derivatization GCMS GC-MS System Derivatization->GCMS Inject Derivatized Sample GC Gas Chromatograph GCMS->GC MS Mass Spectrometer GC->MS MassSpectrum Mass Spectrum MS->MassSpectrum Ion Signal Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound via derivatization.

FIA_Chemiluminescence_Logic cluster_path1 Pathway 1: Direct Measurement cluster_path2 Pathway 2: Measurement with Hydrolysis Sample1 Sample Injection Detector1 Chemiluminescence Detector Sample1->Detector1 Result1 Measure [1-Naphthol] Detector1->Result1 Calculation Calculate [this compound] = [Total 1-Naphthol] - [1-Naphthol] Result1->Calculation Sample2 Sample Injection Hydrolysis Online Hydrolysis (NaOH) Sample2->Hydrolysis Detector2 Chemiluminescence Detector Hydrolysis->Detector2 Result2 Measure [Total 1-Naphthol] Detector2->Result2 Result2->Calculation

Caption: Logical diagram for indirect this compound quantification using FIA.

References

Technical Support Center: Process Improvements for the Photolytic Degradation of Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance process improvements for the photolytic degradation of Carbaryl.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the photolytic degradation of this compound.

Q1: Why is my this compound degradation rate unexpectedly low?

A1: Several factors can contribute to low degradation efficiency. Consider the following:

  • Incorrect pH: The pH of the solution is a critical factor. This compound is more stable in acidic water (pH 5) and degrades much faster under alkaline conditions (pH 9).[1][2] For UV/chlorine processes, effective decomposition occurs below pH 7.0.[3]

  • Presence of Scavengers: Natural Organic Matter (NOM) and alkalinity (bicarbonates/carbonates) in the water can scavenge reactive oxygen species like hydroxyl radicals (HO•), reducing the degradation efficiency.[3]

  • Inadequate Light Source: Ensure your UV lamp has the correct wavelength and intensity for the chosen photocatalyst or process. For instance, ZnO nanorods show the best performance under UV light compared to solar or visible light.[4][5] The light source must be able to induce the formation of reactive species.

  • Catalyst Issues: If using a photocatalyst like ZnO or TiO₂, ensure it is properly dispersed in the solution and that the concentration is optimal. Both low and excessively high catalyst concentrations can hinder the reaction rate.

  • Optical Filtering: High concentrations of the sample or the presence of substances like humic acids can act as an optical filter, preventing UV light from reaching the catalyst or this compound molecules, thus slowing the reaction rate.[6]

Q2: I'm seeing inconsistent results between experimental runs. What could be the cause?

A2: Inconsistency often stems from poor control over experimental parameters.

  • Temperature Fluctuations: Photoreactors can heat up during operation, which may affect reaction kinetics.[7] Monitor and control the temperature of your reaction vessel.

  • pH Drift: The degradation process can sometimes alter the pH of the solution. Buffer the solution or monitor and adjust the pH throughout the experiment.

  • Sample Matrix Variability: If using real-world water samples (e.g., river water), the concentration of interfering substances like NOM can vary seasonally and spatially, affecting indirect photolysis pathways.[7]

Q3: What are the primary degradation products I should be looking for?

A3: The degradation of this compound proceeds through several intermediates. The primary mechanism involves the cleavage of the ester linkage.

  • 1-Naphthol: This is the primary hydrolysis and initial degradation product.[2][8]

  • Naphthoquinones: Following the initial cleavage, oxidation reactions lead to the formation of intermediates like 1,2-naphthoquinone and 1,4-naphthoquinone.[9][10][11]

  • Hydroxylated Derivatives: Reactions with hydroxyl radicals can lead to the formation of 4-hydroxythis compound and 5-hydroxythis compound.[2]

Q4: How do I choose the right analytical method for quantifying this compound?

A4: The choice depends on the required sensitivity and the complexity of your sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a conventional and robust method. Coupled with UV detection, it is widely used, though it may require a sample pre-concentration step like Solid-Phase Extraction (SPE) to achieve low detection limits.[12] Using a fluorescence detector after post-column derivatization offers high sensitivity.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for identifying and quantifying this compound and its degradation products at very low levels (ng/L or ppt).[14][15] It is often the preferred method for complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of this compound before analysis.[13]

Data Presentation: Performance and Analytical Parameters

The following tables summarize key quantitative data for this compound degradation and analysis.

Table 1: Comparison of Process Improvement Strategies for this compound Degradation

Degradation Method Catalyst/Oxidant Optimal pH Key Findings Degradation Efficiency/Rate Citation(s)
Photolytic Ozonation Ozone (O₃) + UV 9 Rate increases with higher ozone dosage. Apparent pseudo-first-order rate constant: 0.0209 min⁻¹ [1]
UV/Chlorine NaOCl + UV < 7.0 Significantly enhanced degradation compared to UV alone. Complete removal at higher UV dosages. [3]
ZnO Photocatalysis ZnO Nanorods (ZnO-R) 6.0 ZnO-R is more efficient than commercial ZnO (ZnO-C). 98.2% removal (ZnO-R) vs. 87.3% (ZnO-C) for a 1 mg/L solution. [4][5]
TiO₂ Photocatalysis TiO₂ Not Specified Smaller TiO₂ particles lead to significantly faster degradation. 99% removal within 20 min using smaller particles. [16]

| Hydrolysis | (Base-catalyzed) | 9 | Stable in acidic water (pH 5), degrades rapidly in alkaline water. | Half-life of 3.2 hours at pH 9 vs. 12.1 days at pH 7. |[2] |

Table 2: Analytical Methods for this compound Quantification

Analytical Method Technique Details Limit of Detection (LOD) / Limit of Quantitation (LOQ) Citation(s)
HPLC with UV Detection On-line Solid-Phase Extraction (SPE) Linearity observed from 0.5 to 100 µg/L. [12]
HPLC with Fluorescence Post-column derivatization LOD: 2.0 µg/L; LOQ: 0.1 µg/L. [13]
LC-MS/MS Solid-Phase Extraction (SPE) Proposed LOQ: 30 ppt (0.03 µg/L). [15]
GC-MS Semivolatile Organic Compounds Method Method dependent, typically in the low µg/L range. [17]

| Immunoassay | Surface Plasmon Resonance | LOD: 1.38 µg/L. |[17] |

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound using ZnO Nanorods

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mg/L) in a suitable solvent like methanol. From this, prepare a working aqueous solution of the desired initial concentration (e.g., 5 mg/L) by diluting with deionized water.

  • Reactor Setup: Place a known volume of the this compound working solution (e.g., 50 mL) into a quartz batch reactor.

  • pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 6.0) using dilute HCl or NaOH.

  • Catalyst Addition: Add the photocatalyst (e.g., 0.05 g of ZnO nanorods) to the solution.[4]

  • Equilibration: Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached between the catalyst surface and this compound.

  • Initiation of Photoreaction: Turn on the UV light source (e.g., a mercury lamp). Begin timing the experiment. Continue stirring to keep the catalyst suspended.

  • Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots (e.g., 1 mL) from the reactor.

  • Reaction Quenching & Sample Preparation: Immediately filter the sample through a 0.45 µm syringe filter to remove the catalyst particles and stop the reaction. The filtrate is now ready for analysis.

  • Analysis: Analyze the concentration of remaining this compound in the filtered samples using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Sample Preparation and Analysis by LC-MS/MS

  • Solid-Phase Extraction (SPE): This step is used to clean up the sample and concentrate the analyte.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.[15]

    • Load a known volume of the aqueous sample onto the cartridge.

    • Wash the cartridge with a methanol/water solution (e.g., 25% methanol) to remove interferences.[15]

    • Elute the this compound from the cartridge using a higher concentration of methanol (e.g., 75% methanol).[15]

    • Adjust the final volume of the eluate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18). Use a suitable mobile phase gradient (e.g., a mixture of ammonium formate in water and ammonium formate in methanol) to separate this compound from other compounds.[14]

    • Mass Spectrometric Detection: Introduce the HPLC eluant into the mass spectrometer. Use Multiple Reaction Monitoring (MRM) mode for quantification, which provides high selectivity and sensitivity.[14][15]

    • Quantification: Generate a standard curve by injecting known concentrations of this compound standards. Determine the concentration in the samples by comparing their peak areas to the standard curve.[15]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Aqueous Solution B Adjust Solution pH A->B C Add Photocatalyst (e.g., ZnO) B->C D Equilibrate in Dark (Stirring) C->D E Initiate UV Irradiation D->E F Collect Samples at Intervals E->F G Filter Sample to Remove Catalyst F->G H Analyze via HPLC or LC-MS/MS G->H I Process & Interpret Data H->I

Caption: Experimental workflow for a typical photocatalytic degradation of this compound.

Degradation_Pathway This compound This compound Napthoxyl Napthoxyl Radical This compound->Napthoxyl Homolytic Cleavage Naphthol 1-Naphthol This compound->Naphthol Hydrolysis Radicals Reactive Species (e.g., HO•, O₂⁻•) Radicals->this compound Oxidation Naphthoquinones Naphthoquinone Derivatives Napthoxyl->Naphthoquinones Oxidation Naphthol->Naphthoquinones Further Oxidation Mineralization Mineralization (CO₂, H₂O, etc.) Naphthoquinones->Mineralization Ring Cleavage

Caption: Proposed photolytic degradation pathway of this compound.

Troubleshooting_Logic Start Problem: Low Degradation Efficiency Check_pH Is pH optimal? (e.g., > 7 for hydrolysis) Start->Check_pH Check_Light Is light source correct & intense enough? Check_Inhibitors Are inhibitors present? (e.g., NOM, alkalinity) Check_Catalyst Is catalyst concentration & dispersion correct? Action_pH Action: Adjust pH of solution Check_pH->Action_pH No Check_pH->Check_Light Yes Action_Light Action: Verify lamp spectrum & intensity Check_Light->Action_Light No Check_Light->Check_Inhibitors Yes Action_Inhibitors Action: Purify water or increase oxidant/catalyst dose Check_Inhibitors->Action_Inhibitors Yes Check_Inhibitors->Check_Catalyst No Action_Catalyst Action: Optimize catalyst loading & ensure mixing Check_Catalyst->Action_Catalyst No

Caption: Troubleshooting logic for low this compound degradation efficiency.

References

Technical Support Center: Refining Experimental Conditions for Carbaryl's Sublethal Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to study the sublethal effects of the insecticide Carbaryl.

Frequently Asked questions (FAQs)

Q1: How do I determine the appropriate sublethal concentration of this compound for my experiments?

A1: Determining the correct sublethal concentration is critical for observing effects without causing acute mortality. The process involves several steps:

  • Literature Review: Begin by reviewing existing literature for the 96-hour LC50 (lethal concentration for 50% of the population) values of this compound for your test organism or a closely related species. LC50 values can vary significantly between species.[1][2] For example, the 96-hour LC50 for fish can range from 0.25 mg/L for Atlantic salmon to 20 mg/L for the black bullhead.[1] Freshwater invertebrates are generally more sensitive.[2]

  • Range-Finding Test: Conduct a preliminary range-finding experiment. Expose small groups of your test organism to a wide range of this compound concentrations (e.g., spanning several orders of magnitude below the reported LC50) for the planned duration of your main experiment.

  • Select Sublethal Concentrations: Based on the range-finding results, select concentrations that do not cause significant mortality but are high enough to elicit a measurable sublethal response. A common practice is to use concentrations that are a fraction of the LC50, such as 1/10th or 1/100th. For long-term studies, even lower concentrations may be necessary. For instance, studies on zebrafish embryos have used concentrations as low as 0.01 mg/L to observe long-lasting behavioral effects.[3]

Table 1: Reported LC50 Values for this compound in Various Aquatic Species

SpeciesLC50 ValueExposure DurationReference
Atlantic salmon (Salmo salar)0.25 mg/L96 hours[1]
Black bullhead (Ameiurus melas)20 mg/L96 hours[1]
Daphnia magna (water flea)6 µg/L48 hours[1]
Spotted snakehead (Channa punctata)15.83 µg/L48 hours[2]
Striped bass (Morone saxatilus)2300 µg/L96 hours[2]
Mysid shrimp (Mysidopsis bahia)5.7 µg/LAcute[4]

Q2: What are the most common sublethal endpoints to assess this compound exposure?

A2: this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), but it can also induce other sublethal effects.[2][5] Common endpoints to investigate include:

  • Neurotoxicity: Measurement of AChE activity in brain and muscle tissue is a primary indicator of carbamate pesticide exposure.[6][7][8]

  • Oxidative Stress: Assess markers of oxidative damage and the response of antioxidant enzymes. This can include measuring levels of reactive oxygen species (ROS), malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[9][10][11]

  • Behavioral Changes: Changes in locomotion, swimming performance, feeding behavior, and social interaction are sensitive indicators of sublethal neurotoxicity.[3][6][12][13] For example, zebrafish larvae exposed to environmentally relevant concentrations of this compound showed hypoactivity.[12]

  • Gene Expression: Analyze the expression of genes related to neurotoxicity, oxidative stress, and endocrine disruption.

  • Reproductive and Developmental Effects: Assess impacts on fertility, egg production, hatching success, and larval development.[1][14][15]

Q3: How can I minimize variability in my behavioral studies with fish?

A3: Behavioral studies are inherently prone to variability. To minimize this and enhance the statistical power of your experiments:

  • Acclimation: Allow fish to acclimate to the testing environment for a sufficient period before starting the experiment to reduce stress from handling and novel surroundings.

  • Consistent Conditions: Maintain consistent environmental conditions such as temperature, lighting, and water quality throughout the experiment.

  • Baseline Behavior: Document the normal baseline behavior of your organisms under control conditions before exposure to this compound.[16]

  • Automated Tracking: Utilize automated video tracking systems to quantify behavior objectively and reduce observer bias.[16]

  • Sufficient Sample Size: Use a large enough sample size to account for individual variation in behavior.

  • Appropriate Controls: Include both a negative control (no treatment) and a solvent control if a solvent is used to dissolve the this compound.

Troubleshooting Guides

Problem 1: Inconsistent Acetylcholinesterase (AChE) Inhibition Results

Potential Cause Troubleshooting Steps
Sample Degradation Process tissue samples for AChE activity immediately after collection or flash-freeze them in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Reagent Instability Prepare fresh substrate and reagent solutions for each assay. Protect reagents from light, especially those used in colorimetric or fluorometric assays.[17]
Incorrect Buffer pH Ensure the pH of your assay buffer is optimal for AChE activity (typically around pH 7.4-8.0).[18] this compound's stability is also pH-dependent; it degrades faster in alkaline conditions.[2]
Timing of Measurement AChE inhibition by carbamates can be reversible.[5][7][19] Standardize the time between sample collection and measurement to ensure comparability across samples.

Problem 2: High Variability in Oxidative Stress Markers

Potential Cause Troubleshooting Steps
Sample Handling Oxidative stress markers are sensitive to handling. Minimize air exposure and process samples quickly on ice to prevent artificial oxidation.
Assay Specificity Some assays for reactive oxygen species (ROS) can be non-specific. Use multiple assays to confirm results and consider including scavengers as controls to verify the specificity of your measurements.[20]
Biological Variation The antioxidant response can vary with the age, sex, and nutritional status of the organism. Ensure your experimental groups are homogenous.
Temporal Dynamics The induction of different antioxidant enzymes can occur at different times following exposure.[10] Conduct a time-course experiment to identify the optimal time point for measuring specific markers.

Problem 3: No Observable Behavioral Changes at Expected Sublethal Concentrations

Potential Cause Troubleshooting Steps
Concentration Too Low The chosen sublethal concentration may be below the threshold for eliciting a behavioral response in your specific model organism and experimental setup. Re-evaluate your concentration based on a more sensitive range-finding study.
Insensitive Behavioral Endpoint The specific behavior being measured may not be sensitive to this compound at the tested concentrations. Consider evaluating a broader range of behaviors, such as startle response, social interaction, or feeding rate.[3][12]
Rapid Recovery The behavioral effects of this compound may be transient due to its reversible inhibition of AChE.[6] Consider continuous exposure or conduct behavioral assessments at multiple time points during and after exposure.
Acclimation Period Too Long A very long acclimation period might lead to the organism habituating to the test environment, potentially masking subtle behavioral changes. Optimize the acclimation duration.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Adapted from Ellman's method)

This protocol outlines a colorimetric method for determining AChE activity in tissue homogenates.

  • Tissue Preparation:

    • Homogenize a known weight of brain or muscle tissue in cold phosphate-buffered saline (PBS) (pH 7.4).

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant for the enzyme assay. Determine the total protein concentration of the supernatant.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Tissue supernatant (diluted to an appropriate protein concentration).

      • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Incubate the plate at room temperature for a specified time.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Immediately measure the change in absorbance at 405 nm over time using a plate reader.[17]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Normalize the AChE activity to the total protein concentration in each sample.

    • Express the results as a percentage of the activity in the control group.

Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol describes a general method for measuring ROS production in cells or tissue homogenates using a fluorescent probe.

  • Sample Preparation:

    • Prepare a single-cell suspension or tissue homogenate in a suitable buffer.

  • Probe Loading:

    • Incubate the samples with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) in the dark. DCFH-DA is cell-permeable and non-fluorescent until it is oxidized by ROS within the cells.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Quantify the relative fluorescence units (RFU) for each sample.

    • Normalize the ROS levels to the cell number or protein concentration.

    • Compare the fluorescence intensity of the treated groups to the control group.

Signaling Pathways and Workflows

G cluster_0 Experimental Workflow for Sublethal this compound Studies cluster_1 Endpoint Categories A 1. Determine LC50 & Select Sublethal Doses B 2. Organism Exposure (e.g., Aquatic Species) A->B C 3. Endpoint Assessment B->C D Behavioral Assays (Locomotion, Feeding) C->D E Biochemical Assays (AChE, Oxidative Stress) C->E F Molecular Analysis (Gene Expression) C->F

Caption: A generalized experimental workflow for investigating the sublethal effects of this compound.

G cluster_pathway This compound's Neurotoxic Mode of Action cluster_synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to Synapse Synaptic Cleft Stimulation Continuous Nerve Stimulation Postsynaptic->Stimulation

Caption: The signaling pathway illustrating this compound's inhibition of acetylcholinesterase.

G cluster_troubleshooting Troubleshooting Inconsistent AChE Results Start Inconsistent AChE Results Check_Storage Are samples properly stored (-80°C, no freeze-thaw)? Start->Check_Storage Check_Reagents Are reagents fresh and protected from light? Check_Storage->Check_Reagents Yes Solution1 Improve sample handling and storage protocol. Check_Storage->Solution1 No Check_pH Is the buffer pH correct? Check_Reagents->Check_pH Yes Solution2 Prepare fresh reagents for each experiment. Check_Reagents->Solution2 No Solution3 Verify and adjust buffer pH. Check_pH->Solution3 No

References

Carbaryl Bioassay Troubleshooting and Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor reproducibility in Carbaryl bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays in a question-and-answer format, offering specific solutions to enhance reproducibility.

Q1: We are observing high variability in our LC50/EC50 values between replicate experiments. What are the potential causes?

High variability in endpoint values is a common challenge in bioassays and can stem from several factors throughout the experimental workflow.[1][2] Key areas to investigate include:

  • Inconsistent Test Organism Health and Handling: The physiological state of your test organisms is paramount. Ensure that all organisms are of a consistent age, developmental stage, and nutritional status.[3] Stressed or unhealthy organisms will exhibit variable responses to the toxicant. Handle organisms gently and minimize stress during transfer and exposure.

  • Subtle Variations in Experimental Conditions: Minor fluctuations in environmental parameters can significantly impact results. Maintain and monitor temperature, pH, light intensity, and photoperiod with tight tolerances.

  • Inaccurate or Inconsistent Dosing: Errors in preparing serial dilutions or inconsistent application of this compound can lead to significant variability. Ensure thorough mixing of stock solutions and precise application to the test system.

  • Operator Variability: Differences in technique between laboratory personnel can introduce variability. Standardize all procedures and ensure all users are trained on the same protocol.

Q2: Our control group is showing significant mortality (>10%). What should we do?

Control mortality exceeding 10-20% invalidates the results of a bioassay, as it indicates an underlying issue with the experimental setup or organism health.[3][4] Do not proceed with data analysis. Instead, investigate the following:

  • Contaminated Equipment or Reagents: Thoroughly clean all glassware and equipment. Use high-purity water and analytical grade reagents to prepare all solutions. Consider if there might be residual insecticide on the glassware from previous experiments.[2]

  • Unhealthy Test Organisms: Before starting the assay, observe the baseline health and mortality of your organisms in a holding environment. If mortality is high in the source population, do not proceed with the experiment.

  • Stressful Handling and Acclimation: Ensure organisms are properly acclimated to the test conditions before the start of the bioassay. Minimize handling stress during transfers.

  • Solvent Toxicity: If using a solvent to dissolve this compound, ensure the final concentration in your control and treatment groups is non-toxic to the test organism. Run a solvent-only control to verify.

Q3: The dose-response curve from our this compound bioassay is non-monotonic (i.e., not a classic sigmoidal shape). What could be the cause?

A non-monotonic dose-response curve can be perplexing. Potential reasons include:

  • Complex Biological Interactions: At certain concentrations, this compound or its metabolites might induce physiological responses that counteract the primary toxic effect.

  • Experimental Artifacts: Issues such as precipitation of this compound at higher concentrations, or hormesis (a stimulatory effect at low doses), can lead to unexpected curve shapes.

  • Data Recording or Analysis Errors: Double-check all data entry and the statistical model used for curve fitting.

Q4: How critical is pH in our aqueous this compound bioassays?

The pH of the test solution is a critical factor influencing this compound's stability and bioavailability. This compound is more stable in acidic conditions and degrades more rapidly under alkaline conditions.[5] This degradation can lead to a decrease in the effective concentration of the active compound over the course of the bioassay, resulting in an underestimation of toxicity. It is crucial to measure and maintain a stable pH throughout the experiment.

Q5: Can temperature fluctuations affect our this compound bioassay results?

Yes, temperature can significantly influence the outcome of this compound bioassays. Temperature affects the metabolic rate of the test organisms, which can alter the uptake, detoxification, and overall sensitivity to this compound.[6] Higher temperatures can sometimes increase the toxicity of insecticides.[6] Therefore, maintaining a constant and controlled temperature is essential for reproducible results.

Data on Factors Affecting this compound Bioassay Reproducibility

The following tables summarize quantitative data on how key experimental parameters can influence the results of this compound bioassays.

Table 1: Effect of Exposure Duration on the Acute Toxicity (LC50) of this compound to Aquatic Invertebrates

Test OrganismExposure DurationLC50 (µg/L)95% Confidence IntervalReference
Daphnia pulex24 hours50.1-Hassoon & Salman 2016[7]
Daphnia pulex48 hours33.1-Hassoon & Salman 2016[7]
Daphnia pulex72 hours26.4-Hassoon & Salman 2016[7]
Cinygma sp.15 minutes848-Request PDF[8]
Cinygma sp.30 minutes220-Request PDF[8]
Cinygma sp.60 minutes165-Request PDF[8]
Calineuria californica60 minutes1,139-Request PDF[8]

Table 2: Influence of pH on this compound Stability (Half-life)

pHHalf-lifeReference
51600 daysNPIC[9]
712.1 daysNPIC[9]
93.2 hoursNPIC[9]

Table 3: General Guidance on Acceptable Coefficient of Variation (CV) in Toxicity Studies

ParameterAcceptable CV (%)Reference
General Bioassay< 20%Quantics Biostatistics[10]
Repeatability Studies< 15%Request PDF[11]

Experimental Protocols

This section provides detailed methodologies for common this compound bioassays.

Protocol 1: Standard WHO Tube Test for Insect Susceptibility

This protocol is adapted from the World Health Organization's standard operating procedure for insecticide susceptibility testing in adult mosquitoes and can be used for other susceptible insects.[12][13][14]

1. Materials:

  • WHO tube test kit (exposure tubes, holding tubes, slide units)

  • Insecticide-impregnated papers with a known concentration of this compound

  • Control papers (impregnated with the solvent used for the insecticide papers)

  • Healthy, non-blood-fed female insects (3-5 days old)

  • Aspirator

  • 10% sugar solution

  • Timer

  • Incubator set to 27°C ± 2°C and 75% ± 10% relative humidity

2. Procedure:

  • Preparation: Label the exposure and control tubes clearly. Line the holding tubes with clean, untreated paper.

  • Insect Collection: Using an aspirator, carefully transfer 20-25 insects into each holding tube.

  • Pre-exposure: Allow the insects to acclimate in the holding tubes for 1 hour.

  • Exposure: Transfer the insects from the holding tubes to the exposure tubes containing the this compound-impregnated paper. For the control group, use tubes with control papers. The standard exposure time is 60 minutes.

  • Post-exposure: After the exposure period, transfer the insects back to the holding tubes. Provide access to a 10% sugar solution on a cotton pad.

  • Mortality Reading: Hold the tubes in the incubator for 24 hours. After 24 hours, record the number of dead and alive insects. An insect is considered dead if it is immobile or unable to stand or fly in a coordinated manner.

  • Data Analysis: Calculate the percentage mortality for each replicate. If control mortality is between 5% and 20%, correct the treatment mortality using Abbott's formula. If control mortality is greater than 20%, the test is invalid and should be repeated.

Protocol 2: Aquatic Invertebrate Acute Toxicity Test (Static)

This protocol is a generalized procedure for determining the acute toxicity of this compound to aquatic invertebrates like Daphnia magna.

1. Materials:

  • Glass beakers or test chambers

  • Test water (e.g., reconstituted hard water)

  • This compound stock solution

  • Healthy, juvenile aquatic invertebrates of a known age

  • Pipettes and volumetric flasks for serial dilutions

  • Incubator or water bath for temperature control

  • pH meter

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).[15][16][17]

  • Test Solution Preparation: Perform serial dilutions of the stock solution with the test water to achieve the desired exposure concentrations. Also, prepare a control (test water only) and a solvent control (test water with the highest concentration of solvent used in the treatments).

  • Test Chamber Setup: Add a defined volume of each test solution to replicate test chambers.

  • Organism Introduction: Randomly assign a specific number of test organisms (e.g., 10 Daphnia magna neonates) to each test chamber.

  • Incubation: Place the test chambers in an incubator at a constant temperature (e.g., 20 ± 1°C) for a fixed duration (typically 24 or 48 hours).

  • Observation: At the end of the exposure period, record the number of immobilized or dead organisms in each chamber. For daphnids, immobilization is the endpoint.

  • Data Analysis: Calculate the percentage mortality/immobilization for each concentration. Use probit analysis or a similar statistical method to determine the LC50 or EC50 and its 95% confidence intervals.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, visualize key aspects of this compound bioassays.

Carbaryl_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breakdown products Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Forms inactive complex Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction This compound This compound This compound->AChE Inhibits Excess_ACh Excess ACh Accumulation Carbamylated_AChE->Excess_ACh Leads to Continuous_Stimulation Continuous Stimulation Excess_ACh->Continuous_Stimulation Causes Continuous_Stimulation->Postsynaptic_Neuron Impacts

This compound's mechanism of action: inhibition of acetylcholinesterase.

Troubleshooting_Workflow cluster_Control_Issues Control Mortality Troubleshooting cluster_Variability_Issues Variability Troubleshooting cluster_Curve_Issues Dose-Response Curve Troubleshooting Start Poor Reproducibility Observed Check_Controls High Control Mortality (>10%)? Start->Check_Controls High_Variability High Variability in LC50/EC50? Check_Controls->High_Variability No Control_Health Assess Organism Health Check_Controls->Control_Health Yes Non_Monotonic Non-Monotonic Dose-Response? High_Variability->Non_Monotonic No Var_Organism Standardize Organism Age, Stage, and Health High_Variability->Var_Organism Yes End Review and Refine Protocol Non_Monotonic->End No Curve_Precipitation Check for this compound Precipitation at High Doses Non_Monotonic->Curve_Precipitation Yes Control_Contamination Check for Contamination (Water, Glassware) Control_Health->Control_Contamination Control_Solvent Verify Solvent Toxicity Control_Contamination->Control_Solvent Control_Solvent->End Var_Conditions Verify Consistent Environmental Conditions (Temp, pH) Var_Organism->Var_Conditions Var_Dosing Check Accuracy of Serial Dilutions and Application Var_Conditions->Var_Dosing Var_Operator Review and Standardize Operator Technique Var_Dosing->Var_Operator Var_Operator->End Curve_Data Review Data Entry and Statistical Analysis Curve_Precipitation->Curve_Data Curve_Data->End

A logical workflow for troubleshooting common issues in this compound bioassays.

References

Technical Support Center: Optimization of Fenton-Based Treatment for Carbaryl Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fenton-based processes for the degradation of Carbaryl.

Troubleshooting Guide

This guide addresses common issues encountered during the Fenton-based treatment of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Degradation Efficiency Suboptimal pH: The efficiency of the Fenton reaction is highly pH-dependent.[1][2][3]- Adjust the initial pH of the solution to the optimal range of 3.0-3.5 using an acid such as H₂SO₄.[1] - Monitor the pH throughout the reaction, as it may change, and adjust as necessary.
Incorrect H₂O₂/Fe²⁺ Ratio: The molar ratio of hydrogen peroxide to ferrous iron is a critical parameter.[4][5][6][7] An excess or deficit of either reagent can limit the production of hydroxyl radicals.- Optimize the H₂O₂/Fe²⁺ molar ratio. Ratios between 1:2 and 1:3 have been found to be effective for pesticide degradation.[1] - A higher H₂O₂ to Fe²⁺ ratio has been shown to favor this compound degradation.[4][6][7]
Insufficient Reagent Concentration: The absolute concentrations of H₂O₂ and Fe²⁺ may be too low to effectively degrade the initial concentration of this compound.- Increase the dosage of both H₂O₂ and Fe²⁺ while maintaining the optimal ratio. A higher Fe²⁺ delivery rate can favor the degradation process.[4][6][7]
Presence of Scavengers: Other organic or inorganic compounds in the matrix (e.g., humic acids) can compete for hydroxyl radicals, reducing the efficiency of this compound degradation.[8]- Pre-treat the sample to remove interfering substances if possible. - Increase the Fenton reagent dosage to overcome the scavenging effect.
Low Reaction Temperature: Temperature can influence the reaction kinetics.- Increasing the reaction temperature can enhance treatment efficiency.[5]
Reaction Stops Prematurely Depletion of Fe²⁺: Ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺) during the reaction. The regeneration of Fe²⁺ from Fe³⁺ is a rate-limiting step in the catalytic cycle.[9]- Consider using a photo-Fenton process, where UV light can facilitate the reduction of Fe³⁺ back to Fe²⁺.[10][11] - Implement a staged addition of the Fe²⁺ catalyst.
Formation of Recalcitrant Intermediates: The degradation of this compound can produce intermediate organic acids (e.g., oxalic acid) that can chelate with Fe³⁺, inhibiting the catalytic cycle.[9][12][13]- The addition of quinone under visible light irradiation has been shown to overcome the inhibitory effects of low-molecular-weight organic acids.[12][13]
Formation of Precipitate High pH: If the pH rises above ~5, iron can precipitate as ferric hydroxide (Fe(OH)₃), removing the catalyst from the solution.[3]- Maintain the pH in the acidic range (ideally 3.0-3.5) throughout the experiment.[1]
Inconsistent Results Variability in Reagent Delivery: The method of adding the Fenton reagents can impact the reaction.- Employ a continuous and controlled delivery of the Fenton reagents, as this has been shown to be effective.[5] - Ensure consistent mixing throughout the reaction.
Matrix Effects: Variations in the sample matrix between experiments can lead to different outcomes.- Characterize the sample matrix for potential scavengers or interfering compounds. - Use a consistent water source for preparing standards and blanks.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the Fenton-based degradation of this compound?

The optimal pH for the Fenton reaction is typically in the acidic range, between 3.0 and 3.5.[1][2] At pH values above 5, the efficiency decreases significantly due to the precipitation of iron as ferric hydroxide.[3]

2. What is the recommended H₂O₂/Fe²⁺ ratio for this compound degradation?

While the optimal ratio can vary depending on the specific experimental conditions, studies have shown that a higher H₂O₂ to Fe²⁺ ratio favors the degradation of this compound.[4][6][7] For general pesticide degradation, effective ratios have been found to be between 1:2 and 1:3.[1] It is recommended to empirically determine the optimal ratio for your specific system.

3. How can I increase the rate of this compound degradation?

Several factors can be adjusted to increase the degradation rate:

  • Optimize the H₂O₂/Fe²⁺ ratio and concentrations: A higher delivery rate of Fe²⁺ has been shown to be favorable.[4][6][7]

  • Adjust the pH: Ensure the pH is within the optimal range of 3.0-3.5.[1]

  • Increase the temperature: Higher temperatures can increase the reaction rate.[5]

  • Use a photo-Fenton system: The application of UV light can enhance the reaction by promoting the regeneration of Fe²⁺ from Fe³⁺.[10][11]

4. What are the known degradation products of this compound in a Fenton system?

Gas chromatography-mass spectrometry (GC-MS) analysis has identified several degradation products of this compound, including 1-Naphthol, 1,4-naphthoquinone, and (phthalic acid-O-)yl N-methylcarbamate.[5]

5. My reaction seems to stop before all the this compound is degraded. What could be the cause?

This could be due to the depletion of Fe²⁺ or the formation of recalcitrant intermediate products like oxalic acid that complex with the iron catalyst and inhibit its activity.[9][12] To address this, you could try a staged addition of the iron catalyst or employ a photo-Fenton process to aid in the regeneration of Fe²⁺.[10][11]

6. What is Anodic Fenton Treatment (AFT) and how does it apply to this compound degradation?

Anodic Fenton Treatment (AFT) is an electrochemical advanced oxidation process where Fe²⁺ is electrochemically generated at the anode, which then reacts with H₂O₂ to produce hydroxyl radicals. AFT has been shown to be an effective method for the degradation of this compound in aqueous solutions and soil slurries.[4][5][6][7][8]

Data Presentation

Table 1: Summary of Optimal Parameters for Fenton-Based Treatment of Pesticides

ParameterOptimal Range/ValueSource(s)
pH3.0 - 3.5[1][2]
H₂O₂/Fe²⁺ Molar Ratio1:2 to 1:3[1]
H₂O₂ Concentration2.5 g/dm³ - 5 g/dm³ (for a mixture of pesticides)[1][14]
TemperatureIncreased temperature enhances efficiency[5]

Table 2: this compound Degradation Efficiency under Various Conditions

Treatment MethodKey ConditionsDegradation EfficiencySource(s)
Anodic Fenton Treatment (AFT) in soil slurryNot specified>90% in < 20 minutes[8]
Anodic Fenton Treatment (AFT) in CSTRHigher Fe²⁺ delivery rate and H₂O₂:Fe²⁺ ratioFavorable for degradation[4][6][7]
Membrane Anodic Fenton TreatmentDecreased Fenton reagent delivery rate, increased temperatureIncreased treatment efficiency[5]

Experimental Protocols

General Protocol for Batch Fenton Treatment of this compound

  • Sample Preparation:

    • Prepare an aqueous solution of this compound of known concentration.

    • Transfer a defined volume of the this compound solution to a reaction vessel.

  • pH Adjustment:

    • Measure the initial pH of the solution.

    • Adjust the pH to the desired value (e.g., 3.0) using dilute sulfuric acid (H₂SO₄).

  • Initiation of Fenton Reaction:

    • Add a predetermined amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the solution and ensure it dissolves completely with stirring.

    • Add the required volume of hydrogen peroxide (H₂O₂) to the solution to achieve the desired H₂O₂/Fe²⁺ molar ratio. This is considered time zero of the reaction.

  • Reaction:

    • Maintain constant stirring of the reaction mixture.

    • Maintain the reaction at a constant temperature.

    • Withdraw aliquots of the sample at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Quenching the Reaction:

    • Immediately quench the reaction in the collected aliquots to stop the degradation process. This can be done by adding a substance that scavenges the remaining oxidants, such as sodium sulfite, or by raising the pH.

  • Analysis:

    • Filter the samples if necessary to remove any precipitated iron.

    • Analyze the concentration of remaining this compound in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Fenton_Reaction_Pathway cluster_catalytic_cycle Fenton Catalytic Cycle cluster_degradation This compound Degradation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ Fe3->Fe2 + H₂O₂ (slower) OH_radical->Fe3 + OH⁻ This compound This compound OH_radical->this compound Attacks Intermediates Degradation Intermediates (e.g., 1-Naphthol) OH_radical->Intermediates Attacks This compound->Intermediates End_Products CO₂ + H₂O + Mineral Acids Intermediates->End_Products

Caption: Fenton reaction pathway for this compound degradation.

Experimental_Workflow start Start prep 1. Sample Preparation (Aqueous this compound Solution) start->prep ph_adjust 2. pH Adjustment (to pH 3.0-3.5) prep->ph_adjust fenton_add 3. Add Fenton Reagents (FeSO₄ then H₂O₂) ph_adjust->fenton_add reaction 4. Reaction with Stirring (Timed Aliquots Taken) fenton_add->reaction quench 5. Quench Reaction (e.g., add Na₂SO₃) reaction->quench analysis 6. Analysis (HPLC or GC-MS) quench->analysis end End analysis->end

Caption: Experimental workflow for Fenton treatment.

References

addressing instrument sensitivity issues for low-level Carbaryl detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sensitive detection of Carbaryl. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a weak or no signal for my this compound standard. What are the potential causes and how can I troubleshoot this?

A1: A weak or absent signal for this compound can stem from several factors, from sample degradation to suboptimal instrument settings. Follow this step-by-step guide to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify Standard Integrity:

    • This compound Instability: this compound is known to be unstable under alkaline conditions (pH > 10) and can degrade.[1][2] Ensure your standard solutions are prepared in a neutral or slightly acidic solvent, such as methanol or acetonitrile, and stored at a low temperature (e.g., -20°C) until use.[3][4]

    • Fresh Preparations: Prepare fresh working standard solutions from a stock solution.[4] If the stock solution is old, consider preparing a new one from a certified reference material.

  • Check Instrument Parameters (LC-MS/MS):

    • Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI) mode.[3][5] Verify that your mass spectrometer is set to the correct polarity.

    • Mass Transitions (MRM): Ensure you are monitoring the correct multiple reaction monitoring (MRM) transitions for this compound. Common precursor ions and product ions are listed in the table below.[3][4][6]

    • Source Parameters: Optimize the ion source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to ensure efficient ionization of this compound.[7]

  • Inspect the LC System:

    • Column Performance: A degraded or contaminated column can lead to poor peak shape and reduced signal intensity.[8][9] Check the column's performance by injecting a known standard. If peak shape is poor (e.g., broad or tailing), consider washing or replacing the column.[10]

    • Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. Inconsistent mobile phase composition can lead to retention time shifts and signal fluctuations.[8][11]

Q2: My this compound peak is showing significant tailing and broadening. What could be the cause and how can I improve the peak shape?

A2: Poor peak shape, such as tailing and broadening, can compromise both the sensitivity and accuracy of your analysis. This issue is often related to the chromatographic conditions or interactions within the analytical column.

Troubleshooting Steps:

  • Assess Column Health:

    • Column Contamination: Buildup of matrix components or other contaminants on the column can lead to active sites that cause peak tailing.[8][10] Implement a column washing procedure with a series of strong solvents.

    • Column Void: A void at the head of the column can cause peak broadening and splitting. This can be checked by reversing the column and flushing it. If the issue persists, the column may need to be replaced.[10]

  • Optimize Mobile Phase:

    • pH Level: The pH of the mobile phase can influence the ionization state of both this compound and any active sites on the column (residual silanols). Adjusting the mobile phase pH, often by adding a small amount of an acid like formic acid, can improve peak shape.[11]

    • Buffer Concentration: If using a buffer, ensure its concentration is appropriate for your column and analytes.

  • Review Injection Parameters:

    • Injection Volume and Solvent: Injecting too large a volume or using an injection solvent that is much stronger than the mobile phase can lead to peak distortion.[12] If possible, dissolve your sample in the initial mobile phase.

Q3: I am experiencing significant signal suppression for this compound in my sample matrix. How can I mitigate these matrix effects?

A3: Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a common challenge in complex samples like food and environmental extracts.[13][14][15][16]

Troubleshooting and Mitigation Strategies:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate this compound from interfering matrix components.[6][17]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular and effective sample preparation technique for pesticide analysis in food matrices and can help reduce matrix effects.[6]

    • Dilution: A simple approach is to dilute the sample extract. This will reduce the concentration of matrix components, but may also lower the this compound concentration to below the detection limit.

  • Modify Chromatographic Conditions:

    • Gradient Elution: Optimize the HPLC gradient to achieve better separation of this compound from co-eluting matrix components.[16]

  • Use Calibration Strategies:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for signal suppression or enhancement caused by the matrix.[14]

    • Internal Standards: Use a stable isotope-labeled internal standard for this compound, if available. This is one of the most effective ways to correct for matrix effects and variations in sample preparation and instrument response.

Q4: My recovery of this compound during sample extraction is consistently low. What steps can I take to improve it?

A4: Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process.

Troubleshooting Steps:

  • Optimize Extraction Solvent:

    • The choice of extraction solvent is critical. Acetonitrile is a commonly used and effective solvent for extracting this compound from various matrices.[17] Experiment with different solvents or solvent mixtures to find the optimal one for your specific sample type.

  • Evaluate Extraction Technique:

    • Ensure that the chosen extraction method (e.g., sonication, homogenization) provides sufficient interaction between the solvent and the sample to efficiently extract the this compound.[18][19]

    • For solid samples, ensure they are adequately homogenized before extraction.

  • Check for Analyte Degradation:

    • As mentioned previously, this compound is susceptible to degradation under certain conditions.[2][20][21] Ensure that the pH of your extraction and cleanup solutions is not alkaline.

  • Review Cleanup Steps:

    • If using a cleanup step like SPE, ensure that the elution solvent is strong enough to quantitatively elute the this compound from the sorbent.[11] You may need to test different elution solvents or increase the elution volume.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
HPLC-PDABuffalo Meat0.015 µg/g0.03 µg/g[17]
LC-MS/MSHoney0.05 - 0.08 ppb0.16 - 0.24 ppb[4][6]
Fluorescence SpectrophotometryFood Samples0.012 µg/kg-[1]
Capillary ElectrophoresisTopical Formulations0.08 mg/L0.25 mg/L[18]
SpectrophotometrySquash and Cucumber0.023 ppm-
Dipstick ImmunoassayVegetables200 µg/L (naked eye)-

Table 2: LC-MS/MS Parameters for this compound Detection

ParameterValueReference
Precursor Ion (m/z) 202.09[3]
Product Ion 1 (m/z) 145.1[4][6]
Product Ion 2 (m/z) 127.1[3][4][6]
Collision Energy (for 145.1 m/z) 15 V[4]
Collision Energy (for 127.1 m/z) 34 V[4]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Buffalo Meat for HPLC-PDA Analysis

This protocol is adapted from a method for determining this compound residue in buffalo meat samples.[17]

  • Sample Homogenization: Weigh 0.5 g of the meat sample.

  • Deproteinization and Extraction: Add acetonitrile to the sample to deproteinize and extract the this compound.

  • Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.

  • Filtration: Filter the supernatant to remove any remaining particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent.

  • Analysis: The eluate is then ready for injection into the HPLC-PDA system.

Protocol 2: LC-MS/MS Analysis of this compound in Honey

This protocol is based on a validated method for the determination of this compound in honey.[4][6]

  • Sample Preparation (QuEChERS):

    • Weigh a representative sample of honey.

    • Add water and an appropriate amount of acetonitrile.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex and centrifuge the mixture.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Dispersive SPE (d-SPE) Cleanup:

    • Add the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18).

    • Vortex and centrifuge.

    • The resulting supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier such as formic acid.

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

Visualizations

TroubleshootingWorkflow start Start: Low/No this compound Signal check_standard Verify Standard Integrity (Freshness, Storage, pH) start->check_standard is_standard_ok Is Standard OK? check_standard->is_standard_ok check_ms Check MS Parameters (Ionization Mode, MRM, Source) is_ms_ok Are MS Settings Correct? check_ms->is_ms_ok check_lc Inspect LC System (Column, Mobile Phase) is_lc_ok Is LC System OK? check_lc->is_lc_ok is_standard_ok->check_ms Yes prepare_new Prepare New Standard is_standard_ok->prepare_new No is_ms_ok->check_lc Yes optimize_ms Optimize MS Parameters is_ms_ok->optimize_ms No troubleshoot_lc Troubleshoot LC System (Wash/Replace Column) is_lc_ok->troubleshoot_lc No end_ok Problem Resolved is_lc_ok->end_ok Yes prepare_new->check_standard optimize_ms->check_ms troubleshoot_lc->check_lc end_nok Further Investigation Needed troubleshoot_lc->end_nok

Caption: Troubleshooting workflow for low or no this compound signal.

ExperimentalWorkflow start Sample Collection homogenization Sample Homogenization start->homogenization extraction Extraction (e.g., with Acetonitrile) homogenization->extraction cleanup Sample Cleanup (e.g., SPE or d-SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing end Final Report data_processing->end

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Analysis of Carbaryl in Air Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of methods for the analysis of Carbaryl in air samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sampling this compound in the air?

A1: The recommended method involves drawing a known volume of air through an OSHA Versatile Sampler (OVS-2) tube. This tube contains a glass fiber filter and two sections of XAD-2 adsorbent to collect both aerosol and vapor forms of this compound.[1][2]

Q2: What are the key parameters for air sampling of this compound?

A2: For long-term sampling, the recommended air volume is 60 liters, collected at a sampling rate of 1.0 L/min.[1][2] For short-term samples, a sampling rate of 1 L/min is also recommended.[1]

Q3: How should the collected this compound samples be stored?

A3: Samples should be stored at 0 to 4 °C and are stable for up to 30 days under these conditions.[3] Extracted samples in acetonitrile are stable for at least 48 hours.[1][2]

Q4: What is the principle of analysis for this compound in air samples?

A4: After collection, this compound is extracted from the sampling media with acetonitrile and analyzed by High-Performance Liquid Chromatography (HPLC) using a UV detector.[1][2]

Q5: What are the typical exposure limits for this compound in the workplace?

A5: The OSHA Permissible Exposure Limit (PEL) and NIOSH Recommended Exposure Limit (REL) are both an 8-hour time-weighted average (TWA) of 5 mg/m³.[4] The ACGIH has established a Threshold Limit Value (TLV) as a TWA of 5 mg/m³ as well.[4]

Troubleshooting Guide

Low Analyte Recovery

Q: I am experiencing low recovery of this compound from my air samples. What are the potential causes and solutions?

A: Low recovery can stem from several factors throughout the sampling and analysis process. Here are some common causes and troubleshooting steps:

  • Improper Sample Collection:

    • Incorrect Flow Rate: Ensure the sampling pump is calibrated to the recommended 1.0 L/min.[1][2] Deviations can lead to inefficient capture.

    • Sample Breakthrough: If high concentrations of this compound are expected, the front section of the sorbent may become saturated, leading to loss of analyte. Consider reducing the total air volume sampled.

  • Inefficient Extraction:

    • Insufficient Extraction Time: Ensure the sample is adequately agitated or allowed to sit in the extraction solvent (acetonitrile) for a sufficient period to ensure complete desorption from the filter and sorbent.

    • Extraction/Desorption Efficiency: The efficiency can vary between different batches of XAD-2 resin and glass fiber filters. It is crucial to determine the combined extraction/desorption efficiency for the specific materials being used.[1] The extraction efficiency from glass fiber filters is reported to be around 99.1%, while the average desorption efficiency from XAD-2 adsorbent is about 92.8%.[1]

  • Analyte Degradation:

    • Sample Storage: Ensure samples are stored at 0 to 4 °C to prevent degradation.[3] While extracted samples are stable for 48 hours, analysis should be performed as soon as possible.[1][2]

    • Presence of 1-Naphthol: The detection of 1-naphthol in your sample may indicate the breakdown of this compound either before or during the analysis process.[3]

Chromatographic Issues

Q: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound. How can I improve this?

A: Poor peak shape in HPLC can be attributed to several factors related to the mobile phase, column, or the sample itself.

  • Mobile Phase Issues:

    • Incorrect pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase composition and pH are optimized for your column and system.

    • Contamination: Contaminated mobile phase or solvents can lead to peak distortion. Use high-purity solvents and filter the mobile phase before use.

  • Column Problems:

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

    • Column Degradation: The stationary phase of the column can degrade over time. If other troubleshooting steps fail, consider replacing the column.

  • Sample Matrix Effects:

    • Co-extracted compounds from the air sample matrix can interfere with the chromatography. An appropriate sample cleanup step might be necessary if matrix effects are significant.

Q: I am observing extraneous peaks in my chromatogram. What could be the source of these interfering peaks?

A: Extraneous peaks can originate from various sources.

  • Contamination:

    • Solvents and Reagents: Ensure all solvents and reagents are of high purity.

    • Sample Handling: Contamination can be introduced during sample collection, preparation, or analysis. Review all handling procedures.

  • Sample Matrix:

    • The air being sampled may contain other compounds that are co-extracted and detected under the same analytical conditions. Information about other potential chemicals in the sampled environment is crucial.[2]

  • Analyte Degradation:

    • As mentioned previously, the presence of 1-naphthol could be a degradation product of this compound.[3]

Quantitative Data Summary

ParameterOSHA Method 63NIOSH Method 5601
Target Concentration 5 mg/m³Not specified, but working ranges cover 0.1 to 2 times the OSHA PEL[3]
Recommended Air Volume 60 LUp to 480 L[3]
Recommended Sampling Rate 1.0 L/min0.1 to 1 L/min[3]
Extraction Efficiency (GFF) 99.1%Not specified
Desorption Efficiency (XAD-2) 92.8% (average)Not specified
Detection Limit (Analytical) 6.8 ng per injection[1]Not specified
Detection Limit (Overall) 1.66 µg per sample (0.028 mg/m³)[1]Not specified
Reliable Quantitation Limit 1.66 µg per sample (0.028 mg/m³)[1]Not specified
Standard Error of Estimate 5.1% at the target concentrationNot specified

Experimental Protocols

OSHA Method 63: Sampling and Analysis of this compound

This method details the collection of this compound from the air and subsequent analysis by HPLC.

1. Sample Collection:

  • Sampling Medium: An OSHA Versatile Sampler (OVS-2) tube is used, which contains a glass fiber filter and two sections of XAD-2 adsorbent.[1][2]

  • Pump Calibration: Calibrate a personal sampling pump to a flow rate of 1.0 L/min with a representative sampler in line.[3]

  • Sampling Procedure:

    • Attach the OVS-2 tube to the sampling pump.

    • Place the sampler in the breathing zone of the worker.

    • Draw a known volume of air through the sampler. The recommended air volume is 60 L.[1][2]

    • After sampling, cap the ends of the tube and store at 0 to 4 °C until analysis.[3]

2. Sample Extraction:

  • Extraction Solvent: Use acetonitrile.[1][2]

  • Procedure:

    • Carefully remove the glass fiber filter and the two sections of XAD-2 adsorbent from the OVS-2 tube and place them in separate vials.

    • Add a known volume of acetonitrile to each vial.

    • Agitate the vials to ensure thorough extraction.

    • The extracted samples are ready for HPLC analysis.

3. HPLC Analysis:

  • Instrument: High-Performance Liquid Chromatograph.

  • Detector: UV detector.[1][2]

  • Injection Volume: 10 µL is a recommended injection volume.[1]

  • Quantification: Prepare a calibration curve using standard solutions of this compound in acetonitrile. The instrument response has been shown to be linear.[2]

  • Calculation: The concentration of this compound in the air sample is calculated based on the amount of analyte found in the sample and the volume of air sampled. The combined extraction/desorption efficiency must be incorporated into the final calculation.[1]

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_extraction Sample Preparation cluster_analysis Analysis start Start pump_cal Calibrate Pump (1.0 L/min) start->pump_cal collect Collect Air Sample (OVS-2 Tube, 60 L) pump_cal->collect store_sample Store Sample (0-4 °C) collect->store_sample extract Extract with Acetonitrile store_sample->extract hplc HPLC-UV Analysis extract->hplc quantify Quantify using Calibration Curve hplc->quantify report Report Results (mg/m³) quantify->report

Caption: Experimental workflow for this compound air sample analysis.

troubleshooting_tree issue Problem Encountered low_recovery Low Analyte Recovery? issue->low_recovery peak_problem Poor Peak Shape? issue->peak_problem no check_flow Check Pump Calibration & Flow Rate low_recovery->check_flow yes check_mobile_phase Inspect Mobile Phase (pH, Purity) peak_problem->check_mobile_phase yes check_extraction Verify Extraction Efficiency & Time check_flow->check_extraction recalibrate Recalibrate Pump check_flow->recalibrate check_storage Confirm Proper Sample Storage check_extraction->check_storage optimize_extraction Optimize Extraction check_extraction->optimize_extraction analyze_asap Analyze Promptly check_storage->analyze_asap check_column Evaluate Column (Overload, Contamination) check_mobile_phase->check_column prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp check_matrix Assess for Matrix Effects check_column->check_matrix clean_replace_column Clean/Replace Column check_column->clean_replace_column cleanup_step Add Sample Cleanup Step check_matrix->cleanup_step solution solution

Caption: Troubleshooting decision tree for this compound analysis.

References

improving the selectivity of analytical methods for Carbaryl in the presence of other carbamates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Selective Carbaryl Analysis

Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, analytical scientists, and quality control professionals. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges in achieving selective this compound detection, particularly in the presence of other structurally similar carbamates.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective analysis of this compound challenging when other carbamates are present?

A: The primary challenge lies in the structural similarity among N-methyl carbamate insecticides. This compound shares a common carbamate functional group with compounds like Carbofuran, Propoxur, and Methiocarb. This similarity leads to:

  • Similar Physicochemical Properties: Comparable polarity, solubility, and chromatographic behavior, which can result in peak co-elution in techniques like HPLC and GC.

  • Cross-Reactivity: In immunoassay methods (like ELISA), antibodies developed for this compound may exhibit cross-reactivity with other carbamates, leading to overestimated results.

  • Similar Fragmentation Patterns: In mass spectrometry, related carbamates can produce common fragment ions, requiring careful optimization of MS/MS parameters to ensure specificity.

Q2: My this compound peak is co-eluting with an unknown interference in my HPLC-UV analysis. What are the initial steps to improve separation?

A: Peak co-elution is a common issue. Here is a systematic approach to troubleshoot and improve chromatographic resolution:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower organic content will increase retention times and may improve separation.

    • Change Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. They offer different selectivities.

    • Modify pH: The pH of the aqueous phase can alter the ionization state of analytes and affect their interaction with the stationary phase.

  • Evaluate the Stationary Phase: Standard C18 columns can sometimes provide insufficient selectivity for carbamates.[1] Consider switching to a column with a different chemistry, such as a Phenyl-Hexyl or a specialized "Carbamate" column, which offers unique selectivity for this class of compounds.[1]

  • Implement Gradient Elution: If you are using an isocratic method, switching to a gradient elution (where the mobile phase composition changes over time) can significantly improve the separation of complex mixtures.[1]

  • Reduce System Dead Volume: Ensure all fittings and tubing are correctly installed to minimize extra-column band broadening, which can degrade resolution.

Q3: Which analytical technique offers the highest selectivity for this compound in complex matrices like food or environmental samples?

A: The choice of technique depends on the required sensitivity, sample throughput, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is generally considered the gold standard for high selectivity and sensitivity. By using the Multiple Reaction Monitoring (MRM) mode, you can monitor specific precursor-to-product ion transitions unique to this compound, effectively filtering out interferences from the matrix and other carbamates.[2][3][4]

  • Immunoassays (ELISA): When highly specific antibodies are used, such as camelid variable heavy-chain (VHH) antibodies, ELISAs can offer excellent selectivity with minimal sample cleanup.[5][6] Some VHH-based ELISAs show very low cross-reactivity (≤0.8%) with other carbamates.[5][6]

  • Molecularly Imprinted Polymers (MIPs): MIPs are custom-synthesized polymers with recognition sites tailored for a specific molecule.[7] Using MIPs as a solid-phase extraction (SPE) sorbent (a technique known as MISPE) can selectively isolate this compound from complex samples prior to chromatographic analysis, significantly enhancing the overall method selectivity.[7][8][9]

Q4: How can I minimize or compensate for matrix effects in my LC-MS/MS analysis of this compound?

A: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting sample components, are a significant challenge in LC-MS/MS.[10] Here are strategies to mitigate them:

  • Effective Sample Preparation: Employ a robust sample cleanup procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis in food and environmental matrices.[11][12][13] The dispersive SPE (dSPE) cleanup step in QuEChERS, often using sorbents like PSA (Primary Secondary Amine) and C18, is crucial for removing interferences.[14]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d7). This standard will co-elute with the native this compound and experience identical matrix effects, allowing for accurate quantification.

Troubleshooting Guides

Scenario 1: Poor Selectivity in Immunoassays (ELISA)

Problem: You are observing higher than expected this compound concentrations, suggesting potential cross-reactivity with other carbamates in the sample.

Possible Cause Recommended Solution
Antibody Specificity The polyclonal or monoclonal antibody being used has inherent cross-reactivity. Source a more specific antibody, such as a VHH-based antibody, which has been shown to have very low cross-reactivity.[5][6]
Assay Buffer Composition The pH, ionic strength, or solvent content of the buffer may not be optimal for selective binding. Optimize the assay buffer. For example, a slightly acidic buffer (pH 6.5) with a controlled amount of methanol (e.g., 10%) can improve sensitivity and selectivity for this compound.[5][6]
Matrix Interference Components in the sample extract are interfering with the antibody-antigen binding. Increase the dilution factor of the sample extract to minimize the concentration of interfering compounds.[15]
Scenario 2: Low or Inconsistent Recovery during Sample Preparation

Problem: The recovery of this compound from spiked samples is low or highly variable after using a QuEChERS or SPE protocol.

Possible Cause Recommended Solution
Incorrect dSPE Sorbent The chosen sorbent combination in the QuEChERS cleanup step is either removing this compound or failing to remove matrix interferences effectively. Optimize the dSPE sorbents. For fatty matrices, C18 is used to remove lipids. For samples with pigments, Graphitized Carbon Black (GCB) can be effective, but it may also adsorb planar molecules like this compound. Use the minimum amount of GCB necessary or avoid it if possible. A combination of PSA and C18 is often a good starting point.[14]
pH During Extraction Carbamates can be susceptible to hydrolysis, especially under basic conditions. Ensure the pH of the extraction solvent (typically acetonitrile) is appropriate and that the sample itself does not create a hostile pH environment. Buffering the extraction may be necessary.
Analyte Solubility This compound may not be fully solubilized in the final extract solvent, especially after an evaporation and reconstitution step. Ensure the reconstitution solvent is compatible and has sufficient organic content to fully dissolve this compound.

Data Presentation

Table 1: Comparison of Selectivity in Different Analytical Methods for this compound

MethodSelectivity PrincipleTypical LODAdvantagesDisadvantages
HPLC-UV Chromatographic separation5 - 20 µg/LCost-effective, widely availableLow selectivity, prone to co-elution and matrix interference
LC-MS/MS (MRM) Mass-to-charge ratio (m/z) of precursor and product ions0.01 - 0.5 µg/L[2][12]High selectivity and sensitivity, definitive confirmationHigh instrument cost, potential for matrix effects[10]
VHH-based ELISA Specific antibody-antigen binding0.3 ng/mL (0.3 µg/L)[5][6]High throughput, high selectivity, minimal sample prep[5][6]Cross-reactivity is possible if not optimized, indirect detection
MIP-SPE-HPLC Molecular recognition by a custom polymer0.3 - 4 µg/L[7][16]Excellent selectivity for target analyte, cleaner extracts[8][9]MIP synthesis can be complex, potential for template bleeding

Experimental Protocols

Protocol 1: Selective Extraction using Molecularly Imprinted Polymer SPE (MISPE)

This protocol outlines a general procedure for selectively extracting this compound from a water sample using a Molecularly Imprinted Polymer (MIP) cartridge prior to HPLC analysis.

  • MIP Cartridge Conditioning:

    • Wash the MIP cartridge with 3 mL of methanol to clean the polymer.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Pass 10 mL of the water sample through the MIP cartridge at a slow, steady flow rate (approx. 1-2 mL/min). This compound will be selectively retained in the imprinted cavities.

  • Washing (Interference Removal):

    • Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 90:10 v/v). This step is crucial for removing non-specifically bound compounds and other carbamates that have a weaker affinity for the polymer.

  • Elution:

    • Elute the retained this compound from the cartridge using 2 mL of methanol. The organic solvent disrupts the interactions holding this compound in the polymer cavities.

  • Analysis:

    • The collected eluate can be directly injected into an HPLC system for quantification.

Protocol 2: High-Selectivity LC-MS/MS Method

This protocol provides typical parameters for the selective quantification of this compound using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.

  • Liquid Chromatography:

    • Column: C18 Column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size)[3]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization, Positive Mode (ESI+)

    • Precursor Ion (Q1): m/z 202.1[2][3]

    • Product Ions (Q3):

      • Quantifier: m/z 145.1[2][3]

      • Qualifier: m/z 127.1[2][3]

    • Collision Energy (CE): Optimized for each transition (e.g., 15 V for 145.1 m/z, 34 V for 127.1 m/z)[2]

    • Dwell Time: 80 ms[2]

Visualizations

G cluster_workflow Workflow: Selective this compound Analysis via MIP-SPE Sample Aqueous Sample (containing this compound + Interferents) Condition 1. Condition MIP (Methanol, Water) Load 2. Load Sample (this compound binds selectively) Sample->Load Wash 3. Wash Step (e.g., 10% Methanol) Load->Wash Elute 4. Elute this compound (Methanol) Wash->Elute Interferents Interferents Washed Away Wash->Interferents Weakly bound interferents Analyze 5. Analyze by HPLC or LC-MS/MS Clean_Extract Clean Extract (this compound only) Elute->Clean_Extract Clean_Extract->Analyze

Caption: Experimental workflow for selective this compound extraction using MIP-SPE.

G Start Co-eluting Peaks Observed in HPLC Analysis CheckMethod Is the method isocratic? Start->CheckMethod CheckColumn Is a standard C18 column used? CheckMethod->CheckColumn No SwitchGradient Implement a Gradient Method CheckMethod->SwitchGradient Yes CheckSolvent Optimize Mobile Phase (Adjust A/B ratio) CheckColumn->CheckSolvent No SwitchColumn Switch to a different selectivity column (e.g., Phenyl-Hexyl) CheckColumn->SwitchColumn Yes Re_evaluate Re-evaluate Separation CheckSolvent->Re_evaluate SwitchGradient->Re_evaluate SwitchColumn->Re_evaluate

Caption: Troubleshooting logic for HPLC peak co-elution issues.

References

Validation & Comparative

validation of a new analytical method for Carbaryl residue determination

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the determination of Carbaryl residue is essential for researchers and scientists in the field of drug development and food safety. This guide provides a detailed overview of established and novel techniques, presenting their performance metrics and experimental protocols to aid in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound residue analysis is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are among the most common techniques employed. Newer methods involving advanced instrumentation like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and novel extraction techniques offer enhanced performance. The following table summarizes the key performance indicators of different methods.

MethodLinearity (Range)LODLOQAccuracy (% Recovery)Precision (%RSD)MatrixReference
HPLC-UV/VIS Not Specified0.08 mg/L0.29 mg/L91.7-99.6%10.47%Vegetables[1]
HPLC-DAD Not SpecifiedNot SpecifiedNot Specified102-112%0.67%Wastewater[2][3]
LC-MS/MS 0.010-0.160 mg/kgNot Specified10 µg/kg89.53-101.72%Not SpecifiedWater[4][5]
LC-MS/MS Not Specified1.0 ppbNot Specified70-120%<20%Flowers, Leaves, Pollen, Nectar[6]
GC-MS/MS 0.50-250 ng/mL0.015-0.151 ng/mLNot Specified<18% (Inter-day & Intra-day)<18%Human Blood Plasma[7]
Capillary Zone Electrophoresis (CZE) 0.25-70 mg/L0.08 mg/L0.25 mg/L80-115%Not SpecifiedCommercial Topical Formulations[8]
Fluorescence Spectroscopy with Magnetic COF Nanoparticles 0.2-120 µg/kg0.012 µg/kgNot Specified96.0-107.4%Not SpecifiedFood Samples[9]
Dipstick Immunoassay Not Specified200 µg/L (naked eye)Not Specified75-105%Not SpecifiedVegetables[10]

Workflow for a New Analytical Method Validation

The validation of a new analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the .

Analytical Method Validation Workflow cluster_Plan 1. Planning cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation and Reporting Define_Scope Define Scope and Purpose Select_Method Select Appropriate Analytical Technique Define_Scope->Select_Method Define_Performance_Characteristics Define Performance Characteristics (Linearity, Accuracy, Precision, etc.) Select_Method->Define_Performance_Characteristics Prepare_Standards Prepare Standard Solutions and Reagents Define_Performance_Characteristics->Prepare_Standards Sample_Preparation Develop and Optimize Sample Preparation Prepare_Standards->Sample_Preparation Instrument_Calibration Instrument Calibration Sample_Preparation->Instrument_Calibration Analyze_Samples Analyze Validation Samples Instrument_Calibration->Analyze_Samples Assess_Linearity Assess Linearity and Range Analyze_Samples->Assess_Linearity Determine_LOD_LOQ Determine LOD and LOQ Assess_Linearity->Determine_LOD_LOQ Evaluate_Accuracy_Precision Evaluate Accuracy and Precision Determine_LOD_LOQ->Evaluate_Accuracy_Precision Assess_Specificity_Selectivity Assess Specificity and Selectivity Evaluate_Accuracy_Precision->Assess_Specificity_Selectivity Evaluate_Robustness Evaluate Robustness Assess_Specificity_Selectivity->Evaluate_Robustness Documentation Prepare Validation Report Evaluate_Robustness->Documentation

Caption: A generalized workflow for the validation of a new analytical method.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are summarized protocols for some of the key methods mentioned.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for this compound in Wastewater[2][3]
  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX SB-C18 column.

  • Mobile Phase: A mixture of methanol and water in a 55:45 (v/v) ratio.

  • Detection: The DAD is set to a wavelength of 268 nm for the detection of this compound.

  • Sample Pretreatment: A simple and feasible extraction method is used for the pretreatment of water samples.

  • Validation Parameters: The method's accuracy was demonstrated by a relative standard deviation (RSD) of 0.67%, and recovery rates were in the range of 102% to 112%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Water[4][5]
  • Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) is typically used.

  • Mobile Phase: A gradient of mobile phase A (ammonium formate in water at 5 mmol/L) and mobile phase B (ammonium formate in methanol at 5 mmol/L) is employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the identification and quantification of this compound.

  • Method Validation: The method was validated according to the European Union SANCO/12495/2011 guidelines. The linearity of the calibration function was evaluated in the concentration range of 0.010 to 0.160 mg/kg. The accuracy of the quantification limit (presupposed at 10 μg/Kg) was confirmed with average recovery rates ranging from 89.53% to 101.72%.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound in Human Blood Plasma[7]
  • Instrumentation: A Gas Chromatograph coupled with a Tandem Mass Spectrometer.

  • Sample Preparation: This method involves the precipitation, denaturation, and digestion of plasma proteins. A mild precipitation technique using beta-mercaptoethanol and ascorbic acid in combination with solid-phase extraction (SPE) with Oasis HLB cartridges is used for sample clean-up.

  • Derivatization: Derivatization is achieved using trifluoroacetic acid anhydride to make the compounds volatile for GC analysis.

  • Validation Parameters: The method demonstrated linearity across nine concentrations ranging from 0.50 to 250 ng/mL in fortified plasma. The limits of detection (LODs) for all compounds ranged from 0.015 to 0.151 ng/mL. The inter-day and intra-day precision (RSD) for all compounds at three concentration levels were less than 18%.

Capillary Zone Electrophoresis (CZE) for this compound in Commercial Topical Formulations[8]
  • Principle: this compound is indirectly determined after alkaline hydrolysis to 1-naphthol, which can be quantified by CZE.

  • Instrumentation: A Capillary Electrophoresis system.

  • Method Validation: The proposed CZE method was linear in the concentration range of 0.25 to 70 mg L-1, with a coefficient of determination (R2) higher than 0.999. Recovery tests at three concentration levels yielded recovery percentages ranging from 80% to 115%. The limits of detection (LOD) and quantification (LOQ) were 0.08 and 0.25 mg L-1, respectively.

References

A Comparative Analysis of Carbaryl Toxicity with Other Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of Carbaryl with other prominent carbamate insecticides, supported by experimental data. Carbamate insecticides, a major class of pesticides, share a common mechanism of action through the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, their toxicological profiles exhibit significant variations. This analysis focuses on key toxicity metrics to facilitate a comprehensive understanding of their relative risks.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for this compound and four other widely used carbamate insecticides: Aldicarb, Carbofuran, Methomyl, and Propoxur. The data is presented for various species and routes of exposure to provide a comparative overview.

InsecticideSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L)
This compound Rat307 - 850[1][2][3]>2000 - >4000[4][5]>3.4[4][6]
Rabbit710[4][6]>2000 - >5000[1][4]-
Cat150 - 250[4][6]--
Dog>500[4][6]--
Mallard Duck>2000[4]--
Aldicarb Rat0.8 - 0.9[1][2][3]2.5 - 5[2][3][7]0.0039[8]
Rabbit-5[2][3]-
Carbofuran Rat5 - 18[9][10]>1000 - >2000[10]0.043 - 0.053 (guinea pig)[10]
Dog19[3][11]--
Chicken6.3 - 38.9[3][11]--
Mallard Duck0.415[3]--
Methomyl Rat17 - 24[12][13][14]>1000 - >5000[3][15][16]0.26 - 0.3[12][15]
Rabbit-5880[12][16]-
Propoxur Rat83 - 104[17][18]>1000 - >2400[17]>1.44 (1-hour)[17]
Guinea Pig40[17]--
Rabbit->500[17]-

No-Observed-Adverse-Effect-Level (NOAEL) and Acceptable Daily Intake (ADI)

InsecticideNOAELADI (mg/kg bw/day)
This compound -0.01 (WHO) / 0.1 (EPA)
Aldicarb 0.065 mg/kg bw/day (1-year dog study)[8]0.003[8][19]
Carbofuran 0.03 mg/kg bw (acute, rat); 0.22 mg/kg bw/day (4-week, dog)[9][20]0.001 - 0.002[9][20]
Methomyl 5 mg/kg/day (rat); 2.5 mg/kg/day (dog)[21]0.02 - 0.03[22]
Propoxur --

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS).

1. Acute Oral Toxicity (OECD 420, 423, 425; OPPTS 870.1100)

  • Principle: To determine the lethal dose 50 (LD50), the statistically derived single dose of a substance that can be expected to cause death in 50% of the treated animals.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally via gavage in a single dose.

    • Several dose groups are used with a control group receiving the vehicle only.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.

    • A necropsy is performed on all animals at the end of the study.

  • Methodologies:

    • Fixed Dose Procedure (OECD 420): A stepwise procedure where animals are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome of the initial dose determines the subsequent dosing, aiming to identify a dose that produces clear toxicity without mortality.

    • Acute Toxic Class Method (OECD 423): A sequential testing method using a small number of animals per step to classify the substance into a toxicity category based on the observed mortality at defined dose levels.[9][17][21]

    • Up-and-Down Procedure (OECD 425): A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal, allowing for a more precise estimation of the LD50.[4][21]

2. Acute Dermal Toxicity (OPPTS 870.1200)

  • Principle: To determine the dermal LD50.

  • Test Animals: Typically, young adult rats, rabbits, or guinea pigs are used.

  • Procedure:

    • The fur on the dorsal area of the trunk of the test animals is clipped.

    • The test substance is applied uniformly over a specified area of the clipped skin.

    • The treated area is covered with a porous gauze dressing and a non-irritating tape.

    • After a 24-hour exposure period, the dressing is removed, and the residual test substance is washed off.

    • Animals are observed for 14 days for mortality and signs of toxicity.

3. Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of acetylcholinesterase. The inhibition of this enzyme by carbamates is a key indicator of their toxic effect.

  • Procedure:

    • A source of acetylcholinesterase (e.g., from electric eel, bovine erythrocytes, or rat brain homogenate) is incubated with the carbamate insecticide.

    • The substrate, acetylthiocholine, is added.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The rate of color formation is measured spectrophotometrically and is proportional to the AChE activity. The degree of inhibition is calculated by comparing the activity in the presence and absence of the carbamate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of carbamate insecticides and a typical workflow for acute oral toxicity testing.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_carbamate Carbamate Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChE Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, causes nerve impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamate Carbamate Insecticide Carbamate->AChE Reversibly Binds to Active Site Carbamylated_AChE->AChE Spontaneous Reactivation

Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Acute_Oral_Toxicity_Workflow start Start: Select Test Substance and Animal Model (e.g., Rats) sighting_study Sighting Study (Optional, to determine starting dose) start->sighting_study dose_prep Prepare Dose Formulations (in appropriate vehicle) sighting_study->dose_prep fasting Fast Animals Overnight dose_prep->fasting dosing Administer Single Oral Dose (Gavage) fasting->dosing observation Observe for Clinical Signs (e.g., tremors, salivation, lethargy) and Mortality (up to 14 days) dosing->observation body_weight Record Body Weights observation->body_weight necropsy Gross Necropsy of All Animals observation->necropsy data_analysis Analyze Data (Probit analysis, etc.) body_weight->data_analysis necropsy->data_analysis ld50 Determine LD50 Value data_analysis->ld50

Generalized Workflow for an Acute Oral Toxicity Study.

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS for Carbaryl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical method for the quantification of the insecticide Carbaryl. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and protocols.

The accurate and reliable quantification of pesticide residues is paramount in ensuring food safety, environmental monitoring, and in the drug development process where impurities and metabolites are scrutinized. This compound, a widely used carbamate insecticide, is frequently a target analyte in these demanding analytical workflows. The choice of analytical methodology is a critical decision that directly impacts the quality and reliability of the results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of organic compounds like this compound. This guide presents a cross-validation comparison of these two instrumental methods, offering a clear perspective on their respective strengths and weaknesses for this compound analysis.

Quantitative Performance at a Glance

To facilitate a direct comparison, the following table summarizes the key performance parameters for HPLC and GC-MS methods in the analysis of this compound, compiled from various validation studies.

Performance ParameterHPLCGC-MS
Limit of Detection (LOD) 0.005 - 5 ng/mL[1]0.015 - 0.151 ng/mL[2]
Limit of Quantification (LOQ) 0.015 - 50 ng/mL[1]0.05 - 0.50 ng/mL
Linearity (R²) > 0.999[1]> 0.99
Recovery (%) 60 - 112%[3][4]81 - 107%[2]
Precision (RSD %) < 1 - 15%< 18%[2]

The Underlying Methodologies: A Detailed Look

An objective comparison requires a thorough understanding of the experimental protocols employed for each technique. Below are detailed methodologies for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, such as this compound.[5][6][7][8]

Sample Preparation:

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of this compound from various matrices.

  • Extraction: A homogenized sample (e.g., 10 g of a fruit or vegetable sample) is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added, and the tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is filtered through a 0.22 µm filter into an autosampler vial for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A gradient elution is typically used with a mobile phase consisting of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: Diode Array Detector (DAD) or a fluorescence detector is commonly used. For higher selectivity and sensitivity, a mass spectrometer (LC-MS) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds.[5][6][7][8] For the analysis of this compound, a derivatization step is often necessary to improve its volatility and thermal stability.

Sample Preparation and Derivatization:

The initial extraction can follow a similar QuEChERS procedure as described for HPLC.

  • Extraction: Follow steps 1-3 of the HPLC sample preparation.

  • Derivatization: The extracted this compound is often derivatized to a more volatile and thermally stable compound. A common method is trifluoroacetylation.

    • An aliquot of the extract is evaporated to dryness under a gentle stream of nitrogen.

    • Trifluoroacetic anhydride (TFAA) and a suitable solvent (e.g., toluene) are added.

    • The mixture is heated (e.g., at 60 °C for 30 minutes) to complete the derivatization.

    • The excess reagent is evaporated, and the residue is reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: A temperature gradient is employed, for example, starting at 80 °C, holding for 1 minute, then ramping to 280 °C at a rate of 10 °C/min, and holding for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

Visualizing the Workflow and Comparison

To provide a clearer understanding of the processes and the key decision points, the following diagrams illustrate the cross-validation workflow and a logical comparison of the two techniques.

CrossValidationWorkflow Sample Sample Collection (e.g., Food, Water, Biological Matrix) Preparation Sample Preparation (Homogenization, Extraction) Sample->Preparation Split Preparation->Split HPLC_Branch HPLC Analysis Split->HPLC_Branch GCMS_Branch GC-MS Analysis (with Derivatization) Split->GCMS_Branch HPLC_Data HPLC Data Acquisition (Chromatograms, Spectra) HPLC_Branch->HPLC_Data GCMS_Data GC-MS Data Acquisition (Chromatograms, Mass Spectra) GCMS_Branch->GCMS_Data Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC_Data->Data_Analysis GCMS_Data->Data_Analysis Validation Method Validation Parameters (LOD, LOQ, Linearity, Accuracy, Precision) Data_Analysis->Validation Comparison Performance Comparison & Method Selection Validation->Comparison

Cross-validation workflow for this compound analysis.

Key performance characteristics of HPLC vs. GC-MS.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them ultimately depends on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.

HPLC is often the preferred method for routine analysis of this compound due to its direct applicability without the need for derivatization, leading to higher sample throughput. It is particularly advantageous for analyzing thermally labile compounds and can be coupled with various detectors to achieve the desired sensitivity and selectivity.

GC-MS, on the other hand, offers unparalleled sensitivity and selectivity, especially when operated in SIM mode. While the requirement for derivatization can be a drawback in terms of sample preparation time, it is the gold standard for confirmatory analysis and for detecting ultra-trace levels of this compound.

For laboratories conducting regulatory monitoring or requiring high-throughput screening, an optimized HPLC method may be the most efficient choice. For research applications demanding the highest sensitivity and confirmatory data, a GC-MS method, despite the additional sample preparation step, would be the superior option. A thorough cross-validation, as outlined in this guide, is essential for any laboratory to ensure the chosen method meets the specific analytical challenges at hand.

References

A Comparative Environmental Impact Assessment: Carbaryl vs. Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impacts of two major classes of insecticides: carbaryl, a carbamate, and neonicotinoids. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on the effects on non-target organisms and the insecticides' environmental fate.

Executive Summary

This compound and neonicotinoid insecticides are both effective pest control agents, but they exhibit distinct profiles in terms of their environmental impact. Neonicotinoids, due to their systemic nature and high persistence, generally pose a greater risk to pollinators and aquatic invertebrates, with significant sublethal effects documented at low concentrations. This compound, while also toxic to non-target organisms, has a shorter environmental persistence. The choice between these insecticides requires careful consideration of the specific ecological context of their application.

Mode of Action: A Fundamental Difference

The primary difference in the environmental impact of these two insecticide classes stems from their distinct modes of action at the molecular level.

This compound , a carbamate insecticide, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death.[1] The binding of this compound to AChE is reversible.[2][3]

Neonicotinoids , on the other hand, are systemic insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4][5][6] They mimic the action of acetylcholine but are not easily broken down by AChE, leading to persistent receptor activation, nerve overstimulation, and death.[7] The binding of neonicotinoids to insect nAChRs is effectively irreversible.[7]

cluster_0 This compound: Acetylcholinesterase Inhibition cluster_1 Neonicotinoids: nAChR Agonism Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis nAChR nAChR Acetylcholine->nAChR Normal Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Normal Function This compound This compound This compound->AChE Inhibition Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Irreversible Binding Nerve Impulse Nerve Impulse nAChR->Nerve Impulse Activation

Figure 1: Comparative Mode of Action

Impact on Non-Target Organisms

Pollinators

Both this compound and neonicotinoids are toxic to pollinators, particularly honey bees (Apis mellifera). However, the systemic nature of neonicotinoids often leads to more pervasive and persistent exposure routes.

Neonicotinoids are systemic, meaning they are absorbed by the plant and distributed throughout its tissues, including pollen and nectar.[4][8] This creates a direct route of exposure for pollinators. Sublethal exposure to neonicotinoids has been shown to impair honey bee navigation, foraging behavior, immune response, and can lead to reduced colony health and winter survival.[4][5][6][9]

This compound is a contact insecticide, and while it can be acutely toxic to bees, exposure is generally limited to direct contact with spray residues on plant surfaces.[10] However, residues can persist on foliage for several days.[10]

Insecticide ClassCompoundSpeciesAcute Oral LD50 (ng/bee)Acute Contact LD50 (ng/bee)
Neonicotinoid ImidaclopridApis mellifera3.8 - 817.8 - >242
ClothianidinApis mellifera~2-
ThiamethoxamApis mellifera--
Carbamate This compoundApis mellifera--
Aquatic Organisms

Both insecticide classes pose a significant risk to aquatic ecosystems.

Neonicotinoids are highly water-soluble and persistent, leading to their detection in surface and groundwater.[11][12] Aquatic insects are particularly sensitive to neonicotinoids.[8]

This compound can enter water bodies through runoff and is toxic to aquatic invertebrates.[2] Its toxicity is influenced by water pH, with slower degradation in acidic conditions.[13][14]

Insecticide ClassCompoundSpecies48h LC50 (µg/L)96h LC50 (µg/L)
Neonicotinoid ImidaclopridDaphnia magna--
ClothianidinChironomus dilutus--
Carbamate This compoundDaphnia magna--
Oncorhynchus mykiss--

Note: Specific, directly comparable LC50 values for a range of aquatic organisms were not consistently available across all compounds in the initial search results. The table structure is provided for future data population.

Soil Microorganisms

The impact on soil microbial communities, which are crucial for nutrient cycling and soil health, differs between the two insecticide classes.

Neonicotinoids can alter the structure, diversity, and function of soil microbial communities.[15] Some studies have shown that they can negatively affect important processes like nitrification and ammonification.[15][16] The persistence of neonicotinoids in soil can lead to long-term effects on these communities.[15]

This compound 's impact on soil microbes is less extensively documented in the initial search results. However, some studies indicate that it can inhibit the activity of certain soil enzymes, such as phosphatase, while potentially stimulating others like urease.[17]

Environmental Fate and Persistence

The persistence of an insecticide in the environment is a key determinant of its long-term impact.

Neonicotinoids are known for their high persistence in soil, with half-lives that can extend to several years for some compounds like imidacloprid and clothianidin.[11][12] Their high water solubility also contributes to their potential to leach into groundwater.[18]

This compound generally has a shorter environmental persistence. Its half-life in soil is reported to be between 7 and 28 days, and in water, it can be as short as a few days, depending on conditions like pH and microbial activity.[1][10][13][19]

Insecticide ClassCompartmentHalf-life
Neonicotinoid SoilCan exceed 1,000 days[12][20]
Water (surface, with sunlight)< 3.5 to 68 days[11]
Carbamate (this compound) Soil7 - 28 days[10]
Water2 - 4 days[1][19]

Experimental Protocols

Standardized methods are crucial for assessing and comparing the toxicity of insecticides. The following provides an overview of typical experimental protocols.

Honey Bee Acute Toxicity Testing (based on OECD Guidelines)

This protocol is designed to determine the acute oral and contact toxicity of a substance to adult worker honey bees.

cluster_0 Experimental Workflow: Honey Bee Acute Toxicity cluster_1 Dosing Methods Bee Collection Bee Collection Dosing Dosing Bee Collection->Dosing Worker bees from healthy colonies Observation Observation Dosing->Observation Oral or Topical Application Data Analysis Data Analysis Observation->Data Analysis Mortality checks at 4, 24, 48, 96h LD50 Calculation LD50 Calculation Data Analysis->LD50 Calculation Statistical analysis Oral Oral Topical Topical

Figure 2: Honey Bee Acute Toxicity Testing Workflow

1. Test Organisms: Healthy adult worker honey bees (Apis mellifera) of a uniform age are used.[21] 2. Dosing:

  • Oral Toxicity: Bees are individually fed a precise dose of the insecticide in a sucrose solution.
  • Contact Toxicity: A micro-applicator is used to apply a small drop of the insecticide solution to the dorsal thorax of each bee.[21] 3. Observation: Treated bees are kept in cages with a food supply and observed for mortality at specific time points (e.g., 4, 24, 48, and sometimes 96 hours).[21] 4. Data Analysis: The mortality data is used to calculate the median lethal dose (LD50), which is the dose that kills 50% of the test population.

Assessment of Insecticide Impact on Soil Microbial Communities

This protocol outlines a general approach to studying the effects of insecticides on soil microorganisms.

1. Soil Collection and Treatment: Soil samples are collected from a relevant field site. The soil is then treated with the insecticide at different concentrations, typically including a control (no insecticide) and field-realistic application rates. 2. Incubation: The treated soil samples are incubated under controlled conditions (temperature, moisture) for a specific period. 3. Microbial Analysis:

  • Community Structure: Techniques like phospholipid fatty acid (PLFA) analysis or DNA sequencing (e.g., 16S rRNA for bacteria, ITS for fungi) are used to assess changes in the microbial community composition.
  • Enzyme Activity: Assays are conducted to measure the activity of key soil enzymes involved in nutrient cycling, such as urease, phosphatase, and dehydrogenase.[17][22]
  • Functional Processes: Respiration rates (CO2 evolution) and nitrogen transformation processes (nitrification, denitrification) are measured to assess the overall functional impact.[16][23]

Conclusion

The available evidence indicates that while both this compound and neonicotinoids have adverse environmental impacts, the risk profile of neonicotinoids, particularly for pollinators and aquatic ecosystems, is of greater concern due to their systemic nature, high persistence, and potent toxicity at sublethal levels. This compound's shorter persistence may make it a less hazardous option in some scenarios, but its acute toxicity to non-target organisms still requires careful management.

Future research should focus on generating more comprehensive, directly comparable datasets for a wider range of non-target organisms and environmental conditions. Furthermore, the development of insecticides with more target-specific modes of action and lower environmental persistence is crucial for sustainable pest management.

References

Unveiling Carbaryl's Journey: A Comparative Guide to Theoretical Environmental Fate Models and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately predicting the environmental fate of compounds like Carbaryl is paramount for risk assessment and management. This guide provides a comparative analysis of a theoretical model for predicting this compound's environmental behavior against experimental data, offering insights into the model's performance and the methodologies behind its validation.

This compound, a widely used carbamate insecticide, undergoes several processes in the environment, including degradation through hydrolysis, photolysis, and microbial action, as well as sorption to soil particles. Theoretical models aim to simulate these complex interactions to predict the concentration and movement of this compound in various environmental compartments. This guide focuses on the validation of a system dynamics model for this compound degradation and discusses other modeling approaches in the context of available experimental data.

Model Validation: System Dynamics Model vs. Laboratory Experiments

A system dynamics model was developed to simulate the degradation of this compound in soil and water. The model's predictions were then compared with results from laboratory experiments. The validation showed a prediction error of 12.82%, indicating a reasonable level of accuracy for this particular model under the tested conditions[1].

Model Parameters and Experimental Data Comparison

To understand the basis of such models and their validation, it's crucial to compare the model's input parameters with experimentally determined values. The following tables summarize key parameters for this compound's environmental fate, derived from various experimental studies.

Table 1: Experimental Degradation Half-life of this compound

MediumConditionHalf-life (days)Reference(s)
SoilField8[2]
SoilLaboratory7[1]
SoilLaboratory10-40 (flooded)[2]
WaterpH 51500-1600[2][3]
WaterpH 6406[4]
WaterpH 710-16[2][4]
WaterpH 81.3-1.9[2]
WaterpH 90.13 (3.2 hours)[2][3]
WaterPhotolysis (distilled)21[3]
WaterRiver water (natural & artificial light)< 14[3]

Table 2: Experimental Soil Sorption Coefficients for this compound

Soil TypeOrganic Carbon (%)Kd (mL/g)Koc (mL/g)Reference(s)
Loamy Sand0.951.27134.15[5]
Loam1.5011.42761.51[5]

Alternative Modeling Approaches and Field Observations

While the system dynamics model provides a direct validation example, other models are used for regulatory purposes. The LEACHP (Leaching Estimation and Chemistry Model) was used to simulate the potential for this compound to move through the soil profile and contaminate groundwater in California. The modeling results, which indicated a low potential for groundwater contamination, were supported by extensive monitoring data from over 9,000 wells where this compound was not detected[2]. This represents an indirect validation of the model's predictions against real-world field observations.

Experimental Protocols

The validation of environmental fate models relies on robust experimental data. Below are detailed methodologies for key experiments used to determine the parameters presented in the tables.

Determination of Degradation Kinetics in Soil and Water

Objective: To determine the rate at which this compound degrades in a specific soil or water matrix under controlled laboratory conditions.

Methodology:

  • Preparation of Test Systems: Soil collected from a relevant site or a standardized artificial soil is used. For aqueous systems, buffered solutions at different pH values or natural water samples are prepared.

  • Application of this compound: A known concentration of this compound (often 14C-labeled for easier tracking) is applied to the soil or water samples.

  • Incubation: The samples are incubated under controlled conditions of temperature and light (or dark to isolate hydrolysis and biodegradation).

  • Sampling: At specified time intervals, subsamples of the soil or water are collected.

  • Extraction and Analysis: The remaining this compound and its degradation products (primarily 1-naphthol) are extracted from the samples using an appropriate solvent. The concentrations are then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection[6][7].

  • Data Analysis: The concentration of this compound over time is plotted, and a kinetic model (e.g., first-order kinetics) is fitted to the data to calculate the degradation rate constant and the half-life (DT50).

Determination of Soil Sorption/Desorption Coefficients (OECD 106)

Objective: To determine the extent to which this compound binds to soil particles, which influences its mobility.

Methodology (Batch Equilibrium Method): [8][9][10][11]

  • Soil Preparation: Several different soil types with varying organic carbon content, clay content, and pH are air-dried and sieved.

  • Solution Preparation: Aqueous solutions of this compound at several concentrations are prepared in a 0.01 M CaCl2 solution (to maintain a constant ionic strength).

  • Equilibration (Adsorption): A known mass of each soil is mixed with a known volume of the this compound solutions in centrifuge tubes. The tubes are then shaken for a predetermined equilibration time (typically 24 hours) at a constant temperature.

  • Separation: The soil suspension is centrifuged to separate the solid (soil) and liquid (aqueous) phases.

  • Analysis: The concentration of this compound remaining in the aqueous phase is measured by HPLC.

  • Calculation of Kd: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The soil sorption coefficient (Kd) is then calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

  • Calculation of Koc: The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil.

  • Desorption (Optional): After the adsorption phase, the supernatant is replaced with a fresh this compound-free solution, and the process is repeated to determine the amount of this compound that desorbs from the soil.

Visualizing the Validation Workflow and Degradation Pathway

To better understand the relationships between modeling and experimental validation, as well as the degradation process of this compound, the following diagrams are provided.

G cluster_model Theoretical Model cluster_exp Experimental Validation model Environmental Fate Model (e.g., System Dynamics, LEACHP) predict Model Predictions (Concentration over Time) model->predict params Input Parameters (Degradation Rate, Sorption Coeff.) params->model compare Comparison & Validation predict->compare lab Laboratory/Field Experiments measure Measured Data (Concentration over Time) lab->measure measure->compare protocol Detailed Protocols (e.g., OECD 106) protocol->lab error Prediction Error (e.g., 12.82%) compare->error

Workflow for Validating a Theoretical Environmental Fate Model.

Carbaryl_Degradation This compound This compound Naphthol 1-Naphthol This compound->Naphthol Hydrolysis, Photolysis, Microbial Degradation Further_Deg Further Degradation (e.g., CO2) Naphthol->Further_Deg

Primary Degradation Pathway of this compound in the Environment.

References

Microbial Warriors: A Comparative Analysis of Carbaryl Degradation by Diverse Bacterial and Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and mechanisms of microbial bioremediation of the carbamate insecticide, Carbaryl, offering researchers and drug development professionals a comprehensive comparison of key microbial players.

The widespread use of this compound, a broad-spectrum carbamate insecticide, has raised significant environmental and health concerns due to its toxicity and persistence in ecosystems. Bioremediation using microorganisms presents a promising and eco-friendly approach to detoxify this compound-contaminated environments. This guide provides a comparative analysis of the degradation capabilities of various microbial strains, supported by experimental data, to aid researchers in selecting and developing efficient bioremediation strategies.

Comparative Degradation Efficiency of Microbial Strains

The following table summarizes the quantitative data on this compound degradation by different microbial strains, highlighting their degradation efficiency and the time required for complete removal under specific experimental conditions.

Microbial StrainInitial this compound ConcentrationDegradation Efficiency (%)Time for Complete DegradationKey MetabolitesReference
Bacteria
Pseudomonas sp. (Strain C4)Not SpecifiedUtilized as sole carbon and energy sourceNot Specified1-naphthol, 1,2-dihydroxynaphthalene, gentisate[1]
Pseudomonas sp. (Isolate 50581)Not SpecifiedHydrolyzed to 1-naphtholNot Specified1-naphthol, brown-colored compound[2]
Pseudomonas plecoglossicida (Strain TA3)50 µg/ml100% (immobilized cells at 30°C)Not SpecifiedNot Specified[1]
Arthrobacter sp. (Strain 19B)50 µg/ml100%1 day1-naphthol, 1,4-naphthalenedione, 1,4-naphthalenediol[3]
Arthrobacter sp. (Strain 19C)50 µg/mlHigh degradation abilityNot Specified1-naphthol, 1,4-naphthalenedione, 1,4-naphthalenediol[3]
Rhodococcus sp. (NCIB 12038)Not SpecifiedGrew on this compound as sole carbon and nitrogen sourceSlow1-naphthol, salicylic acid, gentisic acid[4][5]
Bacillus licheniformis (Strain B-1)50-300 mg/LEfficient degradation48 hours1-naphthol[6]
Acinetobacter sp. (Alp6)Not Specified99.9% (Carbazole degradation)216 hoursNot Specified (for this compound)[7]
Acinetobacter sp. (Alp7)Not Specified98.5% (Carbazole degradation)216 hoursNot Specified (for this compound)[7]
Micrococcus sp.Not SpecifiedUtilized as sole carbon sourceNot Specified1-naphthol, methylamine, salicylate, gentisate[8]
Bacillus sp.Not Specified>80%Not SpecifiedNot Specified[8]
Morganella sp.Not Specified>80%Not SpecifiedNot Specified[8]
Fungi
Aspergillus niger (Strain PY168)Not SpecifiedUtilized as sole carbon and energy sourceNot SpecifiedNot Specified[9]
Xylaria sp. (BNL1)Not Specified99%Not Specified1-naphthol, 1,4-naphthoquinone, benzoic acid[10]
Acremonium sp.Not SpecifiedDegraded and utilized as carbon and energy sourceNot Specified1-naphthol, benzoic acid[10]

Experimental Protocols

The methodologies employed in the cited studies form the basis for understanding the performance of each microbial strain. While specific details vary between studies, a general experimental workflow can be outlined.

1. Isolation and Identification of Microbial Strains: Microbial strains capable of degrading this compound are typically isolated from contaminated soil or water samples through enrichment culture techniques.[3][8][9] This involves cultivating the samples in a minimal salt medium (MSM) with this compound as the sole source of carbon and/or nitrogen.[4][11] The isolated strains are then identified based on their morphological, biochemical, and molecular characteristics, such as 16S rRNA gene sequencing for bacteria.[3]

2. Degradation Studies: The degradation ability of the isolated strains is assessed by incubating them in a liquid MSM containing a known concentration of this compound.[6] The cultures are incubated under specific conditions of temperature, pH, and agitation. Control experiments without the microbial inoculum are run in parallel to account for abiotic degradation.[12]

3. Analytical Methods: The concentration of this compound and its metabolites in the culture medium is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][12] The degradation efficiency is calculated based on the disappearance of the parent compound.

4. Enzyme Assays: To understand the enzymatic basis of degradation, cell-free extracts are often prepared to measure the activity of key enzymes involved in the degradation pathway, such as this compound hydrolase.[6][9]

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental process and the biochemical transformations involved in this compound degradation, the following diagrams are provided.

Experimental_Workflow cluster_isolation Strain Isolation & Identification cluster_degradation Degradation Analysis cluster_enzymology Enzymatic Studies Soil_Sample Contaminated Soil/Water Sample Enrichment Enrichment Culture (MSM + this compound) Soil_Sample->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Identification Morphological, Biochemical & Molecular Identification Isolation->Identification Degradation_Experiment Degradation Experiment (Liquid Culture) Identification->Degradation_Experiment Inoculation Sampling Periodic Sampling Degradation_Experiment->Sampling Cell_Free_Extract Preparation of Cell-Free Extract Degradation_Experiment->Cell_Free_Extract Biomass Collection Analysis HPLC/GC-MS Analysis Sampling->Analysis Data_Analysis Degradation Kinetics & Metabolite Identification Analysis->Data_Analysis Enzyme_Assay Enzyme Activity Assay Cell_Free_Extract->Enzyme_Assay Protein_Purification Enzyme Purification & Characterization Enzyme_Assay->Protein_Purification

Caption: Experimental workflow for studying this compound degradation by microbial strains.

The degradation of this compound by different microbial strains often proceeds through distinct biochemical pathways, although the initial hydrolysis to 1-naphthol is a common step.

Carbaryl_Degradation_Pathways cluster_pathway1 Common Initial Step cluster_pathway2 Pseudomonas sp. Pathway cluster_pathway3 Rhodococcus sp. & Arthrobacter sp. Pathway cluster_pathway4 Xylaria sp. Pathway This compound This compound Naphthol 1-Naphthol This compound->Naphthol This compound Hydrolase DHN 1,2-Dihydroxynaphthalene Naphthol->DHN Salicylate Salicylate Naphthol->Salicylate Naphthalenedione 1,4-Naphthalenedione Naphthol->Naphthalenedione Naphthoquinone 1,4-Naphthoquinone Naphthol->Naphthoquinone Gentisate Gentisate DHN->Gentisate TCA_Cycle1 TCA Cycle Gentisate->TCA_Cycle1 Gentisate2 Gentisate Salicylate->Gentisate2 TCA_Cycle2 TCA Cycle Gentisate2->TCA_Cycle2 Naphthalenediol 1,4-Naphthalenediol Naphthalenedione->Naphthalenediol Benzoic_Acid Benzoic Acid Naphthoquinone->Benzoic_Acid

Caption: Generalized this compound degradation pathways in different microbial genera.

Conclusion

The comparative analysis reveals that various bacterial and fungal strains possess the metabolic machinery to efficiently degrade this compound. Strains of Pseudomonas, Arthrobacter, and Bacillus have demonstrated high degradation efficiencies, often achieving complete removal of the pesticide in a relatively short period.[1][3][6] Fungal species like Aspergillus niger and Xylaria sp. also exhibit significant degradation capabilities.[9][10] The primary degradation pathway involves the initial hydrolysis of this compound to 1-naphthol, which is then further metabolized through different intermediates like gentisate or salicylate before entering the central metabolic pathways.[1][4][13] The selection of a suitable microbial strain for bioremediation will depend on various factors, including the specific environmental conditions of the contaminated site and the concentration of the pollutant. Further research focusing on mixed microbial consortia and the genetic engineering of these strains could lead to even more robust and efficient bioremediation technologies for this compound and other carbamate pesticides.

References

Confirming Carbaryl-Induced Neurotoxicity: A Comparative Guide to Electrophysiological Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key electrophysiological techniques used to confirm and characterize the neurotoxic effects of Carbaryl. This compound, a widely used carbamate insecticide, primarily exerts its toxicity by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh).[1][2][3] This inhibition leads to an accumulation of ACh at neuronal synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[2][4] Electrophysiological methods offer a functional assessment of the nervous system, providing sensitive, quantitative data on the impacts of this compound exposure from the single-cell to the whole-organism level.

Comparative Analysis of Electrophysiological Techniques

The choice of technique depends on the specific research question, whether it involves screening, mechanistic investigation, or assessing functional deficits in a whole organism. Below is a comparison of common in vitro and in vivo methods.

Table 1: Comparison of Electrophysiological Techniques for this compound Neurotoxicity Assessment
TechniqueLevel of AnalysisThroughputPrimary Endpoint(s)Application to this compoundAdvantagesDisadvantages
Patch-Clamp Single Cell / Ion ChannelLowIon channel currents, membrane potential, action potentials.[5][6]Mechanistic studies on how this compound might alter specific ion channel properties or neuronal excitability.Unparalleled detail and resolution for single-channel and whole-cell currents; ideal for mechanistic studies.[7][8]Low throughput; technically demanding; requires isolated cells or tissue slices.[9]
Microelectrode Array (MEA) Neuronal Network (in vitro)Medium to HighSpontaneous spike and burst rates, network synchrony.[10][11]Studies show this compound concentration-dependently decreases neuronal activity in cultured cortical neurons.[12]Non-invasive recording from networks over long periods; higher throughput for screening compounds.[12][13]Less detailed than patch-clamp; provides population-level data rather than single-cell specifics.
Nerve Conduction Velocity (NCV) Peripheral Nerve (in vivo)LowSpeed of action potential propagation along a nerve.[14][15]Assessing peripheral neuropathy and demyelination following this compound exposure.Standardized clinical and preclinical diagnostic tool; directly measures nerve function.[15][16]Provides information only on the fastest conducting nerve fibers; can be affected by factors like temperature and age.[14]
Electromyography (EMG) Neuromuscular Junction (in vivo)LowMuscle action potentials in response to nerve stimulation.[17][18]Detecting defects in neuromuscular transmission; a human case of this compound poisoning showed a significant decrement in muscle response after a cholinergic challenge.[19]Assesses the entire motor unit (nerve, neuromuscular junction, muscle); clinically relevant.[18]Can be invasive (needle EMG); interpretation can be complex.
Evoked Potentials (EPs) Sensory Pathways (in vivo)LowElectrical activity in the brain in response to sensory stimuli (visual, auditory, somatosensory).[20]Investigating the effects of this compound on the integrity of central sensory processing pathways.Non-invasive; provides an objective measure of sensory system function; good for cross-species extrapolation.[20]Can be influenced by state of arousal; localizes dysfunction to a pathway but not a specific site.
In Vivo Electrophysiology Brain Circuits (in vivo)LowFiring rates of single neurons, local field potentials (LFPs).[21][22]Characterizing how this compound exposure alters neuronal activity and network oscillations within specific brain regions of a living animal.Measures brain activity in an intact, functioning system; high physiological relevance.[21][23]Highly invasive; technically complex; data can be variable due to anesthesia and animal's physiological state.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the assessment of neurotoxicity.

This compound's Primary Mechanism of Neurotoxicity

The primary neurotoxic action of this compound is the inhibition of acetylcholinesterase (AChE). This disrupts normal synaptic transmission by allowing acetylcholine to persist in the synaptic cleft, leading to excessive stimulation of postsynaptic receptors.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Accumulation AChE Acetylcholinesterase (AChE) ACh->AChE Normal Breakdown Receptor Postsynaptic ACh Receptors ACh->Receptor Binds & Stimulates Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Activates This compound This compound This compound->AChE Inhibits Presynaptic Presynaptic Neuron (ACh Release) Presynaptic->ACh Releases Effect Cholinergic Hyperstimulation (Neurotoxicity) Postsynaptic->Effect

Caption: this compound's mechanism of action.

General Experimental Workflow for Neurotoxicity Testing

The process for evaluating this compound-induced neurotoxicity using electrophysiology follows a structured workflow from exposure to data analysis and interpretation.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Outcome Model Select Model (e.g., Neuronal Culture, Animal) Exposure This compound Exposure (Dose-Response & Time-Course) Model->Exposure Control Vehicle Control Group Model->Control Recording Electrophysiological Recording (e.g., MEA, NCV, Patch-Clamp) Exposure->Recording Control->Recording Data Data Acquisition & Processing (e.g., Spike Sorting, Waveform Analysis) Recording->Data Stats Statistical Analysis Data->Stats Result Quantify Neurotoxic Effects (e.g., ↓ Firing Rate, ↓ NCV) Stats->Result

Caption: General workflow for electrophysiological assessment.

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are generalized protocols for two key techniques.

Protocol 1: In Vitro Neurotoxicity Assessment using Microelectrode Arrays (MEAs)

This protocol outlines the assessment of this compound's effect on the spontaneous activity of cultured neuronal networks.

  • Cell Culture:

    • Plate primary cortical or hippocampal neurons or human iPSC-derived neurons onto MEA plates coated with an appropriate substrate (e.g., poly-L-lysine).

    • Culture the neurons for a sufficient time (e.g., 14-21 days in vitro) to allow for the formation of mature, spontaneously active synaptic networks.

  • Baseline Recording:

    • Place the MEA plate into the recording system incubator, maintaining physiological conditions (37°C, 5% CO₂).

    • Allow the culture to stabilize for at least 10 minutes.

    • Record baseline spontaneous network activity (spikes and bursts) for a defined period (e.g., 10-20 minutes). Key parameters include mean firing rate, mean bursting rate, and network synchrony.[10]

  • This compound Exposure:

    • Prepare a range of this compound concentrations in the culture medium. A vehicle control (e.g., DMSO in medium) must be included.

    • Remove a portion of the medium from each well and replace it with the medium containing the appropriate this compound concentration or vehicle.

    • Return the plate to the MEA system.

  • Post-Exposure Recording:

    • Record neuronal activity continuously or at set time points (e.g., 30 minutes, 1 hour, 24 hours) post-exposure.

  • Data Analysis:

    • Use analysis software to detect and quantify spikes and bursts from the recorded data.

    • Normalize the post-exposure activity of each electrode or well to its own baseline activity.

    • Compare the changes in activity parameters (e.g., percentage decrease in mean firing rate) between this compound-treated and vehicle control wells.

    • Generate concentration-response curves to determine metrics like the IC₅₀ (the concentration causing 50% inhibition of activity).[11]

Protocol 2: In Vivo Assessment using Nerve Conduction Velocity (NCV)

This protocol describes the measurement of peripheral nerve function in a rodent model following this compound exposure.

  • Animal Dosing:

    • Administer this compound to the test animals (e.g., rats) via a relevant route (e.g., oral gavage) daily for a specified duration (e.g., 28 days). Include a control group receiving the vehicle only.

    • Monitor animals for clinical signs of toxicity.

  • Animal Preparation for NCV Measurement:

    • Anesthetize the animal.

    • Maintain the animal's body temperature at a constant physiological level (e.g., 37°C) using a heating pad, as nerve conduction is temperature-dependent.[14]

  • Electrode Placement:

    • For the sciatic nerve, place stimulating electrodes subcutaneously at two points along the nerve path (e.g., at the sciatic notch and the ankle).

    • Place a recording electrode over the intrinsic foot muscles to record the compound muscle action potential (CMAP).[15]

    • Place a ground electrode between the stimulating and recording sites.

  • Stimulation and Recording:

    • Deliver a single, supramaximal electrical pulse (e.g., 0.1 ms duration) to the nerve via the most distal stimulating electrode and record the latency (time from stimulus to the onset of the CMAP).

    • Deliver an identical stimulus via the more proximal stimulating electrode and record the corresponding latency.

  • NCV Calculation:

    • Measure the distance between the two stimulating points along the nerve.

    • Calculate the NCV using the formula:

      • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)) [16]

    • Compare the NCV values between this compound-treated and control groups using appropriate statistical tests. A significant decrease in NCV in the treated group is indicative of peripheral neurotoxicity.

References

A Comparative Efficacy Analysis of Carbaryl and Organophosphate Insecticides Against Key Agricultural Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparison of the efficacy of Carbaryl, a carbamate insecticide, and various organophosphate insecticides against specific and economically significant agricultural pests. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, providing a consolidated resource of experimental data, methodologies, and the underlying biochemical mechanisms of these compounds.

Executive Summary

Both this compound and organophosphate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for nerve function in insects.[1][2][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and eventual death of the insect.[3][5] While they share a common mode of action, their efficacy can vary significantly depending on the target pest species, the specific organophosphate compound used, and the development of insecticide resistance.[6][7] This guide presents quantitative data from studies on key lepidopteran pests, offering a direct comparison of their performance.

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values and field performance metrics of this compound and representative organophosphate insecticides against selected pests. A lower LC50 value indicates higher toxicity and greater efficacy.

Table 1: Toxicity Against Fall Armyworm (Spodoptera frugiperda)

A study comparing the toxicity of various insecticides against the invasive fall armyworm revealed significant differences in efficacy. While detailed LC50 values for a direct comparison between this compound and a specific organophosphate in this study require access to the full text, the abstract indicates that this compound has very low toxicity to 1st and 3rd instar larvae of S. frugiperda. In contrast, organophosphates like chlorpyrifos have been historically used for its control, although resistance is a growing concern.

Insecticide ClassActive IngredientPestLife StageEfficacy MetricValueReference
CarbamateThis compoundSpodoptera frugiperda1st & 3rd Instar LarvaeToxicityVery Low[8]
OrganophosphateChlorpyrifosSpodoptera frugiperdaLarvaeGeneral UseHistorically Effective[1]
Table 2: Efficacy Against Cotton Pests (Helicoverpa armigera, Earias spp., and Sylepta derogata)

Field trials on cotton demonstrated the comparative effectiveness of this compound and the organophosphate monocrotophos in controlling a complex of lepidopteran pests. The data below reflects the percentage of bollworm damage observed after treatment.

Insecticide ClassActive IngredientPest ComplexEfficacy MetricResultReference
CarbamateThis compoundBollworms (Helicoverpa armigera, Earias spp.)% Bollworm Damage5-7%[7]
OrganophosphateMonocrotophosBollworms (Helicoverpa armigera, Earias spp.)% Bollworm Damage5-7%[7]
Untreated Control-Bollworms (Helicoverpa armigera, Earias spp.)% Bollworm Damage20%[7]

In this study, both this compound and monocrotophos were significantly more effective than the untreated control and performed comparably in reducing bollworm damage.[7] Both insecticides also effectively reduced the population of the cotton leafroller, Sylepta derogata.[7]

Experimental Protocols

The data presented above is derived from established bioassay methodologies designed to determine the toxicity and efficacy of insecticides.

Leaf-Dip Bioassay Protocol

This method is commonly used to determine the lethal concentration (LC) of an insecticide.

  • Preparation of Insecticide Solutions : A series of graded concentrations of the technical grade insecticide are prepared by dissolving it in an appropriate solvent, typically acetone, and then diluting with water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment : Leaves of the host plant for the target pest are dipped into the insecticide solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.

  • Insect Exposure : Third-instar larvae of the target pest are placed on the treated leaves within a petri dish or a similar container.

  • Mortality Assessment : Mortality is recorded after a specific time interval, typically 24 to 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis : The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.

Field Trial Protocol for Efficacy Assessment
  • Plot Design : The experiment is conducted in a randomized complete block design with multiple replications for each treatment.

  • Treatments : Treatments consist of the application of different insecticides at their recommended field rates, as well as an untreated control.

  • Application : Insecticides are applied using a calibrated sprayer to ensure uniform coverage of the crop foliage.

  • Pest Population and Damage Assessment : Pre-treatment and post-treatment counts of the target pest population (e.g., larvae per plant) and assessment of crop damage (e.g., percentage of damaged bolls) are conducted at regular intervals.

  • Data Analysis : The collected data is statistically analyzed to compare the efficacy of the different insecticide treatments against the untreated control.

Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and organophosphates exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) at the synaptic cleft of the insect's nervous system. The following diagram illustrates this shared signaling pathway.

G cluster_synapse Synaptic Cleft cluster_insecticides Insecticide Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Nerve Impulse Nerve Impulse Continuous Stimulation Continuous Nerve Stimulation & Death Receptor->Continuous Stimulation Excess ACh This compound This compound Inhibition Inhibition This compound->Inhibition Organophosphate Organophosphate Organophosphate->Inhibition Inhibition->AChE Blocks Enzyme

Caption: Mechanism of action for this compound and organophosphate insecticides.

Experimental Workflow: Leaf-Dip Bioassay

The following diagram outlines the typical workflow for a leaf-dip bioassay to determine the LC50 of an insecticide.

G A Prepare Serial Dilutions of Insecticide B Dip Host Plant Leaves in Solutions A->B C Air Dry Treated Leaves B->C D Place Larvae on Leaves in Petri Dishes C->D E Incubate for 24-48 Hours D->E F Record Mortality Data E->F G Perform Probit Analysis F->G H Determine LC50 Value G->H

Caption: Standard workflow for a leaf-dip bioassay experiment.

References

Confirming the Identity of Carbaryl Metabolites Using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture.[1] Its extensive use, however, raises concerns about its potential adverse effects on humans and the environment, stemming from both the parent compound and its metabolic byproducts.[1] Ingestion of this compound can impact the lungs, kidneys, and liver.[1] Therefore, the accurate identification and quantification of this compound metabolites are crucial for toxicological studies, environmental monitoring, and human exposure assessment. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy and sensitivity for the structural elucidation of unknown metabolites in complex matrices.[2][3] This guide provides a comparative overview of HRMS-based methodologies for the confirmation of this compound metabolites, supported by experimental data and detailed protocols.

This compound Metabolism: Key Pathways

This compound undergoes extensive metabolism in various organisms and environmental systems. The primary metabolic transformations involve hydrolysis and oxidation reactions mediated by cytochrome P450 (CYP) enzymes.

  • Hydrolysis Pathway: The initial and most significant step in this compound degradation is the hydrolysis of the carbamate ester bond, yielding 1-naphthol, methylamine, and carbon dioxide.[4] This reaction is catalyzed by the enzyme this compound hydrolase.[4][5] 1-Naphthol is a major metabolite and a common biomarker for this compound exposure.[6]

  • Oxidative Pathway (Hydroxylation): In addition to hydrolysis, this compound can be metabolized through hydroxylation at various positions on the naphthalene ring, producing metabolites such as 4-hydroxythis compound and 5-hydroxythis compound.[6] These reactions are primarily carried out by CYP enzymes, including CYP1A1, CYP1A2, and CYP3A4.[6]

The major metabolites of this compound include 1-naphthol, 4-hydroxythis compound, 5-hydroxythis compound, and their subsequent conjugates (e.g., sulfates and glucuronides).[6]

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis This compound Hydrolase Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Enzymes (CYP1A1, CYP1A2, CYP3A4) Naphthol 1-Naphthol Hydrolysis->Naphthol Methylamine Methylamine Hydrolysis->Methylamine Hydroxycarbaryl4 4-Hydroxythis compound Hydroxylation->Hydroxycarbaryl4 Hydroxycarbaryl5 5-Hydroxythis compound Hydroxylation->Hydroxycarbaryl5 Conjugates Sulfate/Glucuronide Conjugates Naphthol->Conjugates

Caption: Simplified metabolic pathway of this compound.

Experimental Protocols for Metabolite Analysis

The reliable identification of this compound metabolites by HRMS necessitates meticulous sample preparation and optimized analytical conditions. The following sections detail typical experimental workflows.

Sample Preparation: Extraction from Complex Matrices

The choice of extraction method depends on the sample matrix. Solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are two commonly employed techniques.

1. Solid-Phase Extraction (SPE) for Water Samples

A method for analyzing this compound residues in surface and ground water involves a one-step solid-phase extraction using C18 cartridges.[7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.[7]

  • Sample Loading: Pass the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with 50% methanol in water to remove interferences.[7]

  • Elution: Elute the analytes with 75% methanol in water.[7]

  • Reconstitution: Adjust the final volume and, if necessary, filter the sample before LC-HRMS analysis.[7]

2. QuEChERS for Food and Biological Samples

The QuEChERS method is highly effective for extracting pesticides from complex matrices like honey.[8][9]

  • Sample Homogenization: Homogenize the sample with water.

  • Extraction and Partitioning: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride), and vortex thoroughly.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Preparation: Centrifuge again and filter the supernatant for LC-HRMS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Sample (e.g., Water, Honey) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC Liquid Chromatography (Separation) Concentration->LC HRMS High-Resolution MS (Precursor Scan) LC->HRMS HRMSMS HR-MS/MS (Product Ion Scan) HRMS->HRMSMS Identification Metabolite Identification (Accurate Mass, Fragmentation) HRMSMS->Identification Confirmation Confirmation (Reference Standards) Identification->Confirmation

Caption: General experimental workflow for this compound metabolite identification.
Liquid Chromatography and High-Resolution Mass Spectrometry Conditions

The following tables summarize typical instrumental parameters for the analysis of this compound and its metabolites.

Table 1: Typical Liquid Chromatography Parameters

ParameterTypical Value
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm)[10]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A suitable gradient from low to high organic phase
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Table 2: Typical High-Resolution Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV[2]
Source Temperature 120 - 250 °C[2]
Drying Gas Flow 8 - 12 L/min[2]
Nebulizer Pressure 30 - 45 psi[2]
Mass Range m/z 50 - 500
Collision Energy Optimized for each compound (e.g., 10-40 eV)[8]

Data Presentation and Comparison

High-resolution mass spectrometry provides accurate mass measurements, which are critical for determining the elemental composition of precursor and product ions, thereby enabling confident metabolite identification.

Fragmentation of this compound and its Metabolites

The collision-induced dissociation (CID) of this compound and its metabolites produces characteristic fragment ions. The primary fragmentation of this compound ([M+H]⁺, m/z 202.1) involves the cleavage of the carbamate bond, leading to the formation of the 1-naphthol fragment (m/z 145.0) and a fragment corresponding to the loss of methyl isocyanate (m/z 127.0).[8][11]

G This compound This compound [M+H]⁺ m/z 202.1 Frag145 1-Naphthol fragment [C10H8O+H]⁺ m/z 145.0 This compound->Frag145 - C2H3NO Frag127 Naphthalene fragment [C10H7]⁺ m/z 127.0 This compound->Frag127 - C2H4NO2

Caption: Fragmentation pathway of this compound in positive ESI mode.

Table 3: High-Resolution Mass Spectrometry Data for this compound and Key Metabolites

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Fragment Structure
This compound C12H11NO2202.0863145.0644, 127.0534[11][12]1-Naphthol fragment, Naphthalene fragment
1-Naphthol C10H8O145.0648115.0542[C9H7]⁺
4-Hydroxythis compound C12H11NO3218.0812161.0597, 133.0648Hydroxylated 1-naphthol fragment
5-Hydroxythis compound C12H11NO3218.0812161.0597, 133.0648Hydroxylated 1-naphthol fragment

Note: The exact m/z values for metabolites are predicted based on their chemical formulas and may vary slightly depending on the instrument calibration.

Comparison of HRMS Platforms

Different HRMS platforms, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can be utilized for this compound metabolite identification. While all provide high mass accuracy, they differ in terms of resolution, sensitivity, and speed.

Table 4: Comparison of Common HRMS Platforms

FeatureTime-of-Flight (TOF)OrbitrapFT-ICR
Resolution High (up to 60,000)Very High (up to 500,000)Ultra High (>1,000,000)
Mass Accuracy < 5 ppm< 3 ppm< 1 ppm
Scan Speed Very FastFastSlower
Cost ModerateHighVery High
Suitability Excellent for screening and quantificationExcellent for structural elucidation and untargeted analysisPrimarily for complex mixture analysis and structural determination

For routine identification and confirmation of known this compound metabolites, both TOF and Orbitrap-based instruments provide a good balance of performance and cost-effectiveness. The ultra-high resolution of FT-ICR is typically reserved for more challenging research applications involving the identification of novel or trace-level metabolites in highly complex matrices.

Conclusion

High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful and reliable platform for the definitive confirmation of this compound metabolites. The high mass accuracy and fragmentation data generated by HRMS instruments allow for the confident identification of metabolites in diverse and complex samples. By employing robust sample preparation techniques and optimized analytical methods, researchers can effectively characterize the metabolic fate of this compound, which is essential for comprehensive risk assessment and environmental monitoring. The choice of a specific HRMS platform will depend on the specific research goals, balancing the need for resolution, sensitivity, and throughput.

References

Validating Passive Sampling Methods for Carbaryl Monitoring in Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and efficient monitoring of environmental contaminants like the insecticide Carbaryl in water is crucial. Passive sampling offers a cost-effective and time-weighted average (TWA) concentration monitoring alternative to traditional grab sampling. This guide provides a comparative overview of passive sampling methods for this compound, focusing on their validation, performance, and the experimental protocols that underpin their use.

Passive sampling devices continuously accumulate contaminants from the water over a defined period, providing a more representative picture of water quality, especially for detecting intermittent pollution events. This contrasts with grab samples, which only offer a snapshot of contaminant levels at a specific moment.[1] Several types of passive samplers are available, with the Polar Organic Chemical Integrative Sampler (POCIS) and the Chemcatcher® being two of the most promising for monitoring polar organic pollutants like this compound.

Comparative Performance of Passive Samplers for this compound

While extensive validation data for a wide range of pesticides exists for both POCIS and Chemcatcher, specific comparative studies focusing solely on this compound are limited. However, by compiling available information and data from broader pesticide monitoring studies, a comparative assessment can be made.

One study suggests that a Chemcatcher® passive sampler equipped with a C18 Empore™ disk as the receiving phase is suitable for monitoring carbamates, the chemical class to which this compound belongs. This configuration is designed to effectively sequester such compounds from the aquatic environment.

For the effective application of passive samplers in quantitative monitoring, the determination of the sampling rate (Rs) is paramount. The Rs value represents the volume of water cleared of the contaminant by the sampler per unit of time and is essential for calculating the TWA concentration of the analyte in water. It is important to note that Rs values are compound-specific and can be influenced by environmental factors such as water temperature, flow velocity, and biofouling. Therefore, laboratory calibration under controlled conditions is a critical step in the validation of any passive sampling method.

Experimental Protocols for Validation

The validation of a passive sampling method for this compound involves two key stages: laboratory calibration to determine the sampling rate and field deployment to assess its performance under real-world conditions.

Laboratory Calibration Protocol

The primary objective of the laboratory calibration is to determine the compound-specific sampling rate (Rs) for this compound. This is typically achieved through a flow-through or static-renewal exposure system.

1. System Setup:

  • A controlled-temperature water bath or aquarium is used to maintain a constant temperature.

  • A pump ensures a continuous and constant flow of water across the passive samplers.

  • A stock solution of this compound is introduced into the system at a constant rate to maintain a stable concentration in the water.

2. Sampler Deployment:

  • Multiple passive samplers (e.g., POCIS or Chemcatcher) are deployed in the system.

  • Replicate samplers are retrieved at specific time intervals over an extended period (e.g., several days to weeks).

3. Water Sampling and Analysis:

  • Water samples are collected regularly from the system to verify the constant concentration of this compound.

  • The concentration of this compound in the water samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

4. Sampler Extraction and Analysis:

  • Upon retrieval, the receiving phase of the passive sampler is extracted using a suitable solvent.

  • The concentration of this compound in the extract is quantified using the same analytical method as for the water samples.

5. Calculation of Sampling Rate:

  • The uptake of this compound by the sampler over time is plotted. The initial linear phase of the uptake curve is used to calculate the sampling rate (Rs) using the following equation:

    Rs = (C_s * V_s) / (C_w * t)

    Where:

    • Rs is the sampling rate (L/day)

    • C_s is the concentration of this compound in the sampler extract (ng/L)

    • V_s is the volume of the sampler extract (L)

    • C_w is the constant concentration of this compound in the water (ng/L)

    • t is the deployment time (days)

Field Validation Protocol

Following successful laboratory calibration, field validation is essential to evaluate the performance of the passive sampling method under variable environmental conditions.

1. Site Selection:

  • Choose a field site with known or suspected this compound contamination.

2. Sampler Deployment:

  • Deploy replicate passive samplers at the selected site for a defined period.

  • Co-located grab samples of water should be collected at regular intervals throughout the deployment period.

3. Data Comparison:

  • Analyze the passive samplers to determine the TWA concentration of this compound using the laboratory-derived Rs value.

  • Analyze the grab samples to determine the instantaneous concentrations of this compound.

  • Compare the TWA concentration from the passive samplers with the average concentration calculated from the grab samples. A good correlation between the two methods provides confidence in the field applicability of the passive sampling method.

Logical Workflow for Validation

cluster_0 Laboratory Calibration cluster_1 Field Validation lab_setup System Setup lab_deploy Sampler Deployment lab_setup->lab_deploy lab_water_analysis Water Analysis lab_deploy->lab_water_analysis lab_sampler_analysis Sampler Analysis lab_deploy->lab_sampler_analysis lab_calc Calculate Rs lab_water_analysis->lab_calc lab_sampler_analysis->lab_calc field_deploy Sampler Deployment lab_calc->field_deploy Use Rs field_sampler_analysis Sampler Analysis field_deploy->field_sampler_analysis field_grab_sample Grab Sampling field_grab_analysis Grab Sample Analysis field_grab_sample->field_grab_analysis field_compare Data Comparison field_sampler_analysis->field_compare field_grab_analysis->field_compare

Caption: Workflow for the validation of a passive sampling method.

Signaling Pathway of this compound's Mode of Action

While not directly related to the validation of the sampling method, understanding the mode of action of this compound is crucial for interpreting the environmental significance of its presence in water. This compound is a carbamate insecticide that inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of insects and other organisms.

cluster_pathway This compound's Mode of Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Nerve_Impulse Continuous Nerve Impulse ACh->Nerve_Impulse Causes

Caption: Simplified signaling pathway of this compound's neurotoxicity.

Conclusion

Passive sampling presents a valuable tool for the time-integrated monitoring of this compound in aqueous environments. While the suitability of samplers like the Chemcatcher® with a C18 receiving phase for carbamates is recognized, a significant data gap exists regarding the specific sampling rates for this compound. Rigorous laboratory calibration followed by field validation is essential to establish reliable quantitative monitoring methods. The detailed experimental protocols and logical workflows presented in this guide provide a framework for researchers to conduct such validation studies, thereby enhancing the accuracy and utility of passive sampling for this compound and other polar organic contaminants in water.

References

comparative assessment of different remediation techniques for Carbaryl-contaminated soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the insecticide Carbaryl has led to significant environmental contamination, posing risks to ecosystems and human health. Effective remediation of this compound-contaminated soil is crucial. This guide provides a comparative assessment of three prominent remediation techniques: bioremediation, phytoremediation, and chemical oxidation. The performance of each technique is evaluated based on available experimental data, and detailed methodologies are provided for key experiments.

Quantitative Performance of Remediation Techniques

The efficacy of different remediation techniques for this compound is influenced by various factors, including initial contaminant concentration, soil type, temperature, and pH. The following table summarizes quantitative data from several studies, offering a comparative overview of their performance.

Remediation TechniqueOrganism/MethodInitial this compound ConcentrationTreatment DurationDegradation Efficiency (%)Reference
Bioremediation Pseudomonas sp. strain C4Sole carbon & energy sourceNot specifiedMetabolizes this compound[1]
Pseudomonas plecoglossicida strain TA350 µg/mLNot specifiedUtilized as carbon & nitrogen source[1]
Bacterial Consortium (Micrococcus, Pseudomonas, Brachybacterium, Salsuginibacillus)Not specified21 daysUp to 85%[2][3]
Bacillus sp.Not specifiedNot specified94.6%[4]
Morganella sp.Not specifiedNot specified87.3%[4]
Corynebacterium sp.Not specifiedNot specified48.8%[4]
Phytoremediation Sunn Hemp (Crotalaria juncea L.)73.5 mg/kg4-12 daysReduced to 0.0–3.8 mg/kg[5]
Sunn Hemp (Crotalaria juncea L.)147.25 mg/kg4-12 daysReduced to 0.0–3.8 mg/kg[5]
Chemical Oxidation Photolytic OzonationNot specified3 hours78.5% (COD removal)[6]
UV/H₂O₂Not specifiedNot specifiedEffective degradation[7]
Radical Oxidation (•OH, DPPH•, etc.)Not specifiedNot specifiedThis compound is oxidized[8]
Photochemical Degradation (on Kaolin)0.5 mg/gNot specifiedRate constant: 0.10 h⁻¹[9]

Detailed Experimental Protocols

Reproducibility and validation are critical in scientific research. This section provides detailed methodologies for key experiments in this compound remediation.

Bioremediation of this compound-Contaminated Soil using a Bacterial Consortium

This protocol is based on studies investigating the degradation of this compound by soil bacteria.[2][3]

Objective: To assess the efficiency of a bacterial consortium in degrading this compound in a soil microcosm.

Materials:

  • This compound-contaminated soil

  • Bacterial consortium (e.g., Micrococcus arborescens, Pseudomonas aeruginosa, Brachybacterium sp., and Salsuginibacillus kocurii)[2]

  • Nutrient solution (e.g., nitrogen source)

  • Microcosms (e.g., glass containers)

  • Analytical grade this compound (99.9% purity)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Microcosm Setup: A field-scale experiment with a complete randomized block design is performed. Soil is treated with different amendments to stimulate microbial activity.

  • Inoculation: The bacterial consortium, previously grown in a suitable broth, is introduced into the treated soil.

  • Incubation: The microcosms are incubated under controlled conditions (e.g., specific temperature and moisture levels) for a defined period (e.g., 21 days).

  • Sampling: Soil samples are collected at regular intervals (e.g., 7, 14, and 21 days) to monitor the degradation of this compound.

  • Extraction: this compound is extracted from the soil samples using an appropriate solvent (e.g., acetonitrile).

  • Quantification: The concentration of this compound in the extracts is determined using HPLC. The degradation percentage is calculated by comparing the final concentration to the initial concentration.

Phytoremediation of this compound-Contaminated Soil using Sunn Hemp

This protocol is adapted from research on the phytoremediation potential of Crotalaria juncea L.[5][10]

Objective: To evaluate the ability of sunn hemp to remove this compound from contaminated soil.

Materials:

  • This compound-contaminated soil (spiked at known concentrations, e.g., 73.5 and 147.25 mg/kg)

  • Sunn hemp seeds

  • Pots for cultivation

  • Acetonitrile (HPLC grade)

  • HPLC system

Procedure:

  • Soil Preparation: Soil is contaminated with this compound at the desired concentrations. Control pots with uncontaminated soil are also prepared.

  • Planting: Sunn hemp seeds are sown in the pots.

  • Cultivation: The plants are grown under controlled environmental conditions (e.g., photoperiod of 10h:14h at 28 ±2 °C) for a specific duration (e.g., 12 days).

  • Harvesting and Sampling: At the end of the cultivation period, the plants are harvested and separated into shoots and roots. Soil samples are also collected.

  • Extraction: this compound and its primary degradation product, 1-naphthol, are extracted from the plant tissues (shoots and roots) and soil samples using acetonitrile.

  • Quantification: The concentrations of this compound and 1-naphthol in the extracts are analyzed by HPLC. The removal efficiency and accumulation in different plant parts are then calculated.

Chemical Analysis of this compound in Soil

Accurate quantification of this compound is essential for assessing remediation efficiency. This protocol outlines a standard HPLC method.[11][12]

Objective: To determine the concentration of this compound in soil samples.

Materials:

  • Soil sample

  • Acetone/water/phosphoric acid mixture for extraction

  • Dichloromethane

  • Florisil Sep-pak (optional for cleanup)

  • Methanol (HPLC grade)

  • HPLC system with a fluorescence detector

Procedure:

  • Extraction: this compound residues are extracted from the soil sample with an acetone/water/phosphoric acid mixture.

  • Partitioning: After filtration, this compound is partitioned into dichloromethane.

  • Cleanup (Optional): A Florisil Sep-pak can be used to remove interfering substances from the extract.

  • Solvent Evaporation and Reconstitution: The solvent is evaporated, and the residue is redissolved in an appropriate volume of methanol.

  • HPLC Analysis: An aliquot of the extract is injected into the HPLC system. Post-column hydrolysis with sodium hydroxide converts this compound to 1-naphthol, which is then quantified by a fluorescence detector.

  • Calibration: A calibration curve is generated using standard solutions of this compound to determine the concentration in the samples.

Visualizing the Processes

Diagrams can provide a clearer understanding of complex biological and experimental processes.

Microbial Degradation Pathway of this compound

The biodegradation of this compound by microorganisms like Pseudomonas sp. typically involves the initial hydrolysis of the carbamate ester linkage.[1][13][14]

Carbaryl_Degradation_Pathway This compound This compound Naphthol 1-Naphthol This compound->Naphthol This compound Hydrolase Methylamine Methylamine This compound->Methylamine This compound Hydrolase Dihydroxynaphthalene 1,2-Dihydroxynaphthalene Naphthol->Dihydroxynaphthalene 1-Naphthol-2-hydroxylase Gentisate Gentisate Dihydroxynaphthalene->Gentisate 1,2-Dihydroxynaphthalene dioxygenase Krebs_Cycle Krebs Cycle Gentisate->Krebs_Cycle Gentisate dioxygenase

Caption: Microbial degradation pathway of this compound.

General Experimental Workflow for Soil Remediation Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of a soil remediation technique.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Remediation Treatment cluster_monitoring Monitoring and Analysis cluster_evaluation Performance Evaluation Contaminated_Soil Prepare this compound- Contaminated Soil Apply_Remediation Apply Remediation Technique (e.g., Bioremediation, Phytoremediation) Contaminated_Soil->Apply_Remediation Control_Soil Prepare Control Soil (Uncontaminated) Control_Soil->Apply_Remediation Sampling Collect Soil/Plant Samples at Intervals Apply_Remediation->Sampling Extraction Extract this compound from Samples Sampling->Extraction Quantification Quantify this compound Concentration (e.g., HPLC) Extraction->Quantification Data_Analysis Calculate Degradation Efficiency Quantification->Data_Analysis Comparison Compare with Control Data_Analysis->Comparison

Caption: General workflow for assessing soil remediation.

References

validation of a kinetic model for Carbaryl hydrolysis under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental fate of the insecticide Carbaryl reveals that its hydrolysis is a critical degradation pathway significantly influenced by environmental conditions. This guide provides a comparative analysis of the kinetic models describing this compound's hydrolysis, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and predicting its environmental persistence.

The hydrolysis of this compound, a widely used carbamate insecticide, is a key process determining its longevity and potential impact on ecosystems. The rate of this chemical transformation is highly dependent on factors such as pH and temperature. Kinetic models that accurately predict this compound's hydrolysis under various environmental scenarios are therefore essential for environmental risk assessment and management. This guide compares experimental findings with established kinetic models to validate their predictive power.

Probing the Influence of pH on this compound Hydrolysis

Experimental evidence strongly indicates that the hydrolysis of this compound follows pseudo-first-order kinetics, with the rate being significantly accelerated under alkaline conditions. Acid-catalyzed hydrolysis is generally considered insignificant for this compound.[1]

Below is a summary of experimental data on the half-life and pseudo-first-order rate constant (k) of this compound hydrolysis at various pH levels at a constant temperature of 25°C.

pHHalf-life (t½)Pseudo-first-order Rate Constant (k) (s⁻¹)Reference
645.7 days1.76 x 10⁻⁷Clemson University Case Study[1]
710-16 days4.99 x 10⁻⁷ - 7.99 x 10⁻⁷INCHEM[2]
81.3-1.9 days4.20 x 10⁻⁶ - 6.16 x 10⁻⁶INCHEM[2]
90.15 days (3.6 hours)5.33 x 10⁻⁵[3]
10< 1.5 hours> 1.28 x 10⁻⁴[3]

The Critical Role of Temperature in Hydrolysis Rates

Temperature is another crucial factor governing the rate of this compound hydrolysis. An increase in temperature leads to a significant increase in the reaction rate, as demonstrated by the following data.

Temperature (°C)pHHalf-life (t½)Reference
207-[3]
25710-16 daysINCHEM[2]
35-Accelerated disappearanceINCHEM[2]
2790.15 days[3]

One study reported an activation energy (Ea) of 10.34 kcal/mole for this compound degradation in squash and 8.95 kcal/mole in cucumber, highlighting the temperature sensitivity of the degradation process.[3]

Experimental Protocol for Kinetic Model Validation

To ensure the reliability and reproducibility of kinetic data for this compound hydrolysis, a standardized experimental protocol is essential. The following methodology is a synthesis of procedures reported in various studies.

1. Materials and Reagents:

  • This compound standard (analytical grade)

  • Deionized, sterilized water

  • Buffer solutions for pH control (e.g., phosphate, borate)

  • Acetonitrile or methanol (HPLC grade) for stock solutions and mobile phase

  • Sodium hydroxide (for alkaline hydrolysis studies)

2. Preparation of Solutions:

  • A stock solution of this compound is prepared in a suitable organic solvent like acetonitrile or methanol.

  • Aqueous solutions of desired pH are prepared using appropriate buffer systems in deionized, sterilized water to prevent microbial degradation.

3. Experimental Setup:

  • All glassware should be sterilized prior to use.[1]

  • The hydrolysis experiments are conducted in temperature-controlled incubators or water baths to maintain a constant temperature.[1]

  • To prevent photodegradation, the reaction vessels are typically kept in the dark.[2]

4. Kinetic Runs:

  • An aliquot of the this compound stock solution is added to the buffered aqueous solution to initiate the hydrolysis reaction.

  • Samples are withdrawn at regular time intervals.

  • The reaction in the collected samples is quenched, if necessary, by adjusting the pH or by immediate analysis.

5. Analytical Methods:

  • The concentration of this compound and its primary hydrolysis product, 1-naphthol, is monitored over time using a suitable analytical technique.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength for this compound is often set around 220-230 nm.

  • Spectrophotometry can also be used, particularly in alkaline solutions where the hydrolysis product 1-naphthol forms 1-naphthoxide, which has a distinct absorbance maximum.[4]

  • Capillary Electrophoresis (CZE) is another technique that has been successfully employed for the analysis of this compound and its hydrolysis products.[5]

6. Data Analysis:

  • The concentration of this compound is plotted against time.

  • The data is fitted to a pseudo-first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction under the specific experimental conditions.

Visualizing the Process: Experimental Workflow and Hydrolysis Pathway

To better illustrate the process of validating a kinetic model for this compound hydrolysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling & Validation A Prepare this compound Stock Solution D Initiate Hydrolysis (Add this compound to Buffer) A->D B Prepare Buffered Aqueous Solutions (Varying pH) B->D C Sterilize Glassware C->D E Incubate at Constant Temperature D->E F Collect Samples at Time Intervals E->F G Analyze Samples (HPLC, Spectrophotometry, etc.) F->G H Determine this compound Concentration G->H I Plot Concentration vs. Time H->I J Calculate Kinetic Parameters (k, t½) I->J K Compare Experimental Data with Kinetic Model J->K

Caption: Experimental workflow for validating the kinetic model of this compound hydrolysis.

Carbaryl_Hydrolysis This compound This compound (1-naphthyl N-methylcarbamate) Naphthol 1-Naphthol This compound->Naphthol Hydrolysis Methylcarbamic_Acid Methylcarbamic Acid This compound->Methylcarbamic_Acid Hydrolysis OH Hydroxide Ion (OH⁻) (in alkaline conditions) Methylamine Methylamine Methylcarbamic_Acid->Methylamine CO2 Carbon Dioxide Methylcarbamic_Acid->CO2

Caption: Chemical pathway of this compound hydrolysis under alkaline conditions.

References

Safety Operating Guide

Proper Disposal Procedures for Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Carbaryl, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to observe the following safety measures to minimize exposure and risk:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[2]

  • Ventilation: Ensure work is conducted in a well-ventilated area to avoid the inhalation of dust, mists, or vapors.[3][4]

  • Avoid Contact: Prevent contact with skin and eyes.[3] In case of contact, rinse the affected area immediately and thoroughly with water for 15-20 minutes.[5][6]

  • Hygiene Practices: Do not eat, drink, or smoke when handling this compound.[3][7] Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[1][7]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent environmental contamination and exposure.

  • Contain the Spill: For liquid spills, use an absorbent, inert material such as sand, earth, or pet litter to contain the substance.[5][6] For solid spills, avoid creating dust.[3] Prevent runoff from entering drains, sewers, or waterways.[4][8]

  • Collect the Material: Carefully sweep or shovel the absorbed or spilled material into a suitable, sealable, and clearly labeled container for hazardous waste.[1][2][3]

  • Decontaminate the Area: Clean the spill area with a detergent and water solution.[3] Use the smallest practical amount of water for rinsing.

  • Dispose of Cleanup Materials: All contaminated cleanup materials, including absorbents and PPE, must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Plan

The disposal of this compound waste is regulated and must be conducted in compliance with local, state, and federal laws. This compound is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste with the code U279.[9][10]

  • Waste Identification: Identify all materials contaminated with this compound, including unused product, spill residues, and contaminated labware, as hazardous waste.

  • Segregation and Storage: Store this compound waste in its original container or a compatible, tightly closed, and properly labeled hazardous waste container.[1][3] Store in a cool, dry, and secure area away from incompatible materials like strong acids and bases.[1][5]

  • Select a Disposal Facility: Wastes must be disposed of at an approved and licensed hazardous waste disposal facility.[6][8] Do not attempt to dispose of this compound waste in standard trash or down the drain.

  • Transportation: Arrange for transportation of the hazardous waste by a licensed carrier to the designated disposal facility.

  • Documentation: Maintain accurate records of the waste generation, storage, and disposal process as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[11]

Container Disposal

Empty this compound containers must also be handled properly to prevent contamination.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (such as water) three times.[8][12]

  • Collect Rinsate: The rinsate from the container cleaning should be collected and treated as hazardous waste or, if appropriate, added to a spray tank for application according to label directions.[8][12]

  • Render Unusable: Puncture the container to prevent reuse.[12]

  • Recycle or Dispose: Whenever possible, offer the decontaminated container for recycling through programs like the Agricultural Container Recycling Council (ACRC).[8] If recycling is not an option, dispose of the container in a sanitary landfill or by other approved methods such as incineration, as permitted by state and local authorities.[12]

Quantitative Safety Data

The following table summarizes key toxicological and physical data for this compound.

Data PointValueSpecies/Method
Acute Oral LD50 699 mg/kgRat
Acute Dermal LD50 > 4000 mg/kgRat
Inhalation LC50 3.8 mg/L (4 hr)Rat
Flash Point >212°F / >100°CPensky-Martens Closed Cup

Data sourced from Safety Data Sheets.[5]

Experimental Protocol: Chemical Deactivation

Standard safety data sheets and disposal guidelines do not provide detailed protocols for the chemical neutralization of this compound waste in a laboratory setting. Due to the hazardous nature of this compound and its decomposition byproducts (which can include methyl isocyanate), chemical deactivation should not be attempted by untrained personnel.[5] The established and recommended procedure is to manage this compound waste through a licensed hazardous waste disposal facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Carbaryl_Disposal_Workflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste & Container Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, etc.) start->ppe spill Spill Occurs? ppe->spill contain Contain Spill with Inert Absorbent spill->contain Yes collect_waste Collect Waste in Sealed Container spill->collect_waste No collect_spill Collect Material into Labeled Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate store Store in Secure Area decontaminate->store container Empty Container? collect_waste->container facility Contact Approved Hazardous Waste Disposal Facility store->facility transport Arrange for Licensed Waste Transport facility->transport end_disposal Final Disposal transport->end_disposal container->store No rinse Triple Rinse Container container->rinse Yes recycle Recycle or Dispose of Container Properly rinse->recycle recycle->store

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Carbaryl

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Carbaryl in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

This compound, a carbamate insecticide, is a valuable tool in various research applications. However, its potential health hazards necessitate stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides detailed information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for this compound, tailored for researchers, scientists, and drug development professionals.

Understanding the Risks: Exposure Limits and Health Effects

Exposure to this compound can occur through inhalation, skin contact, or ingestion.[1][2][3] It is classified as a substance that may cause mutations and is suspected of causing cancer.[1][2][3] Acute exposure can lead to symptoms of carbamate poisoning, including blurred vision, sweating, nausea, and headache.[1] To mitigate these risks, several organizations have established occupational exposure limits (OELs) for airborne this compound.

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)Notes
OSHA (Occupational Safety and Health Administration)5 mg/m³Legal permissible exposure limit (PEL).[1][4]
NIOSH (National Institute for Occupational Safety and Health)5 mg/m³Recommended exposure limit (REL) over a 10-hour work shift.[1]
ACGIH (American Conference of Governmental Industrial Hygienists)5 mg/m³Threshold limit value (TLV) over an 8-hour work shift.[1]

The concentration immediately dangerous to life and health (IDLH) is 100 mg/m³.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this chemical.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid formulations.[5] Always wear unlined, elbow-length gloves to protect the wrists.[5] Never use leather or cotton gloves as they can absorb the chemical.[5] Wash the outside of gloves before removal.[2]
Body Protective clothingWear a long-sleeved shirt, long pants, and a chemical-resistant apron, especially when mixing, loading, or cleaning.[2][3][5] For higher exposure risks, chemical-resistant coveralls made of materials like butyl rubber, neoprene, or PVC should be used.[6]
Eyes and Face Goggles or face shieldUse shielded safety glasses for low-exposure situations.[5] For pouring, mixing, or when there is a splash hazard, wear snug-fitting, non-fogging goggles or a full-face shield.[2][5]
Respiratory Respirator (as needed)If airborne concentrations are expected to exceed exposure limits, a NIOSH/MSHA-approved respirator is required.[2] For concentrations up to 50 mg/m³, a supplied-air respirator is recommended.[7] For higher concentrations or unknown levels, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand mode should be used.[1][7]

The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_task Assess the Task (e.g., weighing, mixing, spraying) start->assess_task assess_exposure Evaluate Potential for Inhalation, Dermal, Eye Exposure assess_task->assess_exposure select_gloves Select Chemical-Resistant Gloves (Nitrile, Butyl, Neoprene) assess_exposure->select_gloves Dermal Contact Risk select_clothing Select Protective Clothing (Lab coat, Apron, Coveralls) assess_exposure->select_clothing Body Contact Risk select_eye_face Select Eye/Face Protection (Goggles, Face Shield) assess_exposure->select_eye_face Splash/Aerosol Risk select_respirator Determine Need for Respirator (Based on exposure assessment) assess_exposure->select_respirator Inhalation Risk don_ppe Don all required PPE before handling this compound select_gloves->don_ppe select_clothing->don_ppe select_eye_face->don_ppe select_respirator->don_ppe proceed Proceed with Task don_ppe->proceed

Figure 1. Decision workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational and disposal protocols is paramount to maintaining a safe laboratory environment.

Handling and Storage Procedures
  • Training : Before working with this compound, all personnel must be trained on its proper handling, storage, and emergency procedures.[1]

  • Ventilation : Always handle this compound in a well-ventilated area.[8] For procedures with a high potential for aerosol generation, use a chemical fume hood.

  • Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][9] Remove contaminated clothing immediately.[2]

  • Storage : Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area, away from foodstuffs and incompatible materials such as oxidizing agents and alkaline substances.[1][2][8] The storage area should be locked and out of reach of unauthorized personnel.[2]

Spill Management

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure : Immediately evacuate non-essential personnel from the spill area.[10] Isolate the area to prevent the spread of the chemical.[11]

  • Personal Protection : Don the appropriate PPE, including respiratory protection, before entering the spill area.[12]

  • Containment : For liquid spills, use an inert absorbent material like sand, earth, or commercial sorbents to contain the spill.[2][12] For solid spills, carefully sweep or shovel the material to avoid creating dust.[8]

  • Cleanup : Place the absorbed or collected material into a labeled, sealable container for hazardous waste disposal.[8][12]

  • Decontamination : Decontaminate the spill area with a detergent and water solution.[8] For carbamate insecticides, a decontamination solution of household bleach and hydrated lime can be used.[11][13] Collect all decontamination materials for proper disposal.

  • Reporting : Report the spill to the appropriate laboratory safety personnel.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area & Secure the Scene spill->evacuate don_ppe Don Appropriate PPE (incl. Respirator) evacuate->don_ppe contain Contain the Spill (Absorb liquids, carefully sweep solids) don_ppe->contain cleanup Collect Contaminated Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate report Report the Incident decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.